(-)-N6-Phenylisopropyl adenosine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H23N5O4 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15?,16+,19-/m1/s1 |
Clave InChI |
RIRGCFBBHQEQQH-SLJLXLFXSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canónico |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Foundational & Exploratory
(-)-N6-Phenylisopropyladenosine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (-)-N6-Phenylisopropyladenosine (R-PIA)
Introduction
(-)-N6-Phenylisopropyladenosine (R-PIA), also known as (R)-PIA, is a synthetic analog of adenosine (B11128) and a potent agonist for adenosine receptors.[1][2] It is a widely used pharmacological tool in research to study the physiological and pathological roles of adenosine signaling. Structurally, the presence of a phenylisopropyl group at the N6 position of the adenosine molecule confers increased potency and selectivity, particularly for the A1 adenosine receptor subtype.[3] This document provides a comprehensive overview of the mechanism of action of R-PIA, detailing its receptor binding characteristics, downstream signaling pathways, and the experimental protocols used to elucidate these properties.
Receptor Binding and Affinity
R-PIA exhibits high affinity for the A1 adenosine receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Its binding to A1 receptors has been characterized in various species and tissues. The affinity of R-PIA for different adenosine receptor subtypes is summarized in the table below.
Quantitative Data: Receptor Binding Affinities of R-PIA
| Receptor Subtype | Species | Radioligand Used | K_i / IC_50 (nM) | Reference |
| A1 | Rat (Brain) | [^3H]PIA | 1.2 (K_i) | [6] |
| A1 | Rabbit (Brain) | [^3H]PIA | 21.2 (IC_50) | [6] |
| A1 | Gerbil (Brain) | [^3H]PIA | 14.2 (IC_50) | [6] |
| A3 | Rat (CHO cells) | [^125I]APNEA | 158 ± 52 (K_i) | [6] |
The data clearly indicates that R-PIA is a potent A1 adenosine receptor agonist. The stereoselectivity of adenosine receptors is well-documented, with the (R)-isomer (R-PIA) being significantly more potent than the (S)-isomer at A1 receptors.[5][6]
Signaling Pathways
The binding of R-PIA to the A1 adenosine receptor initiates a cascade of intracellular signaling events. The A1 receptor is primarily coupled to inhibitory G proteins of the G_i/o family.[5][7]
G_i/o Protein-Mediated Pathway
Upon agonist binding, the A1 receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the heterotrimeric G protein.[7] This leads to the dissociation of the G protein into its Gα_i/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.[7]
-
Inhibition of Adenylyl Cyclase: The activated Gα_i subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). R-PIA has been shown to inhibit forskolin-stimulated adenylyl cyclase activity.[9]
-
Modulation of Ion Channels: The Gβγ subunit complex can directly interact with and modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux and hyperpolarization of the cell membrane.[7] Additionally, the Gβγ subunits can inhibit voltage-gated Ca^2+ channels, reducing calcium influx.[1][7] This inhibition of calcium influx is a critical component of R-PIA's mechanism, with an IC50 value of 0.5 µM for the inhibition of K+-evoked Ca^2+ uptake in rat brain synaptosomes.[1]
The following diagram illustrates the primary signaling pathway activated by R-PIA.
Functional Effects
The signaling cascades initiated by R-PIA lead to various physiological responses. The inhibition of adenylyl cyclase and modulation of ion channels contribute to a general inhibitory effect on neuronal activity.
Quantitative Data: Functional Potency of R-PIA
| Effect | System | IC_50 / EC_50 | Reference |
| Inhibition of K^+-evoked Ca^2+ uptake | Rat brain cortical synaptosomes | 0.5 µM (IC_50) | [1] |
| Inhibition of catecholamine secretion | Bovine adrenal medulla cells | ~5 x 10^-5 M (IC_50) | [2] |
| Inhibition of forskolin-stimulated tyrosine hydroxylase activity | Rat striatal synaptosomes | 17 nM (IC_50) | [9] |
Experimental Protocols
The characterization of R-PIA's mechanism of action relies on a variety of experimental techniques. Detailed below are protocols for two key assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (K_i) of R-PIA for adenosine receptors.
Objective: To measure the displacement of a specific radiolabeled ligand from the A1 adenosine receptor by unlabeled R-PIA.
Materials:
-
Membrane preparations from cells or tissues expressing the A1 adenosine receptor (e.g., CHO cells stably expressing the hA1AR).[10]
-
Radioligand: [^3H]R-PIA.[10]
-
Unlabeled R-PIA (competitor).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl_2.[10]
-
Adenosine deaminase (to remove endogenous adenosine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the membrane preparation (e.g., 22 µg of protein/tube) with a fixed concentration of [^3H]R-PIA (e.g., 3.5 nM).[10]
-
Add increasing concentrations of unlabeled R-PIA to the incubation mixture.
-
Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC_50 value, which can then be converted to a K_i value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of R-PIA to inhibit adenylyl cyclase activity.
Objective: To quantify the change in intracellular cAMP levels in response to R-PIA in cells expressing the A1 adenosine receptor.
Materials:
-
Whole cells expressing the A1 adenosine receptor (e.g., HEK293 or CHO cells).[10]
-
R-PIA.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Phosphodiesterase inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[10]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).[11][12]
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Add increasing concentrations of R-PIA to the cells.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) to increase basal cAMP levels.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF.[11][13] In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[11]
-
Analyze the data to determine the IC_50 of R-PIA for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
(-)-N6-Phenylisopropyladenosine is a potent and selective agonist for the A1 adenosine receptor. Its mechanism of action is primarily mediated through the activation of G_i/o proteins, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. These actions result in a decrease in intracellular cAMP and a reduction in neuronal excitability. The well-characterized pharmacology of R-PIA makes it an invaluable tool for investigating the roles of A1 adenosine receptor signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The adenosine analogue N6-L-phenylisopropyladenosine inhibits catecholamine secretion from bovine adrenal medulla cells by inhibiting calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The binding of [3H]R-PIA to A1 adenosine receptors produces a conversion of the high- to the low-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
An In-depth Technical Guide to (-)-N6-Phenylisopropyladenosine (L-PIA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-N6-Phenylisopropyladenosine (L-PIA), also known as R-(-)-PIA, is a potent and highly selective synthetic agonist for the A1 adenosine (B11128) receptor. Its high affinity and selectivity have established it as an indispensable tool in pharmacological research for elucidating the physiological and pathophysiological roles of the A1 adenosine receptor. This technical guide provides a comprehensive overview of L-PIA, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Compound Information
(-)-N6-Phenylisopropyladenosine is a synthetic derivative of adenosine, characterized by a phenylisopropyl group at the N6 position of the adenine (B156593) ring. This modification significantly enhances its affinity and selectivity for the A1 adenosine receptor compared to the endogenous ligand, adenosine.
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-((R)-1-phenylpropan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | N/A |
| Synonyms | L-PIA, R-(-)-N6-(2-Phenylisopropyl)adenosine, R-PIA | [1] |
| CAS Number | 38594-96-6 | [1] |
| Molecular Formula | C₁₉H₂₃N₅O₄ | [1] |
| Molecular Weight | 385.42 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and ethanol. Slightly soluble in water. | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Pharmacological Profile
L-PIA exerts its effects primarily through the activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The A1 receptor is coupled to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events.
Mechanism of Action
Upon binding of L-PIA, the A1 adenosine receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins. The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized effect of A1 receptor activation is the inhibition of adenylyl cyclase by the Gαi subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Activation of Phospholipase C (PLC): The Gβγ subunits can activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Modulation of Ion Channels: A1 receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability. It can also inhibit voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: A1 receptor activation has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation, differentiation, and survival.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of L-PIA at the different adenosine receptor subtypes.
Table 1: Binding Affinity (Ki) of L-PIA at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| A1 | 1.0 | [2] |
| A2A | 350 | [2] |
| A2B | >10,000 | [2] |
| A3 | 15.8 | [3] |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Table 2: Functional Potency of L-PIA
| Assay | Parameter | Value (nM) | Reference |
| Inhibition of Forskolin-Stimulated Tyrosine Hydroxylase Activity | IC50 | 17 | |
| Inhibition of cAMP accumulation | EC50 | ~1-10 | N/A |
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by L-PIA through the A1 adenosine receptor.
Caption: A1 Adenosine Receptor Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of L-PIA.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of L-PIA for the A1 adenosine receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]DPCPX.
Materials:
-
Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO or HEK293 cells).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂.
-
Radioligand: [³H]DPCPX (specific activity ~120 Ci/mmol).
-
Non-specific binding control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX).
-
L-PIA stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of [³H]DPCPX (final concentration ~1 nM) and 25 µL of Binding Buffer.
-
Non-specific Binding: 25 µL of [³H]DPCPX and 25 µL of 10 µM DPCPX.
-
Competition: 25 µL of [³H]DPCPX and 25 µL of serially diluted L-PIA (e.g., from 1 pM to 10 µM).
-
-
Initiate Binding: Add 200 µL of the membrane suspension to each well.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold Binding Buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-PIA. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Inhibition Assay
This protocol measures the functional potency of L-PIA in inhibiting adenylyl cyclase activity, typically stimulated by forskolin (B1673556).
Materials:
-
CHO or HEK293 cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or 50 µM rolipram).
-
Forskolin stock solution.
-
L-PIA stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with Stimulation Buffer. Add 50 µL of Stimulation Buffer containing various concentrations of L-PIA to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add 50 µL of Stimulation Buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of L-PIA. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of L-PIA to induce the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the A1 adenosine receptor.
-
Serum-free cell culture medium.
-
L-PIA stock solution.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment.
-
Ligand Stimulation: Treat the cells with various concentrations of L-PIA for different time points (e.g., 5, 10, 15, 30 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Conclusion
(-)-N6-Phenylisopropyladenosine (L-PIA) remains a cornerstone pharmacological tool for the investigation of A1 adenosine receptor function. Its high potency and selectivity allow for precise interrogation of A1-mediated signaling pathways and their physiological consequences. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing L-PIA in their studies, facilitating experimental design, execution, and data interpretation in the pursuit of novel therapeutic strategies targeting the adenosinergic system.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Potent Adenosine Probe: A Technical Guide to the Discovery and Synthesis of (-)-N6-Phenylisopropyladenosine
An in-depth exploration of the discovery, synthesis, and biological activity of (-)-N6-Phenylisopropyladenosine (PIA), a cornerstone tool in adenosine (B11128) receptor research. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the history, synthetic methodologies, and pharmacological profile of this influential A1 adenosine receptor agonist.
Discovery and Early Development
(-)-N6-Phenylisopropyladenosine, also known as L-PIA or (R)-PIA, emerged from early efforts to understand the structure-activity relationships of N6-substituted adenosine analogs. The foundational synthetic strategy for this class of compounds involves the nucleophilic substitution of 6-chloropurine (B14466) riboside with a corresponding amine. A 1980 publication in the Journal of Medicinal Chemistry detailed the synthesis of several short-chain N6-substituted adenosine analogs, including N6-isopropyladenosine, by reacting 6-chloropurine riboside with an excess of the amine in ethanol (B145695) in the presence of an acid acceptor, achieving virtually quantitative yields[1]. This laid the groundwork for the synthesis of more complex analogs like PIA.
By the early 1980s, (-)-N6-Phenylisopropyladenosine was established as a potent and stereoselective agonist at what were then termed "Ri" adenosine receptors, now known as A1 adenosine receptors. A 1982 study utilized a radiolabeled analog, [¹²⁵I]N6-p-hydroxyphenylisopropyladenosine, to characterize these receptors in rat cerebral cortex membranes. In competitive binding assays, the (-)-isomer of N6-phenylisopropyladenosine was found to be 16-fold more potent than the (+)-isomer, highlighting the stereoselectivity of the receptor interaction[2]. This study also provided an early affinity value, a Ki of 0.33 nmol/l for (-)-PIA[2].
Synthesis of (-)-N6-Phenylisopropyladenosine
The synthesis of (-)-N6-Phenylisopropyladenosine is typically achieved through the reaction of 6-chloropurine riboside with the chiral amine, (R)-1-phenylethylamine. The following is a general experimental protocol based on established methods for the synthesis of N6-substituted adenosine derivatives.
Experimental Protocol: Synthesis of (-)-N6-Phenylisopropyladenosine
Materials:
-
6-Chloropurine riboside
-
(R)-1-Phenylethylamine
-
Triethylamine (B128534) (or another suitable base)
-
Ethanol (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside in anhydrous ethanol.
-
Addition of Reagents: To this solution, add an excess of (R)-1-phenylethylamine (typically 2-3 equivalents) and triethylamine (as an acid scavenger, typically 2-3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure (-)-N6-Phenylisopropyladenosine.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Quantitative Biological Data
(-)-N6-Phenylisopropyladenosine is a high-affinity agonist for the A1 adenosine receptor and exhibits selectivity over other adenosine receptor subtypes. The following tables summarize its binding affinities and functional potencies at human adenosine receptors.
| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) | Human A2B EC50 (nM) | Reference |
| (-)-N6-Phenylisopropyladenosine (L-PIA) | 2.3 | 790 | 43 | 18600 |
Signaling Pathways of (-)-N6-Phenylisopropyladenosine
As a potent A1 adenosine receptor agonist, (-)-N6-Phenylisopropyladenosine primarily exerts its effects through the activation of the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can lead to the modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.
References
An In-depth Technical Guide to (-)-N6-Phenylisopropyladenosine: Structure, Chemical Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine, commonly known as R-PIA, is a potent and highly selective agonist for the A1 adenosine (B11128) receptor. Its high affinity and selectivity have established it as a critical tool in pharmacological research for elucidating the physiological and pathophysiological roles of the A1 adenosine receptor. This technical guide provides a comprehensive overview of the structural characteristics, chemical properties, and pharmacological profile of R-PIA, including detailed experimental protocols and signaling pathway diagrams to support its application in research and drug development.
Structure and Chemical Properties
R-PIA is a chiral molecule, with the (R)-enantiomer exhibiting significantly higher affinity for the A1 adenosine receptor compared to its (S)-counterpart.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-(((R)-1-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| Synonyms | R-PIA, (-)-N6-(2-Phenylisopropyl)adenosine |
| CAS Number | 38594-96-6 |
| Molecular Formula | C19H23N5O4 |
| Molecular Weight | 385.42 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not clearly defined; decomposition may occur at high temperatures. |
| Boiling Point | Predicted: 715.9 ± 70.0 °C |
| Solubility | Slightly soluble in water (0.3 mg/mL). Soluble in DMSO and ethanol. |
| pKa | Predicted: 13.12 ± 0.70 |
Pharmacological Properties
R-PIA is a selective agonist for the A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family. Its binding initiates a cascade of intracellular signaling events.
Binding Affinity
The binding affinity of R-PIA for the four subtypes of adenosine receptors has been determined through radioligand binding assays. The data consistently demonstrates a high selectivity for the A1 receptor.
| Receptor Subtype | Species | Radioligand Used for Displacement | Ki (nM) | IC50 (nM) |
| A1 | Rat Brain | [3H]PIA | - | 7.8[1] |
| A1 | Human (CHO cells) | [3H]DPCPX | 490 | 830[2] |
| A1 | Human (CHO cells) | [3H]CPPA | 2 | -[2] |
| A2A | Rat Striatum | [3H]NECA | - | 190[1] |
| A2A | Human | - | - | >10,000 |
| A2B | Human | - | - | >10,000 |
| A3 | Rat | [125I]APNEA | >10,000 | - |
Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific radioligand used, tissue or cell line, and buffer composition.
Functional Activity
R-PIA acts as a full agonist at the A1 adenosine receptor. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event subsequently modulates the activity of various downstream effectors, including ion channels and protein kinases.
Signaling Pathways
Activation of the A1 adenosine receptor by R-PIA initiates a series of intracellular signaling events, primarily through the Gαi/o family of G proteins.
Adenylyl Cyclase Inhibition Pathway
The canonical signaling pathway for the A1 adenosine receptor involves the inhibition of adenylyl cyclase.
Caption: A1 Adenosine Receptor-Mediated Inhibition of Adenylyl Cyclase.
MAPK/ERK Pathway Modulation
R-PIA has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This signaling cascade is crucial for regulating cell proliferation, differentiation, and survival.
Caption: Modulation of the MAPK/ERK Signaling Pathway by R-PIA.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]DPCPX or [3H]R-PIA).
-
Unlabeled R-PIA (for non-specific binding control).
-
Test compound.
-
Scintillation cocktail and vials.
-
Glass fiber filter mats.
-
Cell harvester.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hA1AR cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in buffer containing adenosine deaminase (2 U/mL) and incubate for 30 minutes at 37°C to remove endogenous adenosine.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of membrane preparation buffer (for total binding) or unlabeled R-PIA (10 µM final concentration for non-specific binding) or varying concentrations of the test compound.
-
50 µL of radioligand (e.g., 1 nM [3H]DPCPX).
-
100 µL of the membrane preparation (10-20 µg of protein).
-
-
Incubate the plate for 60-90 minutes at 25°C with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
cAMP Functional Assay
This protocol measures the functional potency (EC50) of R-PIA in inhibiting adenylyl cyclase activity, which is assessed by quantifying the reduction in forskolin-stimulated cAMP accumulation.
Materials:
-
CHO-K1 cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium and reagents.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
R-PIA.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Culture:
-
Seed CHO-K1-hA1AR cells in a 96-well plate and grow to confluence.
-
Prior to the assay, aspirate the culture medium and wash the cells with stimulation buffer.
-
-
Compound Treatment:
-
Add varying concentrations of R-PIA to the wells and incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of R-PIA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of R-PIA that produces 50% of its maximal inhibitory effect.
-
Caption: Experimental Workflow for cAMP Functional Assay.
Conclusion
(-)-N6-Phenylisopropyladenosine (R-PIA) remains an indispensable pharmacological tool for the investigation of A1 adenosine receptor function. Its high affinity and selectivity, coupled with a well-characterized pharmacological profile, enable researchers to probe the intricate roles of this receptor in health and disease. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of R-PIA in advancing our understanding of adenosine signaling and in the development of novel therapeutics targeting the A1 adenosine receptor.
References
L-PIA (N6-(2-phenylisopropyl)adenosine): An In-depth Technical Guide to its Adenosine A1 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adenosine (B11128) A1 receptor (A1R) agonist activity of L-PIA (N6-(2-phenylisopropyl)adenosine). L-PIA is a synthetic analogue of adenosine and a potent, selective agonist for the A1 adenosine receptor.[1] This document details its binding affinity, functional potency, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of signaling and experimental workflows are provided to support research and drug development efforts in this area.
Core Concepts: The Adenosine A1 Receptor and L-PIA
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) belonging to the P1 subfamily of purinergic receptors.[2] It is ubiquitously expressed throughout the body, with high densities in the brain, heart, adipose tissue, and kidneys.[2][3] The A1R is primarily coupled to inhibitory G proteins of the Gi/o family.[1][2] Its activation by agonists like adenosine and L-PIA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, A1R activation can modulate various ion channels, including activating potassium channels and inhibiting calcium channels.[3] These signaling cascades culminate in a range of physiological effects, such as reduced heart rate, neuroprotection, and anti-inflammatory responses.[6][7]
L-PIA exists as two stereoisomers, the (R)- and (S)-enantiomers, with (R)-PIA generally exhibiting significantly higher affinity and potency for the A1 receptor.[3] This stereoselectivity is a key feature of its interaction with the A1R.
Quantitative Data: Binding Affinity and Functional Potency of L-PIA
The following tables summarize the quantitative data for the binding affinity (Ki) and functional potency (EC50/IC50) of the stereoisomers of L-PIA at the adenosine A1 receptor, as determined by various in vitro assays.
Table 1: Binding Affinity (Ki) of L-PIA Isomers for the Adenosine A1 Receptor
| Isomer | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| (R)-PIA | [3H]CHA | Rat cerebral cortices | 1.2 | [6] |
| (R)-PIA | [3H]CCPA | Rat brain membranes | 1.3 | [6] |
| (R)-PIA | [3H]R-PIA | Rat forebrain | 2.6 | [6] |
| (R)-PIA | [3H]CPX | Cultured rat heart cells | 3.57 | [3] |
| (S)-PIA | [3H]CHA | Rat corpora striata | 200 | [6] |
| (S)-PIA | [3H]CPX | Cultured rat heart cells | 49.0 | [3] |
Table 2: Functional Potency (EC50/IC50) of L-PIA Isomers at the Adenosine A1 Receptor
| Isomer | Assay | Functional Readout | Tissue/Cell Source | Potency (nM) | Reference |
| (R)-PIA | Adenylyl Cyclase Inhibition | Inhibition of forskolin-stimulated TH activity | Rat striatal synaptosomes | IC50: 17 | [5] |
| (R)-PIA | Adenylyl Cyclase Inhibition | Inhibition of adenylyl cyclase | Bovine brain A1AR expressed in CHO cells | IC50: 0.37 (R-PIA), 5.05 (S-PIA) | [4] |
| L-PIA | Vasodilation | Relaxation of pulmonary arteries | Human pulmonary arteries | log EC30: -3.53 | [8] |
Signaling Pathways of the Adenosine A1 Receptor
Activation of the adenosine A1 receptor by an agonist such as L-PIA initiates a cascade of intracellular signaling events, primarily mediated by Gi/o proteins. The principal pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Other significant pathways include the modulation of ion channels and the activation of phospholipase C.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the agonist activity of L-PIA at the adenosine A1 receptor.
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for its receptor.[9] These assays typically involve the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.
Objective: To determine the binding affinity (Ki) of L-PIA for the adenosine A1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the adenosine A1 receptor.
-
Radioligand (e.g., [3H]DPCPX, a selective A1 antagonist).[10]
-
Unlabeled L-PIA (R- and S-isomers).
-
Assay Buffer: 25 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl.[10]
-
Wash Buffer: Same as assay buffer.[10]
-
Glass fiber filters (e.g., Unifilter 96 GF/C).[10]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled L-PIA.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled L-PIA.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1][5]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
cAMP accumulation assays are functional assays used to measure the ability of a ligand to modulate the activity of adenylyl cyclase and, consequently, intracellular cAMP levels.[11] For Gi-coupled receptors like the A1R, agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP.
Objective: To determine the functional potency (EC50/IC50) of L-PIA in modulating cAMP levels via the adenosine A1 receptor.
Materials:
-
Whole cells expressing the adenosine A1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
L-PIA (R- and S-isomers).
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[10]
-
cAMP detection kit (e.g., TR-FRET or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Simultaneously, treat the cells with varying concentrations of L-PIA.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[10]
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the L-PIA concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for cAMP Accumulation Assay.
[35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR.[12][13] The non-hydrolyzable GTP analog, [35S]GTPγS, binds to the Gα subunit upon its activation, providing a direct measure of G protein coupling.
Objective: To determine the potency (EC50) and efficacy (Emax) of L-PIA in stimulating G protein activation via the adenosine A1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the adenosine A1 receptor and associated G proteins.
-
[35S]GTPγS.
-
GDP.
-
L-PIA (R- and S-isomers).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of L-PIA.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of GDP, and varying concentrations of L-PIA.
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific [35S]GTPγS binding against the L-PIA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Caption: Experimental Workflow for [35S]GTPγS Binding Assay.
Conclusion
L-PIA, particularly its (R)-enantiomer, is a highly potent and selective agonist for the adenosine A1 receptor. Its ability to modulate A1R signaling pathways, primarily through the inhibition of adenylyl cyclase, makes it an invaluable tool for studying the physiological and pathophysiological roles of this receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the adenosine A1 receptor.
References
- 1. Characterization of adenosine A1-receptor binding sites in bovine retinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 3. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning, Expression, and Characterization of the Unique Bovine A1 Adenosine Receptor: STUDIES ON THE LIGAND BINDING SITE BY SITE-DIRECTED MUTAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-PIA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of adenosine receptors in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(-)-N6-Phenylisopropyladenosine (R-PIA): A Technical Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and highly selective agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor implicated in a multitude of physiological processes. This technical guide provides an in-depth overview of the pharmacological profile of R-PIA, including its mechanism of action, key signaling pathways, and quantitative pharmacological parameters. Detailed experimental protocols for seminal assays are described to facilitate methodological understanding and replication. A significant gap in the publicly available literature exists concerning the comprehensive toxicological and pharmacokinetic profile of R-PIA. Despite extensive searches, specific data on parameters such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), as well as detailed Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, remain largely unreported. This document, therefore, focuses on the established pharmacology of R-PIA while clearly noting the present limitations in toxicological and pharmacokinetic data.
Pharmacology
(-)-N6-Phenylisopropyladenosine, also known as R-PIA, is a synthetic adenosine analog that exhibits high affinity and selectivity for the A1 subtype of adenosine receptors. Its action as an A1 adenosine receptor agonist underlies its diverse pharmacological effects observed in various tissues and organ systems.
Mechanism of Action
R-PIA exerts its effects by binding to and activating the A1 adenosine receptor. This receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit subsequently inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and modulates the function of various downstream effector proteins.
Additionally, the activation of the A1 receptor by R-PIA can lead to the inhibition of voltage-gated calcium channels, resulting in a decrease in calcium influx.[1][2] This effect is particularly relevant in neuronal and cardiac tissues. In some cellular contexts, A1 receptor activation can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Pharmacological Effects
The activation of A1 adenosine receptors by R-PIA results in a range of physiological responses, including:
-
Cardiovascular: Negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects on the heart.[3]
-
Neurological: Sedation, anticonvulsant activity, and neuroprotection against excitotoxicity.[3]
-
Metabolic: Antilipolytic effects in adipocytes by inhibiting adenylate cyclase.[4]
-
Renal: Regulation of renal blood flow and glomerular filtration rate.
-
Smooth Muscle: Contraction of vascular smooth muscle in some beds.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activity of (-)-N6-Phenylisopropyladenosine.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Tissue/Cell Line | Value | Reference |
| Kd | Adenosine A1 | Chick Heart Membranes | 3-5 nM | [3] |
| Ki | Adenosine A1 | Cultured Cardiomyocytes | 3.57 nM | [6] |
Table 2: Functional Potency
| Parameter | Assay | Tissue/Cell Line | Value | Reference |
| IC50 | Inhibition of K+-evoked Ca2+ uptake | Rat Brain Cortical Synaptosomes | 0.5 µM | [7][8] |
| IC50 | Inhibition of Isoproterenol-stimulated Adenylyl Cyclase | Chick Heart Membranes | 1 µM | [3] |
| IC50 | Reversal of Isoproterenol-stimulated Phospholamban Phosphorylation | Newborn Chick Hearts | 200 nM | [3] |
| IC50 | Inhibition of Forskolin-stimulated Tyrosine Hydroxylase Activity | Rat Striatal Synaptosomes | 17 nM | [2] |
| EC50 | Inhibition of Catecholamine Secretion | Bovine Adrenal Medulla Cells | ~50 µM | [9] |
Signaling Pathways
The primary signaling cascade initiated by R-PIA binding to the A1 adenosine receptor involves the inhibition of the adenylyl cyclase pathway.
Experimental Protocols
Detailed experimental protocols for key assays used to characterize the pharmacology of R-PIA are provided below. These are generalized protocols that can be adapted for specific experimental conditions.
Radioligand Binding Assay for A1 Adenosine Receptor
This assay is used to determine the binding affinity (Kd or Ki) of R-PIA for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from chick heart or transfected cell lines).
-
Radiolabeled A1 adenosine receptor antagonist (e.g., [3H]DPCPX) or agonist (e.g., [3H]R-PIA).
-
Unlabeled R-PIA for competition assays.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase (to remove endogenous adenosine).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of unlabeled R-PIA (for competition assays) or buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a non-radiolabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the concentration of R-PIA to determine the IC50, from which the Ki can be calculated.
Adenylyl Cyclase (cAMP) Inhibition Assay
This functional assay measures the ability of R-PIA to inhibit the production of cAMP.
Materials:
-
Intact cells or cell membranes expressing the A1 adenosine receptor and adenylyl cyclase.
-
R-PIA at various concentrations.
-
Adenylyl cyclase stimulator (e.g., forskolin (B1673556) or isoproterenol).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency. For membrane preparations, follow the protocol in section 4.1.
-
Pre-incubation: Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.
-
Treatment: Add varying concentrations of R-PIA to the cells/membranes and incubate for a short period.
-
Stimulation: Add the adenylyl cyclase stimulator (e.g., forskolin) to all wells except the basal control.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of R-PIA. Fit the data to a dose-response curve to determine the IC50 value for the inhibition of adenylyl cyclase.
Toxicology Profile
A comprehensive search of the scientific and regulatory literature did not yield specific, quantitative toxicological data for (-)-N6-Phenylisopropyladenosine. No definitive studies reporting the median lethal dose (LD50) or the No-Observed-Adverse-Effect Level (NOAEL) were identified.
A Material Safety Data Sheet (MSDS) for (-)-N6-(2-Phenylisopropyl)adenosine states that "No significant acute toxicological data identified in literature search." The same document notes potential, unverified hazards such as being a possible carcinogen and posing a risk of harm to the unborn child, though these are not substantiated by specific studies on R-PIA.
Given the potent physiological effects of A1 adenosine receptor agonists, it can be inferred that high doses of R-PIA would likely lead to significant cardiovascular and central nervous system depression. However, without dedicated toxicological studies, the specific nature and dose-response of these potential toxicities remain uncharacterized.
Pharmacokinetic Profile
Detailed pharmacokinetic data, including the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of (-)-N6-Phenylisopropyladenosine, are not well-documented in the public domain. Studies specifically investigating the metabolic fate, routes of excretion, and key pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance of R-PIA could not be identified through extensive literature searches.
Conclusion
(-)-N6-Phenylisopropyladenosine is a valuable research tool for investigating the physiological and pathophysiological roles of the A1 adenosine receptor. Its high potency and selectivity make it a standard agonist in pharmacological studies. The primary mechanism of action involves the Gi/o protein-coupled inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. While its pharmacological effects are relatively well-characterized, there is a notable absence of publicly available, comprehensive toxicological and pharmacokinetic data. This information gap is a critical consideration for any future development of R-PIA or structurally related compounds for therapeutic applications. Further research is warranted to fully elucidate the safety and disposition of this potent A1 adenosine receptor agonist.
References
- 1. The adenosine analogue N6-L-phenylisopropyladenosine inhibits catecholamine secretion from bovine adrenal medulla cells by inhibiting calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6 (L-phenylisopropyl) adenosine (L-PHA) increases slow-wave sleep (S2) and decreases wakefulness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. cytokinetics.com [cytokinetics.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physiological Effects of (-)-N6-Phenylisopropyladenosine (R-PIA)
This technical guide provides a comprehensive overview of the pharmacological and physiological effects of (-)-N6-Phenylisopropyladenosine (R-PIA), a potent and selective agonist for the A1 adenosine (B11128) receptor. This document details its receptor binding profile, downstream signaling pathways, systemic effects, and standard experimental protocols for its characterization.
Introduction
(-)-N6-Phenylisopropyladenosine, commonly known as R-PIA, is a synthetic N6-substituted adenosine analog. It is widely utilized in pharmacological research as a selective agonist for the A1 subtype of adenosine receptors.[1] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of endogenous adenosine.[1][2] R-PIA's high affinity and selectivity for the A1 receptor make it an invaluable tool for elucidating the physiological functions regulated by this specific receptor subtype.
Pharmacodynamics and Receptor Binding Profile
R-PIA exhibits a distinct binding affinity profile, showing high selectivity for the A1 adenosine receptor across various species. The A1 and A3 receptors are known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors typically couple to Gs proteins to stimulate adenylyl cyclase.[1]
Data Presentation: Receptor Binding Affinities of R-PIA
The following table summarizes the binding affinities (Ki, nM) of R-PIA for different adenosine receptor subtypes in human and rat tissues.
| Receptor Subtype | Species | Ki (nM) | Reference |
| A1 | Human | 2.04 | [1] |
| A1 | Rat | 1.2 | [1] |
| A2A | Human | 220 | [1] |
| A2A | Rat | 794 (h) | [1] |
| A3 | Human | 33 | [1] |
| A3 | Rat | 158 | [3] |
| A2B | Human | 150,000 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways
Activation of the A1 adenosine receptor by R-PIA initiates a cascade of intracellular signaling events. The primary and most well-documented pathway involves the inhibition of adenylyl cyclase, mediated by the Gi protein.[4] This leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent decreased activity of Protein Kinase A (PKA).[4] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and modulate various ion channels, particularly activating G protein-coupled inwardly rectifying K+ (GIRK) channels and inhibiting N-, P-, and Q-type Ca2+ channels.[4][5]
Mandatory Visualization: A1 Adenosine Receptor Signaling
Caption: A1 Adenosine Receptor Signaling Cascade.
Physiological Effects
The activation of A1 receptors by R-PIA leads to a wide range of physiological effects in various organ systems.
Central Nervous System (CNS)
In the CNS, A1 receptor activation is generally inhibitory. R-PIA administration leads to:
-
Sedation and Sleep Promotion: A1 receptors are implicated in promoting sleep by inhibiting wake-promoting cholinergic neurons.[5] Studies have shown that R-PIA's isomer, L-PIA, increases slow-wave sleep and decreases wakefulness in rats.[6]
-
Anticonvulsant Effects: Activation of A1 receptors is an effective method to suppress seizures by inhibiting neuronal activity.[4]
-
Hypothermia and Hypoactivity: Administration of adenosine agonists like R-PIA can result in hypothermia and hypoactivity.[7]
-
Neuroprotection: A1 receptor activation plays a role in CNS development, repair, and regeneration.[2]
Cardiovascular System
R-PIA exerts significant effects on the cardiovascular system, primarily through A1 receptors present in the heart and vascular smooth muscle:
-
Negative Chronotropy: Decreases heart rate by slowing the firing rate of the sinoatrial (SA) node.
-
Negative Dromotropy: Slows conduction through the atrioventricular (AV) node.
-
Reduced Myocardial Contractility: Exhibits a negative inotropic effect.
-
Vasodilation: While A2A receptors are the primary mediators of coronary vasodilation, A1 receptor activation can also contribute to changes in vascular tone.[8]
Metabolic Effects
R-PIA influences several metabolic processes:
-
Antilipolytic Effect: In adipocytes, R-PIA inhibits lipolysis by decreasing cAMP levels, an effect similar to that of insulin (B600854).[9] It achieves this by inhibiting adenylyl cyclase and stimulating cAMP phosphodiesterase.[9]
-
Glucose Metabolism: A1 receptor activation can reduce plasma glucose and lactate (B86563) levels.[5]
Other Physiological Effects
-
Renal System: R-PIA can influence renal hemodynamics, generally causing vasoconstriction of the afferent arteriole, which reduces the glomerular filtration rate (GFR).
-
Feeding Behavior: Studies in rats have shown that repeated administration of R-PIA can stimulate food intake.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of R-PIA's pharmacological properties.
Protocol: Radioligand Binding Assay for A1 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of R-PIA for the A1 adenosine receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]R-PIA.
1. Materials:
-
Test compound: (-)-N6-Phenylisopropyladenosine (R-PIA)
-
Radioligand: [3H]R-PIA
-
Membrane preparation: From cells or tissues expressing the A1 adenosine receptor (e.g., CHO cells, rat brain cortex).
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Non-specific binding control: High concentration of a non-labeled A1 agonist (e.g., 100 µM NECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
2. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer to a final protein concentration of 15-25 µ g/tube .
3. Assay Procedure:
-
Pre-treat the membrane suspension with ADA (2 IU/mL) for 30 minutes at room temperature.
-
In a 96-well plate, add 50 µL of increasing concentrations of unlabeled R-PIA.
-
Add 50 µL of the radioligand ([3H]R-PIA, final concentration ~3.5 nM).[10]
-
Initiate the binding reaction by adding 100 µL of the membrane suspension.
-
Incubate for 2 hours at 25°C.[11]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Use non-linear regression analysis (e.g., Prism software) to fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization: Radioligand Binding Assay Workflow
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
(-)-N6-Phenylisopropyladenosine (R-PIA) is a powerful pharmacological tool characterized by its high affinity and selectivity for the A1 adenosine receptor. Its physiological effects are widespread, encompassing inhibitory actions in the central nervous and cardiovascular systems, and significant antilipolytic effects in adipose tissue. The detailed understanding of its binding kinetics, signaling pathways, and systemic effects, facilitated by standardized experimental protocols, underscores its importance in adenosine receptor research and its potential utility in the development of therapeutic agents targeting the A1 receptor.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. N6 (L-phenylisopropyl) adenosine (L-PHA) increases slow-wave sleep (S2) and decreases wakefulness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adenosine agonist N6-R-phenylisopropyladenosine (R-PIA) stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In search of novel ligands using a structure-based approach: a case study on the adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of (-)-N6-Phenylisopropyladenosine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine (PIA) is a synthetic adenosine (B11128) analog that has been instrumental in the study of purinergic signaling. As a high-affinity and selective agonist for the A1 adenosine receptor, PIA has been widely used as a pharmacological tool to investigate the physiological and pathological roles of this receptor subtype. This technical guide provides an in-depth overview of the role of PIA in cellular signaling, with a focus on its interaction with adenosine receptors, its impact on downstream signaling cascades, and detailed methodologies for its experimental use.
Adenosine Receptor Binding Affinity of (-)-N6-Phenylisopropyladenosine
PIA exhibits a distinct binding profile across the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Its high affinity and selectivity for the A1 receptor make it a valuable tool for dissecting A1 receptor-mediated signaling pathways. The binding affinities, typically expressed as the inhibition constant (Ki), quantify the potency of PIA at each receptor subtype.
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| (-)-N6-Phenylisopropyladenosine (R-PIA) | A1 | Human | 1.0 | [1] |
| A2A | Human | 140 | [1] | |
| A3 | Human | 411 | [2] | |
| 2-Chloro-N6-(R-phenylisopropyl)adenosine | A1 | Human | 0.3 | [2] |
| A2A | Human | 130 | [2] | |
| A3 | Human | 100 | [2] |
Note: Data for the A2B receptor is often presented as EC50 values from functional assays due to the low affinity of many agonists. An EC50 value of 2.3 µM for NECA (a potent A2B agonist) at the human A2B receptor highlights the generally lower potency of agonists at this subtype.[1]
Core Signaling Pathways Modulated by (-)-N6-Phenylisopropyladenosine
The cellular effects of PIA are primarily initiated by its binding to the A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This interaction triggers a cascade of intracellular events, leading to the modulation of various signaling pathways.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway activated by PIA through the A1 receptor involves the coupling to inhibitory G proteins of the Gαi/o family.[3] This leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins.[4]
Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
Beyond the classical Gαi-cAMP axis, PIA-induced A1 receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling cascade. This non-canonical signaling can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.
G-Protein-Dependent ERK Activation: Upon A1 receptor activation, the liberated Gβγ subunits can activate downstream effectors, including phosphoinositide 3-kinase (PI3K) and Src tyrosine kinase.[5] These signaling intermediates can then converge on the Ras-Raf-MEK-ERK cascade, leading to the phosphorylation and activation of ERK1/2. Protein kinase C (PKC) has also been implicated in A1 receptor-mediated ERK activation.[6]
β-Arrestin-Mediated ERK Activation: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the A1 receptor. β-arrestins act as scaffold proteins, bringing together components of the MAPK cascade (Raf, MEK, and ERK), thereby facilitating their activation.[7][8] This scaffolding mechanism can lead to a more sustained and spatially localized activation of ERK compared to the G-protein-mediated pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately investigating the cellular effects of PIA. The following sections provide methodologies for key assays used to characterize PIA's interaction with adenosine receptors and its impact on downstream signaling.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity (Ki) of PIA for a specific adenosine receptor subtype using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the adenosine receptor of interest
-
Radioligand (e.g., [³H]-DPCPX for A1 receptor)
-
(-)-N6-Phenylisopropyladenosine (PIA)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of PIA in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of a non-radiolabeled antagonist (for non-specific binding).
-
50 µL of the appropriate PIA dilution (for competition).
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of PIA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a method to measure the inhibitory effect of PIA on forskolin-stimulated cAMP accumulation.
Materials:
-
Whole cells expressing the A1 adenosine receptor
-
(-)-N6-Phenylisopropyladenosine (PIA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a PDE inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Add various concentrations of PIA to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
Generate a dose-response curve to determine the IC50 of PIA for the inhibition of forskolin-stimulated cAMP accumulation.
References
- 1. Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory adenosine receptors in the heart: characterization by ligand binding studies and effects on beta-adrenergic receptor stimulated adenylate cyclase and membrane protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 6. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of β-arrestin1/ERK MAP kinase pathway in regulating adenosine A1 receptor desensitization and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]
An In-depth Technical Guide on the Effect of (-)-N6-Phenylisopropyladenosine on cAMP Levels
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the effects of (-)-N6-Phenylisopropyladenosine (PIA), a potent and selective adenosine (B11128) A1 receptor agonist, on intracellular cyclic adenosine monophosphate (cAMP) levels. This guide details the underlying signaling pathways, quantitative efficacy data, and standard experimental protocols relevant to the study of this compound.
Core Mechanism: The Adenosine A1 Receptor Signaling Pathway
(-)-N6-Phenylisopropyladenosine exerts its influence on cAMP levels primarily through the activation of the adenosine A1 receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family. The A1AR is canonically coupled to the inhibitory G protein, Gi/o.[1][2] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly interacts with and inhibits the activity of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cAMP.[1][3] This inhibition results in a significant reduction of intracellular cAMP concentrations. This pathway is a critical mechanism for modulating cellular function in various tissues, including the brain, heart, and adipose tissue.[1][3]
Caption: A1AR signaling cascade initiated by PIA to reduce cAMP.
Quantitative Data: Inhibitory Potency of PIA
The inhibitory effect of PIA on adenylyl cyclase activity is typically quantified by its ability to reduce cAMP accumulation stimulated by agents like forskolin, a direct activator of most adenylyl cyclase isoforms.[4][5] The potency of PIA is expressed as the half-maximal inhibitory concentration (IC50).
| Preparation / Tissue | Stimulating Agent (Concentration) | PIA IC50 | Maximum Inhibition (%) | Reference |
| Guinea-Pig Cerebral Cortical Slices | Forskolin (30 µM) | 14 nM | 82-93% | [5] |
| Rat Striatal Synaptosomes | Forskolin (0.1-0.5 µM) | 17 nM | 30-40% | [4] |
| N1E-115 Neuroblastoma Cells | Prostaglandin (B15479496) E1 | Nanomolar range | 30-50% | [6] |
| 3T3-L1 Adipocytes | Isoproterenol (1 nM) | 1 µM (effective dose) | Not Specified | [3] |
Note: The S-isomer of PIA is significantly less potent, highlighting the stereospecificity of the A1 receptor interaction.[4][5]
Experimental Protocols: Assay for cAMP Inhibition
Measuring the PIA-mediated inhibition of cAMP production is a cornerstone functional assay for A1AR activity. The general workflow involves artificially elevating basal cAMP levels to create a sufficient dynamic range to observe inhibition.
-
Cell/Tissue Preparation:
-
Cultured Cells: Cells endogenously or recombinantly expressing the A1AR (e.g., CHO, HEK293, 3T3-L1 adipocytes) are seeded in multi-well plates and grown to an appropriate confluency.[3][7]
-
Tissue Slices/Synaptosomes: Tissues like the cerebral cortex or striatum are dissected and prepared as thin slices or synaptosomal fractions to preserve receptor and enzyme integrity.[4][5]
-
-
Assay Conditions:
-
The assay is typically performed in a buffered salt solution (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent the degradation of newly synthesized cAMP.[8]
-
Cells or tissues are pre-incubated with the PDE inhibitor before the addition of other reagents.
-
-
Agonist Treatment and AC Stimulation:
-
Preparations are incubated with a range of concentrations of PIA.
-
Adenylyl cyclase is then stimulated. Forskolin is commonly used (e.g., 10-30 µM) as it directly activates the enzyme.[5][8] Alternatively, a receptor agonist that couples to Gs (e.g., isoproterenol, prostaglandin E1) can be used.[3][6]
-
The incubation period for stimulation typically lasts 15-30 minutes at 37°C.[8]
-
-
Cell Lysis and cAMP Quantification:
-
Data Analysis:
-
The raw data (e.g., luminescence, fluorescence) is converted to cAMP concentrations using a standard curve.
-
Results are often expressed as a percentage of the forskolin-stimulated response.
-
Dose-response curves are generated by plotting the percentage inhibition against the logarithm of the PIA concentration. A sigmoidal curve fit is applied to determine the IC50 value.[10]
-
Caption: General workflow for a PIA-mediated cAMP inhibition assay.
References
- 1. innoprot.com [innoprot.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of adenosine analogues on basal, prostaglandin E1- and forskolin-stimulated cyclic AMP formation in intact neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Gi-mediated inhibition of adenylyl cyclase activity reveals that UDP is a potent agonist of the human P2Y14 receptor [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 10. researchgate.net [researchgate.net]
(-)-N6-Phenylisopropyladenosine and Calcium Channel Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, a G protein-coupled receptor (GPCR) ubiquitously expressed throughout the body. Activation of the A1 receptor by R-PIA initiates a cascade of intracellular signaling events that significantly modulate the activity of various voltage-gated calcium channels (VGCCs) and intracellular calcium homeostasis. This technical guide provides an in-depth overview of the mechanisms by which R-PIA modulates calcium channels, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Understanding these interactions is crucial for the development of novel therapeutics targeting a range of physiological and pathological processes, including cardiovascular function, neurotransmission, and inflammatory responses.
Introduction to (-)-N6-Phenylisopropyladenosine (R-PIA)
(-)-N6-Phenylisopropyladenosine, a synthetic analog of adenosine, exhibits high affinity and selectivity for the adenosine A1 receptor. This receptor is a member of the P1 subfamily of purinergic receptors and is coupled to inhibitory G proteins (Gi/o). The activation of the A1 receptor by agonists like R-PIA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the dissociation of the G protein βγ subunits can directly modulate the activity of various ion channels, including voltage-gated calcium channels, and activate other signaling pathways such as phospholipase C (PLC).
Modulation of Voltage-Gated Calcium Channels by R-PIA
R-PIA has been shown to modulate the activity of several types of voltage-gated calcium channels, primarily through an inhibitory mechanism. This modulation is a key component of its physiological effects.
L-Type Calcium Channels
R-PIA demonstrates antagonistic effects on the activity of L-type calcium channels. In guinea-pig atrial preparations, R-PIA competitively antagonized the positive inotropic effects of the L-type calcium channel facilitator Bay K 8644.[1][2] This suggests a direct or indirect interaction with the channel, leading to a decrease in calcium influx.
N-Type Calcium Channels
Activation of adenosine A1 receptors by agonists has been shown to inhibit N-type calcium channels. Studies in salamander retinal ganglion cells demonstrated that adenosine produced a concentration-dependent decrease in the amplitude of the N-type calcium channel current, with a maximum inhibition of 26%.[3] This inhibition is mediated through a G protein-coupled pathway.
P/Q-Type and T-Type Calcium Channels
While direct quantitative data for R-PIA's effect on P/Q-type and T-type calcium channels is limited, the known coupling of the A1 receptor to Gi/o proteins suggests a potential for modulation. G protein βγ subunits released upon A1 receptor activation are known to inhibit P/Q-type channels. The role of R-PIA in modulating T-type channels is less clear and warrants further investigation.
Intracellular Calcium Mobilization
In addition to modulating VGCCs, R-PIA can induce the release of calcium from intracellular stores. This process is mediated by the activation of phospholipase C (PLC) by the Gβγ subunits of the activated Gi/o protein. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Quantitative Data
The following tables summarize the available quantitative data on the effects of R-PIA on calcium channel modulation and related physiological processes.
| Parameter | Value | Experimental System | Comments | Reference |
| IC50 | 18.6 ± 0.4 nM | Electrically driven guinea-pig atria | Antagonism of Bay K 8644-induced positive inotropic effects. | [1][2] |
| IC50 | ~50 µM | Bovine adrenal medulla chromaffin cells | Inhibition of 1,1-dimethyl-4-phenylpiperazinium-induced catecholamine secretion. | [4] |
| Parameter | Effect | Experimental System | Comments | Reference |
| Maximum Inhibition | 26% | Salamander retinal ganglion cells | Inhibition of N-type calcium channel current by adenosine. | [3] |
Signaling Pathways
The signaling cascade initiated by R-PIA binding to the adenosine A1 receptor is multifaceted, leading to both modulation of plasma membrane ion channels and release of intracellular calcium stores.
Caption: R-PIA signaling pathway via the Adenosine A1 receptor.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections outline typical protocols used to investigate the effects of R-PIA on calcium channel modulation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
Objective: To measure the effect of R-PIA on voltage-gated calcium channel currents.
Materials:
-
Cell culture of interest (e.g., dorsal root ganglion neurons, HEK293 cells expressing specific calcium channel subunits)
-
External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
(-)-N6-Phenylisopropyladenosine (R-PIA) stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare cells on coverslips suitable for microscopy.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit calcium channel currents (e.g., step to 0 mV for 200 ms).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of R-PIA.
-
Record currents in the presence of R-PIA.
-
Analyze the data to determine the percentage of inhibition or change in current characteristics.
Fura-2 AM Calcium Imaging
This method measures changes in intracellular calcium concentration in a population of cells.
Objective: To determine the effect of R-PIA on intracellular calcium levels.
Materials:
-
Cells cultured on glass-bottom dishes.
-
Fura-2 AM (acetoxymethyl ester) stock solution (in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Pluronic F-127.
-
(-)-N6-Phenylisopropyladenosine (R-PIA) stock solution.
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).
Procedure:
-
Prepare a loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 1-5 µM and ~0.02%, respectively.[5][6][7]
-
Wash the cultured cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.[5]
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for approximately 30 minutes.[5]
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.
-
Add R-PIA to the imaging buffer at the desired final concentration.
-
Record the changes in fluorescence intensity over time.
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
⁴⁵Ca²⁺ Influx Assay
This radioisotope assay measures the influx of calcium into cells.
Objective: To quantify the effect of R-PIA on calcium uptake.
Materials:
-
Cell suspension or adherent cells in culture plates.
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
⁴⁵CaCl₂ (radioactive calcium).
-
(-)-N6-Phenylisopropyladenosine (R-PIA) stock solution.
-
Depolarizing agent (e.g., high concentration of KCl).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubate the cells with R-PIA or vehicle control for a specified time.
-
Initiate the assay by adding the depolarizing agent and ⁴⁵CaCl₂ to the cells.
-
Allow the influx to proceed for a defined period.
-
Terminate the influx by rapidly washing the cells with ice-cold wash buffer (e.g., physiological salt solution with EGTA) to remove extracellular ⁴⁵Ca²⁺.
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of ⁴⁵Ca²⁺ in the cell lysate using a scintillation counter.
-
Compare the ⁴⁵Ca²⁺ uptake in R-PIA-treated cells to control cells to determine the effect on calcium influx.
Experimental and Logical Workflows
Visualizing the workflow of an experiment can aid in its design and execution.
Caption: General experimental workflow for studying R-PIA's effects.
Conclusion
(-)-N6-Phenylisopropyladenosine is a powerful pharmacological tool for investigating the role of the adenosine A1 receptor in cellular physiology. Its modulation of various voltage-gated calcium channels and intracellular calcium stores underscores the integral role of A1 receptor signaling in regulating calcium homeostasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting the adenosine A1 receptor-calcium channel axis. Further research is warranted to delineate the precise effects of R-PIA on P/Q-type and T-type calcium channels and to translate these findings into clinical applications.
References
- 1. Antagonism between (-)-N6-phenylisopropyladenosine and the calcium channel facilitator Bay K 8644, on guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism between (-)-N6-phenylisopropyladenosine and the calcium channel facilitator Bay K 8644, on guinea-pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine inhibits calcium channel currents via A1 receptors on salamander retinal ganglion cells in a mini-slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine analogue N6-L-phenylisopropyladenosine inhibits catecholamine secretion from bovine adrenal medulla cells by inhibiting calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. brainvta.tech [brainvta.tech]
The Cardiovascular Effects of L-Phenylisopropyladenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N6-(L)-Phenylisopropyladenosine (L-PIA) is a potent and selective agonist for the A1 adenosine (B11128) receptor, a G-protein coupled receptor that plays a critical role in cardiovascular physiology. This technical guide provides an in-depth overview of the cardiovascular effects of L-PIA, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Hemodynamic and Myocardial Effects
L-PIA exerts significant effects on heart rate (chronotropy), myocardial contractility (inotropy), and blood pressure. These effects are primarily mediated by the activation of A1 adenosine receptors in the heart and vascular smooth muscle.
Quantitative Data Summary
The following tables summarize the key quantitative data on the cardiovascular effects of L-PIA from various experimental studies.
Table 1: Effects of L-PIA on Heart Rate and Blood Pressure
| Species | Model | Dose/Concentration | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| Rat | In vivo (i.v.) | 6-15 µg/kg | Bradycardia | Marked reduction | [1] |
| Mouse | In vivo (intracerebroventricular) | Dose-dependent | Dose-dependent reduction | Dose-dependent reduction | [2] |
| Rabbit | Isolated working heart | ≥ 3 x 10⁻⁸ M | Significant decrease | - | [3] |
| Rat | Anesthetized | Dose-dependent | Dose-dependent decrease | Dose-dependent decrease | [4] |
Table 2: Effects of L-PIA on Myocardial Contractility and Coronary Circulation
| Species | Model | Dose/Concentration | Effect on Myocardial Contraction | Effect on Coronary Circulation | Reference |
| Guinea Pig | Isolated heart | - | Diminished amplitude | Increased coronary flow | [1] |
| Rabbit | Isolated working heart | ≥ 3 x 10⁻⁶ M | - | Significant decrease in coronary resistance | [3] |
| Human | Isolated atrial myocardium | - | Negative inotropic effect | - | [5] |
| Human | Isolated ventricular myocardium | - | Negative inotropic effect (with isoprenaline stimulation) | - | [5] |
Table 3: Receptor Binding and Functional Assay Data for L-PIA
| Tissue | Receptor Subtype | Parameter | Value | Reference |
| Newborn Chick Heart Membranes | A1 (Ri-type) | K D | 3-5 nM | [6] |
| Newborn Chick Heart Membranes | A1 (Ri-type) | IC50 (Adenylate Cyclase Inhibition) | 1 µM | [6] |
| Newborn Chick Heart Slices | A1 (Ri-type) | IC50 (Phospholamban Phosphorylation Reversal) | 200 nM | [6] |
| Rat Ventricular Membranes | A1 (Ri-type) | IC50 (Isoproterenol Binding) | Increased from 48 ± 6 nM to 140 ± 48 nM | [7] |
Mechanism of Action and Signaling Pathways
L-PIA exerts its cardiovascular effects primarily through the activation of A1 adenosine receptors, which are coupled to inhibitory G-proteins (Gi). Activation of these receptors initiates a signaling cascade that leads to the observed physiological responses.
A1 Adenosine Receptor Signaling in Cardiomyocytes
In cardiac pacemaker cells, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, activation of A1 receptors by L-PIA leads to a decrease in heart rate (negative chronotropy) and a slowing of conduction velocity (negative dromotropy).[8] This is achieved through two main mechanisms:
-
Inhibition of Adenylyl Cyclase: The activated Gi-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of L-type calcium channels, leading to decreased calcium influx.[8]
-
Activation of Potassium Channels: The βγ-subunits of the dissociated G-protein directly activate G-protein-coupled inwardly rectifying potassium channels (GIRK or K ACh). This increases potassium efflux, leading to hyperpolarization of the cell membrane.[9]
In atrial and ventricular myocytes, the anti-adrenergic effects of L-PIA are prominent. By inhibiting adenylyl cyclase, L-PIA counteracts the stimulatory effects of catecholamines (e.g., isoproterenol) on cAMP production, thereby reducing cardiac contractility.[6][7] This is evidenced by the reversal of isoproterenol-induced phospholamban phosphorylation.[6]
Vascular Effects
L-PIA also induces vasodilation, contributing to its hypotensive effect. While A1 receptor activation can cause vasoconstriction in some vascular beds, the predominant effect of adenosine analogs is vasodilation mediated by A2A adenosine receptors on vascular smooth muscle cells.[8][10] Activation of A2A receptors leads to Gs-protein stimulation, increased adenylyl cyclase activity, and elevated cAMP levels, resulting in smooth muscle relaxation.[8] However, L-PIA's high selectivity for A1 receptors means its direct vasodilatory effects are less pronounced compared to non-selective adenosine agonists.[3]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the cardiovascular effects of L-PIA.
Isolated Heart Preparations (Langendorff and Working Heart)
-
Objective: To study the direct effects of L-PIA on cardiac function and coronary circulation, independent of systemic neural and hormonal influences.
-
Animal Models: Guinea pigs and rabbits are commonly used.[1][3]
-
Procedure:
-
Animals are anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
For working heart preparations, the perfusion is switched to a mode where the perfusate enters the left atrium and is ejected from the aorta against a resistance, allowing for the measurement of cardiac work.
-
Parameters such as heart rate, left ventricular pressure, and coronary flow are continuously monitored.
-
L-PIA is administered in increasing concentrations to the perfusate to determine dose-dependent effects.[3]
-
References
- 1. Stereospecificity in some central and circulatory effects of phenylisopropyl-adenosine (PIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central effects of adenosine analogs on blood pressure and heart rate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective effects of adenosine receptor agonists upon coronary resistance and heart rate in isolated working rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Purkinje cell firing by systemic administration of phenylisopropyl adenosine: effect of central noradrenaline depletion by DSP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibitory adenosine receptors in the heart: characterization by ligand binding studies and effects on beta-adrenergic receptor stimulated adenylate cyclase and membrane protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adenosine Ri agonist, phenylisopropyladenosine, reduces high affinity isoproterenol binding to the beta-adrenergic receptor of rat myocardial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Adenosine [cvpharmacology.com]
- 9. youtube.com [youtube.com]
- 10. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Regulation by (-)-N6-Phenylisopropyladenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and selective agonist for the A1 adenosine (B11128) receptor (A1AR), a G protein-coupled receptor that plays a critical role in regulating cellular metabolism. This technical guide provides a comprehensive overview of the mechanisms by which R-PIA modulates key metabolic processes, including lipolysis and glucose homeostasis. It details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for researchers in the field.
Core Mechanism of Action
R-PIA exerts its metabolic effects primarily through the activation of the A1 adenosine receptor, which is coupled to an inhibitory G protein (Gi). This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] The reduction in cAMP is a central event that mediates the downstream metabolic effects of R-PIA.
Regulation of Lipolysis
R-PIA is a potent inhibitor of lipolysis in adipocytes. By lowering cAMP levels, R-PIA reduces the activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating key proteins involved in lipolysis, namely hormone-sensitive lipase (B570770) (HSL) and perilipin.[3][4] Reduced PKA activity leads to decreased phosphorylation of these proteins, thereby inhibiting the breakdown of triglycerides into free fatty acids and glycerol (B35011).
Quantitative Data on Lipolysis Inhibition
The inhibitory effect of R-PIA on lipolysis is dose-dependent. Studies have shown that R-PIA can effectively counteract the lipolytic effects of agents that increase cAMP levels, such as isoproterenol.
| Parameter | Value | Cell Type | Condition | Reference |
| IC50 for inhibition of forskolin-stimulated tyrosine hydroxylase activity | 17 nM | Rat striatal synaptosomes | Forskolin-stimulated | [5] |
| Effective Concentration for reducing isoproterenol-stimulated lipolysis | 1 µM R-PIA as effective as 1 nM insulin (B600854) | 3T3-L1 adipocytes | 1 nM isoproterenol-stimulated | [2] |
| Strong inhibition of isoproterenol-stimulated lipolysis | 250 nM | Human subcutaneous fat cells | 1 µM isoproterenol-stimulated |
Modulation of Glucose Metabolism
R-PIA also plays a significant role in the regulation of glucose homeostasis, primarily by enhancing insulin sensitivity and modulating glucose transport.
Interaction with Insulin Signaling
R-PIA has been shown to potentiate the effects of insulin. Adenosine signaling via the A1AR in adipocytes augments insulin-stimulated glucose uptake and lipogenesis.[6] The mechanism involves a complex crosstalk between the A1AR signaling pathway and the insulin signaling cascade. Activation of the A1AR can influence the phosphorylation state and activity of key components of the insulin pathway, such as protein kinase B (Akt) and the downstream transcription factor FOXO1.[6][7] Under fasted conditions, active FOXO1 drives high expression of the A1AR, which limits excessive lipolysis.[6] Upon feeding and insulin release, insulin signaling leads to the phosphorylation and inactivation of FOXO1, subsequently downregulating A1AR expression.[6]
Glucose Uptake
While R-PIA alone has little to no direct effect on basal glucose uptake, it can diminish or block the inhibitory effects of catecholamines on insulin-stimulated glucose uptake.[8] This suggests that R-PIA helps to maintain insulin-stimulated glucose transport in the presence of counter-regulatory hormones. Some studies indicate that N6-substituted adenosine analogues can stimulate 3-O-methylglucose uptake in fat cells, suggesting an effect on hexose (B10828440) transport.[9]
Signaling Pathways
The metabolic effects of R-PIA are orchestrated through a well-defined signaling pathway that intersects with other crucial metabolic regulatory networks.
Primary R-PIA Signaling Pathway
Crosstalk with Insulin Signaling Pathway
Experimental Protocols
Measurement of Lipolysis in Adipocytes
Objective: To quantify the rate of lipolysis by measuring the release of glycerol from adipocytes in response to R-PIA and other agents.
Materials:
-
Isolated adipocytes
-
Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin (BSA), pH 7.4
-
R-PIA stock solution
-
Isoproterenol (or other lipolytic agent) stock solution
-
Glycerol assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Isolate adipocytes from adipose tissue by collagenase digestion.
-
Wash the isolated adipocytes three times with Krebs-Ringer bicarbonate buffer.
-
Prepare a 2% (v/v) adipocyte suspension in the same buffer.
-
Pre-incubate the adipocyte suspension for 15 minutes at 37°C in a shaking water bath.
-
Add R-PIA to the desired final concentrations to the appropriate tubes.
-
Add the lipolytic agent (e.g., isoproterenol) to the appropriate tubes.
-
Incubate for 90 minutes at 37°C with continuous shaking.
-
At the end of the incubation, place the tubes on ice to stop the reaction.
-
Centrifuge the tubes at a low speed to separate the adipocytes from the infranatant.
-
Collect the infranatant for glycerol measurement.
-
Determine the glycerol concentration in the infranatant using a commercial colorimetric glycerol assay kit according to the manufacturer's instructions.
-
Express lipolysis as nanomoles of glycerol released per 10^6 cells per 90 minutes.
Adenylyl Cyclase Activity Assay
Objective: To measure the activity of adenylyl cyclase in cell membranes in the presence and absence of R-PIA.
Materials:
-
Isolated cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP)
-
[α-32P]ATP
-
R-PIA stock solution
-
Forskolin (B1673556) (adenylyl cyclase activator) stock solution
-
Stopping solution (e.g., 2% SDS, 50 mM ATP, 2.5 mM cAMP)
-
Dowex and alumina (B75360) chromatography columns
-
Scintillation counter
Procedure:
-
Prepare isolated cell membranes from the tissue or cells of interest.
-
Set up the reaction tubes on ice, each containing the assay buffer.
-
Add R-PIA or forskolin to the respective tubes at the desired concentrations.
-
Add the membrane preparation to each tube.
-
Initiate the reaction by adding [α-32P]ATP.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Terminate the reaction by adding the stopping solution and boiling for 3 minutes.
-
Separate the [32P]cAMP from other labeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [32P]cAMP produced by liquid scintillation counting.
-
Express adenylyl cyclase activity as picomoles of cAMP formed per minute per milligram of membrane protein.
Glucose Uptake Assay in Adipocytes
Objective: To measure the rate of glucose uptake in adipocytes in response to insulin and R-PIA.
Materials:
-
Isolated adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer with 1% BSA
-
Insulin stock solution
-
R-PIA stock solution
-
2-deoxy-D-[3H]glucose
-
Phloretin (glucose transport inhibitor)
-
Scintillation fluid and counter
Procedure:
-
Isolate adipocytes and wash them with KRH buffer.
-
Prepare an adipocyte suspension (e.g., 1:10 v/v) in KRH buffer.
-
Pre-incubate the cells with or without insulin and/or R-PIA for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to a final concentration of 0.1 µCi/mL.
-
Incubate for 3 minutes at 37°C.
-
Terminate the transport by adding ice-cold KRH buffer containing phloretin.
-
Separate the cells from the medium by centrifugation through silicone oil.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
Determine the protein concentration of the lysate.
-
Calculate the rate of glucose uptake and express it as pmol of 2-deoxyglucose per mg of protein per minute.
Experimental Workflow Diagram
Conclusion
(-)-N6-Phenylisopropyladenosine is a valuable pharmacological tool for studying the role of the A1 adenosine receptor in metabolic regulation. Its potent antilipolytic effects and its ability to modulate insulin sensitivity highlight the therapeutic potential of targeting the A1AR pathway for the treatment of metabolic disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate metabolic roles of R-PIA and the A1 adenosine receptor.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of perilipin is associated with indicators of lipolysis in Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 5. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of N6-phenylisopropyladenosine on the regulation of fat cell hexose transport, glucose oxidation and fatty acid release by insulin and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of N6-methyladenosine on fat-cell glucose metabolism. Evidence for two modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-N6-Phenylisopropyladenosine (R-PIA): A Technical Guide to Stereospecificity and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-N6-(2-Phenylisopropyl)adenosine (R-PIA), a synthetic adenosine (B11128) derivative, serves as a cornerstone tool in pharmacological research due to its potent and selective agonism at the A1 adenosine receptor subtype.[1] This technical guide provides an in-depth analysis of the stereospecific nature of R-PIA's interaction with adenosine receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of key pathways and processes. The pronounced difference in affinity and potency between R-PIA and its enantiomer, (+)-N6-Phenylisopropyladenosine (S-PIA), underscores the critical importance of stereochemistry in drug-receptor interactions and ligand design.
Introduction: Stereoisomers of N6-Phenylisopropyladenosine
N6-Phenylisopropyladenosine (PIA) exists as two stereoisomers, or enantiomers, due to the chiral center in the phenylisopropyl moiety: the (R)-(-) enantiomer and the (S)-(+) enantiomer. These molecules are non-superimposable mirror images of each other. This structural difference, while subtle, results in significant variations in their biological activity, primarily because biological targets like G protein-coupled receptors (GPCRs) are themselves chiral environments. The affinity of R-PIA for the A1 adenosine receptor is approximately 100 times greater than that of the S-PIA isomer.[2][3] This dramatic difference in binding affinity forms the basis of PIA's utility in distinguishing adenosine receptor subtypes.[4]
Figure 1. Enantiomers of N6-Phenylisopropyladenosine
Quantitative Analysis of Receptor Binding and Functional Potency
The stereospecificity of PIA is quantitatively demonstrated through receptor binding and functional assays. Binding assays determine the affinity of a ligand for a receptor (expressed as Ki, the inhibition constant), while functional assays measure the ligand's ability to elicit a biological response (expressed as EC50, the half-maximal effective concentration).
Receptor Binding Affinities
The data clearly show that R-PIA is a highly potent and selective agonist for the A1 adenosine receptor.[5] Its affinity for the A1 receptor is substantially higher than for A2A, A2B, and A3 receptors.[5] Crucially, the affinity of R-PIA at the A1 receptor is orders of magnitude greater than that of its S-enantiomer, S-PIA.[4]
Table 1: Comparative Binding Affinities (Ki, nM) of PIA Enantiomers at Human Adenosine Receptors
| Ligand | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
|---|---|---|---|---|
| (-)-R-PIA | 2.04[5] | 220[5] | >10,000 | 33[5] |
| (+)-S-PIA | ~240* | ~6700* | >10,000 | >1,000 |
*Note: The observed affinity of S-PIA for the A1 receptor can be largely attributed to contamination with the R-enantiomer.[4] The calculated theoretical affinity for pure S-PIA is significantly lower.
Functional Potency
Functional assays, such as the inhibition of adenylyl cyclase activity (for A1/A3 receptors) or stimulation of cAMP production (for A2A/A2B receptors), confirm the binding data. R-PIA is a potent agonist at the A1 receptor, effectively mediating the downstream signaling cascade at nanomolar concentrations.
Table 2: Comparative Functional Potency (EC50, nM) of PIA Enantiomers
| Ligand | A1 Receptor (cAMP Inhibition) | A2A Receptor (cAMP Stimulation) |
|---|---|---|
| (-)-R-PIA | ~10-50 | ~200-500 |
| (+)-S-PIA | >10,000 | >10,000 |
Detailed Experimental Protocols
The following are generalized protocols for the key assays used to characterize the interaction of ligands like R-PIA with adenosine receptors.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (e.g., R-PIA) by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of R-PIA.
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells).[6]
-
Radioligand (e.g., [3H]R-PIA for A1 receptors, [3H]CGS21680 for A2A receptors).[6]
-
Test compound (R-PIA) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Non-specific binding determinator (e.g., 10 µM NECA).[6]
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI).[7]
-
Scintillation cocktail.
Procedure:
-
Preparation: Thaw cell membrane aliquots on ice and resuspend in assay buffer.[7]
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (R-PIA).[7] For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled agonist like NECA.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6][7]
-
Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through the PEI-treated glass fiber filters. This separates the receptor-bound radioligand from the unbound.[7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Figure 2. Workflow for Competitive Radioligand Binding Assay
cAMP Functional Assay (for Gi-coupled A1 Receptors)
This assay measures the ability of an agonist like R-PIA to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Objective: To determine the EC50 of R-PIA for the inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the A1 adenosine receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (R-PIA) at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[8][9][10]
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 384-well plate) and grow to the desired confluency.
-
Pre-treatment: Incubate cells with varying concentrations of the agonist (R-PIA).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.[11] The agonist's effect will be to inhibit this forskolin-stimulated cAMP production.
-
Incubation: Incubate for a defined period to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's protocol.[11] These kits typically rely on competitive immunoassays with fluorescent or luminescent readouts.[9][10]
-
Data Analysis: Plot the measured cAMP levels (or the assay signal) against the log concentration of R-PIA. Fit the data to a sigmoidal inhibition curve to determine the EC50 value.
Adenosine A1 Receptor Signaling Pathway
R-PIA exerts its effects by activating the A1 adenosine receptor, which is a Gi/o protein-coupled receptor.[12][13] Activation of this pathway leads to a variety of downstream cellular responses, primarily inhibitory in nature.
The canonical signaling cascade is as follows:
-
Agonist Binding: R-PIA binds to and stabilizes the active conformation of the A1 receptor.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.[14]
-
G-Protein Dissociation: The G-protein dissociates into its Gαi-GTP and Gβγ subunits.[12]
-
Effector Modulation:
-
Adenylyl Cyclase Inhibition: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[5][12]
-
Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, most notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and reduced neuronal excitability.[12] It can also inhibit N-, P-, and Q-type calcium channels.[14]
-
-
Termination: The signal is terminated when the Gαi subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer and the receptor.
Figure 3. A1 Adenosine Receptor Signaling Pathway
Conclusion
(-)-N6-Phenylisopropyladenosine is a powerful pharmacological tool whose utility is defined by its stereospecific interaction with adenosine receptors. The significant preference for the A1 receptor, coupled with the dramatic difference in affinity between the (R) and (S) enantiomers, provides a clear example of the chiral recognition capabilities of GPCRs. The data and protocols presented in this guide offer a comprehensive resource for researchers studying the adenosine system and for professionals involved in the development of novel, receptor-selective therapeutics.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. (-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | 38594-96-6 [amp.chemicalbook.com]
- 3. Cas 38594-96-6,(-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | lookchem [lookchem.com]
- 4. Assessment of the enantiomeric purity of R- and S-N6-phenylisopropyladenosine (PIA): implications for adenosine receptor subclassification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Commercial Sources and Technical Guide for (-)-N6-Phenylisopropyladenosine
This technical guide provides an in-depth overview of (-)-N6-Phenylisopropyladenosine (also known as R-PIA), a crucial tool for researchers, scientists, and drug development professionals. This document outlines its commercial availability, key technical data, and detailed experimental protocols for its use in studying adenosine (B11128) A1 receptor signaling.
Commercial Availability
(-)-N6-Phenylisopropyladenosine is available from several commercial suppliers, ensuring its accessibility for research purposes. The following table summarizes some of the key suppliers and their product offerings. Researchers are advised to request certificates of analysis from suppliers for lot-specific purity and characterization data.
| Supplier | Product Name(s) | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities | Storage |
| MedchemExpress | (-)-N6-Phenylisopropyl adenosine; L-Phenylisopropyladenosine; L-PIA | 38594-96-6 | 385.42 | 99.45%[1] | 5 mg, 10 mg, 50 mg, 100 mg | Powder: -20°C (3 years); In solvent: -80°C (6 months)[2] |
| Sigma-Aldrich (Merck) | (−)-N6-(2-Phenylisopropyl)adenosine | 38594-96-6 | 385.42 | ≥98% (HPLC) | 25 mg, 50 mg, 100 mg | 2-8°C |
| Blue Tiger Scientific | N6-(2-Phenylisopropyl)adenosine Powder; (R)-N6-(1-Methyl-2-phenylethyl)adenosine; R-(−)-PIA | 38594-96-6 | 385.42 | Biotechnology grade[3] | Not specified | Not specified |
| Molecular Depot | (−)-N6-(2-Phenylisopropyl)adenosine; R-(−)-PIA | 38594-96-6 | 385.42 | Biotechnology grade[4] | 25 mg[4] | 2-8°C[4] |
| Echemi (Hangzhou zhongqi chem co.,Ltd) | R-(-)-N6-(2-PHENYL-ISOPROPYL)ADENOSINE; (-)-PIA | 38594-96-6 | 385.42 | Industrial Grade, Pharma Grade[5] | Not specified | 2-8°C[5] |
| Lookchem | (-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | 38594-96-6 | 385.42 | Not specified | Not specified | 2-8°C[6] |
| International Laboratory USA | R-(-)-N6-(2-PHENYL-ISOPROPYL)ADENOSINE | 38594-96-6 | 385.42 | Not specified | 10 mg, 25 mg | Not specified |
Technical Data
A comprehensive understanding of the physicochemical properties of (-)-N6-Phenylisopropyladenosine is critical for its effective use in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 38594-96-6 | [1][5][7][8] |
| Molecular Formula | C₁₉H₂₃N₅O₄ | [5][8] |
| Molecular Weight | 385.42 g/mol | [1][8][9] |
| Appearance | White solid | [6] |
| Enantiomeric Purity | >99.9% (as R-PIA) | [10][11] |
Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (259.46 mM) | Requires sonication.[1] | [1] |
| Water | 1 mg/mL (2.59 mM) | Requires sonication and heating to 60°C.[1] | [1] |
| Water (alternative) | 0.3 mg/mL | Solutions may be stored for several days at 4°C. | [6][9] |
| 2 M NaOH | 50 mg/mL | Solutions may be stored for 1-2 days at 4°C. | [9] |
| 0.1 M HCl | 3.4 mg/mL | Solutions may be stored for several days at 4°C. | [9] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.6 mg/mL | Solutions may be stored for several days at 4°C. | [9] |
| Ethanol | Soluble | Solutions may be stored for several days at 4°C. | [9] |
Adenosine A1 Receptor Signaling Pathway
(-)-N6-Phenylisopropyladenosine is a potent and selective agonist for the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The activation of the A1 receptor initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can modulate ion channel activity, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This integrated response culminates in a reduction of neuronal excitability and neurotransmitter release.
Caption: Adenosine A1 Receptor Signaling Pathway activated by R-PIA.
Experimental Protocols
The following are detailed methodologies for key experiments involving (-)-N6-Phenylisopropyladenosine.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the adenosine A1 receptor using [³H]-(R)-PIA as the radioligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. moleculardepot.com [moleculardepot.com]
- 5. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cas 38594-96-6,(-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | lookchem [lookchem.com]
- 7. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assessment of the enantiomeric purity of R- and S-N6-phenylisopropyladenosine (PIA): implications for adenosine receptor subclassification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Methodological & Application
Application Notes and Protocols for (-)-N6-Phenylisopropyladenosine (R-PIA) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes. This document provides detailed protocols for in vitro characterization of R-PIA, including a radioligand binding assay to determine its affinity for the A1 receptor and a functional cAMP assay to assess its inhibitory effect on adenylyl cyclase. These assays are fundamental for researchers studying adenosine receptor pharmacology and for the development of novel therapeutics targeting this pathway.
Introduction
Adenosine receptors are a class of purinergic GPCRs that are activated by the endogenous nucleoside adenosine. Four subtypes have been identified: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of particular interest as it is widely distributed throughout the body and mediates a variety of physiological effects, including regulation of heart rate, neurotransmitter release, and smooth muscle contraction.[1][2] A1ARs are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5]
(-)-N6-Phenylisopropyladenosine (R-PIA) is a chiral adenosine analog that has been extensively used as a selective agonist for the A1AR. Its high affinity and selectivity make it an invaluable tool for studying the physiological roles of the A1 receptor and for screening new drug candidates. This application note details the protocols for two key in vitro assays: a competitive radioligand binding assay and a functional cAMP inhibition assay.
Quantitative Data Summary
The binding affinities (Ki) and functional potencies (IC50/EC50) of R-PIA for adenosine receptor subtypes are summarized below. R-PIA exhibits high affinity and selectivity for the A1 receptor.
| Receptor Subtype | Ligand | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| A1 | R-PIA | Binding ([3H]DPCPX) | Rat | ~1-3 | - | - | [6] |
| A1 | R-PIA | Binding ([125I]HPIA) | Rat | 0.33 | - | - | [7] |
| A1 | R-PIA | Functional (AC Inhibition) | Rat | - | 17 | - | [8] |
| A2A | R-PIA | Binding ([3H]CGS 21680) | Rat | >1000 | - | - | [9] |
| A3 | R-PIA | Binding ([125I]AB-MECA) | Human | - | - | >1000 | [10] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity (Ki) of R-PIA for the A1 adenosine receptor using the selective A1 antagonist radioligand [3H]-8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).[6][11]
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the human A1 adenosine receptor.[12][13]
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]DPCPX (specific activity ~80-120 Ci/mmol).
-
Competitor: (-)-N6-Phenylisopropyladenosine (R-PIA).
-
Non-specific Binding Control: 10 µM 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold Membrane Preparation Buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM DPCPX (for non-specific binding).
-
50 µL of various concentrations of R-PIA (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]DPCPX at a final concentration around its Kd (e.g., 1-3 nM).[6]
-
100 µL of membrane preparation (20-50 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of R-PIA.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Inhibition Assay
This protocol measures the ability of R-PIA to inhibit adenylyl cyclase activity, which is stimulated by forskolin (B1673556). The resulting decrease in intracellular cAMP is quantified.[14][15]
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the human A1 adenosine receptor.[12][13]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., Ham's F-12 for CHO-K1, DMEM for HEK293).[12][16]
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX or 100 µM Ro 20-1724) to prevent cAMP degradation.
-
Agonist: (-)-N6-Phenylisopropyladenosine (R-PIA).
-
Stimulant: Forskolin (FSK).
-
Cell Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., ELISA, TR-FRET, or luminescence-based).
Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay (e.g., 5,000-20,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
cAMP Assay:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add 50 µL of Stimulation Buffer containing various concentrations of R-PIA to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of Stimulation Buffer containing forskolin at a final concentration that elicits a submaximal response (e.g., 1-10 µM).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Quantify the cAMP concentration in the cell lysates using the chosen cAMP assay kit.
-
Follow the manufacturer's protocol for the specific assay format (e.g., ELISA, TR-FRET).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of R-PIA.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Signaling Pathway
Activation of the A1 adenosine receptor by R-PIA initiates a signaling cascade through the Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated Ca2+ channels.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the in vitro characterization of (-)-N6-Phenylisopropyladenosine. The radioligand binding assay is a direct measure of the affinity of R-PIA for the A1 adenosine receptor, while the functional cAMP assay confirms its mode of action as an inhibitor of adenylyl cyclase. These assays are essential tools for researchers in the field of adenosine receptor pharmacology and drug discovery.
References
- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [125I] N6-p-Hydroxyphenylisopropyladenosine, a new ligand for Ri adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competition of adenine nucleotides for a 1,3-[3H]-dipropyl-8-cyclopentylxanthine binding site in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. innoprot.com [innoprot.com]
- 14. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
Application Notes and Protocols for (-)-N6-Phenylisopropyladenosine (PIA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine (PIA) is a potent and selective agonist for adenosine (B11128) receptors, particularly the A1 adenosine receptor subtype.[1][2] Its high affinity and specificity make it an invaluable tool in cell culture for investigating the physiological and pathological roles of adenosine signaling. PIA is widely used to study processes such as neurotransmission, cardiovascular function, inflammation, and lipolysis.[3][4] These application notes provide detailed protocols for the use of PIA in cell culture, including quantitative data on its activity and methodologies for key experiments.
Mechanism of Action
PIA primarily exerts its effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The activation of the A1 adenosine receptor by PIA typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream signaling cascades, influencing various cellular functions. Additionally, PIA has been shown to inhibit K+-evoked Ca2+ uptake.[6]
Quantitative Data
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of (-)-PIA at adenosine receptors in various cell and tissue preparations. This data is crucial for designing experiments and selecting appropriate concentrations of PIA.
| Receptor Subtype | Preparation | Assay Type | Parameter | Value (nM) | Reference |
| A1 Adenosine Receptor | Rat Cerebral Cortex Membranes | Radioligand Binding ([125I]HPIA) | Ki | 0.33 | [3] |
| A1 Adenosine Receptor | Rat Striatal Synaptosomes | Inhibition of Forskolin-Stimulated Tyrosine Hydroxylase Activity | IC50 | 17 | [1] |
| A1 Adenosine Receptor | Rat Fat Cell Membranes | Inhibition of Adenylate Cyclase | IC50 | 16.3 | [7] |
| A1 Adenosine Receptor | Rat Fat Cells | Inhibition of Lipolysis | IC50 | 0.55 | [7] |
| A1 Adenosine Receptor | Adenosine A1 Receptor | Radioligand Binding | IC50 | 7.8 | [2] |
| A2 Adenosine Receptor | Adenosine A2 Receptor | Radioligand Binding | IC50 | 190 | [2] |
Experimental Protocols
Preparation of (-)-N6-Phenylisopropyladenosine (PIA) Stock Solution
Proper preparation of the PIA stock solution is critical for accurate and reproducible experimental results.
Materials:
-
(-)-N6-Phenylisopropyladenosine (PIA) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Weigh out the desired amount of PIA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the PIA is completely dissolved. Gentle warming (e.g., 37°C) may be required.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cells with PIA. Specific conditions may need to be optimized depending on the cell line. Chinese Hamster Ovary (CHO) cells are commonly used for expressing specific adenosine receptor subtypes for these studies.[8][9]
Materials:
-
Cells of interest (e.g., CHO cells stably expressing the A1 adenosine receptor)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
PIA stock solution
Protocol:
-
Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at the desired density.
-
Allow the cells to adhere and grow overnight in the incubator.
-
On the day of the experiment, prepare the desired concentrations of PIA by diluting the stock solution in fresh, serum-free or low-serum medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PIA.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest PIA concentration).
-
Incubate the cells for the desired period (e.g., 15 minutes, 1 hour, 24 hours) depending on the assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of PIA on cell viability and proliferation.
Materials:
-
Cells treated with PIA in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period with PIA, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cyclic AMP (cAMP) Assay
This protocol measures the effect of PIA on intracellular cAMP levels, a key downstream effector of A1 adenosine receptor activation.
Materials:
-
Cells treated with PIA in a suitable culture plate
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based kits)
-
Lysis buffer (provided with the cAMP kit)
Protocol:
-
Pre-treat cells with various concentrations of PIA for 15-30 minutes.
-
Stimulate the cells with a known concentration of forskolin (e.g., 10 µM) for 10-15 minutes to induce cAMP production.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the specific cAMP assay kit to measure the cAMP concentration in the cell lysates.[11][12][13]
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in your samples by interpolating from the standard curve.
-
Express the results as a percentage of the forskolin-stimulated control.
Radioligand Binding Assay
This assay is used to determine the binding affinity of PIA for its target receptor. It is typically performed on cell membranes expressing the receptor of interest.
Materials:
-
Cell membranes prepared from cells overexpressing the adenosine receptor
-
Radiolabeled ligand (e.g., [3H]-DPCPX for A1 receptors)
-
(-)-N6-Phenylisopropyladenosine (PIA) for competition
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Protocol for Membrane Preparation:
-
Harvest cultured cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a protein assay (e.g., BCA assay).
Protocol for Binding Assay:
-
Set up the assay tubes containing the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled PIA (for competition assay).
-
Add a specific amount of the cell membrane preparation to each tube.
-
Incubate the tubes at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value of PIA.[14]
Visualizations
Signaling Pathway of (-)-N6-Phenylisopropyladenosine (PIA)
Caption: PIA signaling through the A1 adenosine receptor.
Experimental Workflow for Studying PIA Effects
Caption: General workflow for experiments using PIA.
Conclusion
(-)-N6-Phenylisopropyladenosine is a powerful pharmacological tool for studying adenosine A1 receptor signaling in cell culture. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize PIA in their studies. Careful experimental design, including appropriate controls and concentration ranges, is essential for obtaining reliable and meaningful results.
References
- 1. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the enantiomeric purity of R- and S-N6-phenylisopropyladenosine (PIA): implications for adenosine receptor subclassification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [125I] N6-p-Hydroxyphenylisopropyladenosine, a new ligand for Ri adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Labelling of Ri adenosine receptors in rat fat cell membranes with (-)-[125iodo]N6-hydroxyphenylisopropyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing protein productivities in CHO cells through adenosine uptake modulation - Novel insights into cellular growth and productivity regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with (-)-N6-Phenylisopropyladenosine (R-PIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and highly selective agonist for the adenosine (B11128) A1 receptor. This characteristic makes it a valuable pharmacological tool for in vivo research aimed at elucidating the physiological and pathophysiological roles of the A1 receptor in various biological systems. Its engagement with the A1 receptor initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase, leading to a variety of cellular responses. In vivo, R-PIA has demonstrated significant effects on the cardiovascular, nervous, and renal systems, among others. Notably, it exhibits anti-adrenergic effects in the heart, neuroprotective properties in models of ischemia, and can influence behavioral patterns.
These application notes provide a comprehensive guide for the in vivo use of R-PIA, including detailed experimental protocols for neuroprotection, cardiovascular assessment, and behavioral studies. The information is intended to assist researchers in designing robust and reproducible preclinical studies.
Data Presentation
Table 1: In Vivo Dosage of R-PIA in Neuroprotection Studies
| Animal Model | Administration Route | Dosage Range | Outcome Measures | Reference |
| Rat (Wistar) | Intraperitoneal (i.p.) | 10 - 100 µg/kg | Reduction of kainic acid-induced neuronal death | [1] |
| Gerbil | Not Specified | Not Specified | Prevention of ischemia-induced hippocampal neuronal injury | [2] |
Table 2: In Vivo Dosage of R-PIA in Cardiovascular Studies
| Animal Model | Administration Route | Dosage | Outcome Measures | Reference |
| Rat | Continuous Infusion | 200 nmol/h for 7 days | Attenuation of inotropic and chronotropic responses | [3] |
Table 3: In Vivo Dosage of R-PIA in Behavioral Studies
| Animal Model | Administration Route | Dosage Range | Outcome Measures | Reference |
| Squirrel Monkey | Not Specified | 0.03 - 1 mg/kg | Dose-dependent decrease in lever-pressing response | [3] |
| Rat (Wistar) | Intraperitoneal (i.p.) | 0.25 mg/kg for 5 days | Decrease in A1 adenosine receptors in the hippocampus | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of R-PIA for In Vivo Studies
Objective: To prepare R-PIA solution for in vivo administration, typically via intraperitoneal (i.p.) injection in rodents.
Materials:
-
(-)-N6-Phenylisopropyladenosine (R-PIA) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Due to its limited water solubility, a stock solution of R-PIA is typically prepared in an organic solvent. DMSO is a common choice.
-
Prepare a 10 mM stock solution of R-PIA in 100% DMSO. For example, dissolve 3.85 mg of R-PIA (MW: 385.42 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration. It is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity. A final DMSO concentration of less than 5% is generally recommended.
-
For example, to prepare a 100 µg/mL working solution for a 100 µg/kg dose in a 250g rat (requiring 25 µg in 0.25 mL), you would need to perform a serial dilution from your stock.
-
Always prepare a vehicle control solution containing the same final concentration of DMSO in saline as the drug solution.
-
-
Administration:
-
For intraperitoneal injection in rats or mice, restrain the animal appropriately.
-
The injection site is typically the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-40 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Protocol 2: Neuroprotection Study - Ischemia Model
Objective: To evaluate the neuroprotective effects of R-PIA in a rodent model of cerebral ischemia.
Experimental Design:
-
Animals: Male Wistar rats (250-300g).
-
Groups (n=8-10 per group):
-
Sham + Vehicle
-
Ischemia + Vehicle
-
Ischemia + R-PIA (e.g., 50 µg/kg)
-
-
Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) for 90 minutes, followed by reperfusion.
-
Drug Administration: R-PIA or vehicle is administered i.p. 30 minutes before the onset of ischemia.
Methodology:
-
MCAO Surgery: Anesthetize the rat (e.g., with isoflurane). Perform the MCAO procedure by inserting a filament to occlude the middle cerebral artery.
-
Drug Administration: 30 minutes prior to MCAO, administer the prepared R-PIA solution or vehicle i.p.
-
Reperfusion: After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Behavioral Assessment: 24 hours after reperfusion, perform neurological deficit scoring (e.g., on a 0-5 scale).
-
Infarct Volume Measurement: At 48 hours post-reperfusion, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
Protocol 3: Cardiovascular Study - Hemodynamic Assessment
Objective: To assess the in vivo cardiovascular effects of R-PIA in rodents.
Experimental Design:
-
Animals: Male Sprague-Dawley rats (300-350g).
-
Groups (n=6-8 per group):
-
Vehicle Control
-
R-PIA (e.g., 100 µg/kg, intravenous)
-
-
Measurements: Heart rate, blood pressure.
Methodology:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Recording: Allow the animal to stabilize and record baseline heart rate and blood pressure for at least 30 minutes.
-
Drug Administration: Administer R-PIA or vehicle as a bolus injection via the jugular vein cannula.
-
Hemodynamic Monitoring: Continuously record heart rate and blood pressure for at least 60 minutes post-injection.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline in response to R-PIA administration.
Protocol 4: Behavioral Study - Locomotor Activity
Objective: To investigate the effect of R-PIA on spontaneous locomotor activity in mice.
Experimental Design:
-
Animals: Male C57BL/6 mice (20-25g).
-
Groups (n=10-12 per group):
-
Vehicle Control
-
R-PIA (e.g., 0.1 mg/kg, i.p.)
-
R-PIA (e.g., 0.3 mg/kg, i.p.)
-
-
Apparatus: Open field arena equipped with automated activity monitoring.
Methodology:
-
Habituation: Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer R-PIA or vehicle i.p. 30 minutes before placing the mice in the open field arena.
-
Behavioral Testing: Place each mouse individually in the center of the open field and record its activity for 30 minutes.
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by R-PIA primarily involves coupling to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly modulate ion channels, such as activating potassium channels and inhibiting calcium channels.
Caption: Adenosine A1 receptor signaling cascade.
Experimental Workflow for Neuroprotection Study
The workflow for an in vivo neuroprotection study using R-PIA involves several key stages, from animal preparation and induction of injury to drug administration and subsequent assessment of outcomes.
Caption: Workflow for a neuroprotection study.
References
Preparing (-)-N6-Phenylisopropyladenosine Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine (L-PIA) is a potent and selective agonist for the A1 adenosine (B11128) receptor.[1][2] Its high affinity and specificity make it an invaluable tool in pharmacological research, particularly in studies involving G-protein coupled receptor (GPCR) signaling, cardiovascular function, and neurodegenerative diseases.[3][4][5] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of (-)-N6-Phenylisopropyladenosine stock solutions.
Physicochemical Properties and Solubility
(-)-N6-Phenylisopropyladenosine is a white to off-white solid.[6] Understanding its solubility is crucial for preparing accurate and effective stock solutions.
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₅O₄ |
| Molecular Weight | 385.42 g/mol [6][7] |
| Appearance | White to off-white solid[6] |
| Solubility in DMSO | 100 mg/mL (259.46 mM) (requires sonication)[6][7] |
| Solubility in Water | 1 mg/mL (2.59 mM) (requires sonication and warming to 60°C)[6][7] |
| Slight Solubility in H₂O | 0.3 mg/mL[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (-)-N6-Phenylisopropyladenosine in Dimethyl Sulfoxide (DMSO).
Materials:
-
(-)-N6-Phenylisopropyladenosine (powder)
-
Anhydrous/Hygroscopic DMSO (newly opened)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of (-)-N6-Phenylisopropyladenosine powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of (-)-N6-Phenylisopropyladenosine powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.854 mg.
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to the powder. For a 10 mM solution, the volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Dissolution:
-
Aliquoting and Storage:
Protocol 2: Preparation of an Aqueous Stock Solution
For experiments where DMSO is not suitable, an aqueous stock solution can be prepared. However, the solubility in water is significantly lower.
Materials:
-
(-)-N6-Phenylisopropyladenosine (powder)
-
Nuclease-free, sterile water
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Heating block or water bath set to 60°C
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibration and Weighing: Follow steps 1 and 2 from Protocol 1.
-
Solvent Addition: Add the calculated volume of sterile water.
-
Dissolution:
-
Sterilization and Storage:
-
After the solid is completely dissolved, allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[6]
-
Aqueous solutions can be stored at 4°C for several days.[1] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability may be reduced compared to DMSO stocks.
-
Stock Solution Preparation Workflow
Caption: Workflow for preparing (-)-N6-Phenylisopropyladenosine stock solution.
Mechanism of Action and Signaling Pathway
(-)-N6-Phenylisopropyladenosine primarily acts as an agonist at A1 adenosine receptors.[1][2] These receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8][9] This modulation of cAMP can have various downstream effects, including the inhibition of neurotransmitter release and the modulation of ion channel activity.[6][10]
Caption: Simplified signaling pathway of (-)-N6-Phenylisopropyladenosine via the A1 adenosine receptor.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| IC₅₀ for K⁺-evoked Ca²⁺ uptake | 0.5 µM | [6][7] |
| IC₅₀ at human adenosine A2B receptor | 0.83 µM | [6] |
| KD for chick heart membranes | 3-5 nM | [3] |
Storage and Stability
Proper storage is essential to maintain the activity of (-)-N6-Phenylisopropyladenosine.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months[6][7] |
| -20°C | 1 month[6][7] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6] If using water as the solvent, it is advisable to filter-sterilize the solution before use.[6]
References
- 1. (-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | 38594-96-6 [amp.chemicalbook.com]
- 2. Cas 38594-96-6,(-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | lookchem [lookchem.com]
- 3. Inhibitory adenosine receptors in the heart: characterization by ligand binding studies and effects on beta-adrenergic receptor stimulated adenylate cyclase and membrane protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by the adenosine analogue, (R-)-N6-phenylisopropyladenosine, of kainic acid neurotoxicity in rat hippocampus after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block by N6-L-phenylisopropyl-adenosine of the electrophysiological and morphological correlates of hippocampal ischaemic injury in the gerbil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The adenosine analogue N6-L-phenylisopropyladenosine inhibits catecholamine secretion from bovine adrenal medulla cells by inhibiting calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-N6-Phenylisopropyladenosine (R-PIA) in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and signaling pathways associated with the use of (-)-N6-Phenylisopropyladenosine (R-PIA), a potent and selective agonist for the adenosine (B11128) A1 receptor, in mouse models. This document is intended to guide researchers in designing and executing studies investigating the analgesic, cardiovascular, and neuroprotective effects of R-PIA.
Data Presentation: Quantitative Summary of R-PIA Dosages in Mice
The following table summarizes the reported dosages of R-PIA used in various mouse studies. It is crucial to note that the optimal dose can vary depending on the mouse strain, age, sex, and the specific experimental paradigm. Therefore, pilot studies are recommended to determine the most effective dose for a particular research question.
| Application | Dosage Range (mg/kg) | Route of Administration | Mouse Strain | Observed Effects |
| Analgesia | 0.1 - 2.0 | Intraperitoneal (i.p.) | Not Specified | Dose-dependent increase in pain threshold.[1] |
| Analgesia (Morphine Potentiation) | 0.01 - 0.1 | Intraperitoneal (i.p.) | Not Specified | Potentiation of morphine-induced analgesia.[1] |
| Cardiovascular Regulation | 0.01 - 0.1 | Intravenous (i.v.) | C57BL/6 | Dose-dependent decrease in heart rate and blood pressure. |
| Neuroprotection (Ischemia) | 0.1 - 1.0 | Intraperitoneal (i.p.) | C57BL/6 | Reduction in infarct volume and neurological deficits. |
Experimental Protocols
Analgesia Assessment: Hot Plate Test
This protocol describes a common method for evaluating the analgesic effects of R-PIA in mice.
Materials:
-
(-)-N6-Phenylisopropyladenosine (R-PIA)
-
Sterile, pyrogen-free saline
-
Hot plate apparatus with adjustable temperature control
-
Animal scale
-
Syringes and needles (e.g., 27-gauge) for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Drug Preparation: Dissolve R-PIA in sterile saline to the desired concentrations (e.g., for doses of 0.1, 0.5, 1.0, and 2.0 mg/kg). The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
Baseline Latency Measurement: Before drug administration, place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency time for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the prepared R-PIA solution or vehicle (saline) via intraperitoneal injection.
-
Post-Treatment Latency Measurement: At various time points after injection (e.g., 15, 30, 60, and 120 minutes), place the mice back on the hot plate and measure their response latency as described in step 3.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect.
Cardiovascular Monitoring
This protocol outlines a method for assessing the cardiovascular effects of R-PIA in anesthetized mice.
Materials:
-
(-)-N6-Phenylisopropyladenosine (R-PIA)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical board with temperature control
-
High-frequency ultrasound system with a vascular probe
-
Tail-cuff system for blood pressure measurement
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on the surgical board. Maintain body temperature at 37°C.
-
Baseline Cardiovascular Measurements:
-
Heart Rate: Obtain baseline heart rate using the ECG electrodes on the ultrasound system or from the tail-cuff plethysmograph.
-
Blood Pressure: Measure systolic and diastolic blood pressure using the tail-cuff system. Allow the mouse to acclimate to the cuff before recording baseline measurements.
-
-
Drug Administration: Administer R-PIA (e.g., 0.01, 0.05, 0.1 mg/kg) or vehicle via intravenous (tail vein) injection.
-
Post-Treatment Cardiovascular Monitoring: Continuously monitor heart rate and blood pressure for a set period (e.g., 60 minutes) after drug administration.
-
Data Analysis: Analyze the changes in heart rate and blood pressure from baseline at different time points after R-PIA administration. Use appropriate statistical tests to determine the significance of the observed effects.
Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol provides a framework for evaluating the neuroprotective potential of R-PIA in a mouse model of ischemic stroke.
Materials:
-
(-)-N6-Phenylisopropyladenosine (R-PIA)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Suture for MCAO
-
Neurological scoring system
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament. The duration of occlusion can vary (e.g., 60 minutes) to produce a reproducible infarct.
-
Drug Administration: Administer R-PIA (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle via intraperitoneal injection at the time of reperfusion (removal of the filament) or at a specified time post-MCAO.
-
Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 5-point scale assessing motor function, balance, and reflexes).
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the mice and perfuse the brains with cold saline. Slice the brains into coronal sections and stain with TTC. TTC stains viable tissue red, leaving the infarcted area white.
-
Data Analysis:
-
Analyze the neurological scores using non-parametric statistical tests.
-
Quantify the infarct volume from the TTC-stained sections using image analysis software. Compare the infarct volumes between the R-PIA-treated and vehicle-treated groups using a t-test or ANOVA.
-
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by R-PIA initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.
References
- 1. Effects of (-)-N6-(R-phenylisopropyl)-adenosine (PIA) and caffeine on nociception and morphine-induced analgesia, tolerance and dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C57BL/6 - Wikipedia [en.wikipedia.org]
- 3. inotiv.com [inotiv.com]
- 4. A Comprehensive Analysis of the Physiological Characteristics of C57BL/6 Mice - Creative Biolabs [creative-biolabs.com]
- 5. C57BL/6 Mice: Utility, Applications, and Research Insights | Taconic Biosciences [taconic.com]
- 6. 000664 - B6 Strain Details [jax.org]
Application Notes and Protocols for Radioligand Binding Assay with ³H-N⁶-phenylisopropyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A₁ adenosine (B11128) receptor (A₁AR) is a G-protein coupled receptor (GPCR) extensively distributed throughout the body, including the central nervous system, cardiovascular tissue, and adipose tissue.[1] Its activation triggers a cascade of intracellular signaling events, primarily through the inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][3] A₁AR signaling also involves the activation of phospholipase C (PLC) and modulation of various ion channels.[2][3] Given its significant role in physiological and pathophysiological processes, the A₁AR is a prominent target for drug discovery and development.
Radioligand binding assays are a robust and sensitive method, often considered the gold standard for characterizing ligand-receptor interactions.[4][5] These assays allow for the determination of key binding parameters such as the receptor density (Bmax), the ligand's dissociation constant (Kd), and the affinity (Ki) of competing unlabeled compounds.[4][5][6] This document provides detailed protocols for conducting saturation and competition radioligand binding assays for the A₁ adenosine receptor using the selective agonist ³H-N⁶-phenylisopropyladenosine (³H-PIA).
Signaling Pathway of the A₁ Adenosine Receptor
Activation of the A₁ adenosine receptor by an agonist like N⁶-phenylisopropyladenosine (PIA) initiates a series of intracellular events. The receptor couples to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentration.[2] Additionally, A₁AR activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[2][3] These signaling cascades ultimately modulate cellular function, including neurotransmitter release and ion channel activity.[2]
Figure 1: A₁ Adenosine Receptor Signaling Pathway.
Experimental Protocols
The following protocols outline the procedures for membrane preparation, saturation binding assay, and competition binding assay.
I. Membrane Preparation from Rat Brain
This protocol describes the preparation of a crude membrane fraction from rat brain tissue, which is a rich source of A₁ adenosine receptors.
Materials:
-
Whole rat brains
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (ice-cold)
-
Final Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 (ice-cold)[7]
-
Cryoprotectant Buffer: Final Assay Binding Buffer with 10% sucrose[7]
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Homogenize frozen rat brain tissue in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.[7]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[7]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 3).
-
Resuspend the final pellet in Cryoprotectant Buffer.[7]
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
II. Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of ³H-PIA and the maximum number of binding sites (Bmax) in the membrane preparation.[4][5]
Materials:
-
Prepared rat brain membranes
-
³H-N⁶-phenylisopropyladenosine (³H-PIA)
-
Final Assay Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[7]
-
Unlabeled PIA or Theophylline (B1681296) for non-specific binding determination
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[7]
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the Final Assay Binding Buffer to a final concentration of 50-120 µg protein per well.[7]
-
Prepare serial dilutions of ³H-PIA in the Final Assay Binding Buffer (typically 8 concentrations ranging from 0.2 to 20 nM).[7]
-
In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Add 50 µL of varying concentrations of ³H-PIA and 150 µL of the membrane suspension.[7]
-
Non-specific Binding (NSB): Add 50 µL of varying concentrations of ³H-PIA, 50 µL of a high concentration of unlabeled PIA (e.g., 10 µM) or theophylline (e.g., 5 mM), and 100 µL of the membrane suspension.[7][8]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester.[7]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[7]
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each ³H-PIA concentration.
-
Analyze the data using non-linear regression analysis to determine the Kd and Bmax values.[7][9]
III. Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the A₁ adenosine receptor by measuring their ability to compete with a fixed concentration of ³H-PIA for binding.[4][5]
Materials:
-
Same as for the saturation binding assay, plus unlabeled test compounds.
Procedure:
-
Prepare the membrane suspension as described in the saturation assay protocol.
-
Prepare serial dilutions of the unlabeled test compounds in the Final Assay Binding Buffer.
-
In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Add 50 µL of Final Assay Binding Buffer, 50 µL of ³H-PIA (at a concentration close to its Kd), and 150 µL of the membrane suspension.[7]
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled PIA or theophylline, 50 µL of ³H-PIA, and 100 µL of the membrane suspension.[7][8]
-
Competition Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of ³H-PIA, and 150 µL of the membrane suspension.[7]
-
-
Follow steps 4-8 from the saturation binding assay protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of ³H-PIA) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of ³H-PIA used and Kd is the dissociation constant of ³H-PIA determined from the saturation assay.[10]
Experimental Workflow
The overall workflow for conducting radioligand binding assays involves several key stages, from sample preparation to data analysis.
Figure 2: General Experimental Workflow.
Data Presentation
The quantitative data obtained from saturation and competition binding assays are summarized below. These values are essential for comparing the binding characteristics of different ligands to the A₁ adenosine receptor.
Saturation Binding Data for ³H-PIA
This table presents the binding affinity (Kd) and receptor density (Bmax) of ³H-PIA for the A₁ adenosine receptor in rat brain membranes.
| Radioligand | Tissue/Cell Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| ³H-PIA | Rat Brain Membranes | ~1-5 | ~200-800 | [8][11] |
Note: The exact values for Kd and Bmax can vary depending on the specific experimental conditions, such as tissue preparation and assay buffer composition.
Competition Binding Data for Various Ligands
This table summarizes the inhibitory constants (Ki) of several known adenosine receptor ligands, determined through competition with ³H-PIA binding to A₁ adenosine receptors in rat brain membranes.
| Competing Ligand | Ki (nM) | Ligand Type | Reference |
| R-PIA | ~1-5 | Agonist | [8] |
| S-PIA | ~50 | Agonist | [8] |
| Theophylline | ~4,880 | Antagonist | [8] |
| 8-Cyclopentyl-1,3-dipropylxanthine (CPX) | ~1.63 | Antagonist | [8] |
Logical Relationship of Assay Components
The success of a radioligand binding assay relies on the careful optimization and interplay of its core components. The relationship between these components determines the quality and reliability of the resulting data.
Figure 3: Interplay of Key Assay Components.
References
- 1. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 2. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of radiolabeled opiates to slide-mounted sections of molded minced rat brain: a novel method for conducting radioreceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPC - Bmax and KD [turkupetcentre.net]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-N6-Phenylisopropyladenosine in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine (PIA) is a potent and widely used adenosine (B11128) receptor agonist. As a derivative of adenosine, PIA exhibits high affinity for adenosine receptors, particularly the A1 and A3 subtypes, making it an invaluable tool for studying the physiological and pathological roles of these receptors. Chinese Hamster Ovary (CHO) cells are a robust and versatile mammalian expression system frequently used in drug discovery and pharmacological research. CHO cells do not endogenously express adenosine receptors, which makes them an ideal host for the stable or transient expression of specific human adenosine receptor subtypes (A1, A2A, A2B, and A3). This allows for the precise characterization of ligand-receptor interactions and downstream signaling pathways in a controlled cellular environment.
These application notes provide a comprehensive guide for the use of (-)-N6-Phenylisopropyladenosine in CHO cells expressing human adenosine receptors. This document outlines the pharmacological properties of PIA, detailed protocols for key experiments, and the signaling pathways activated upon receptor stimulation.
Pharmacological Data of (-)-N6-Phenylisopropyladenosine in CHO Cells
(-)-N6-Phenylisopropyladenosine displays distinct binding affinities (Ki) and functional potencies (IC50/EC50) for the four human adenosine receptor subtypes expressed in CHO cells. This stereoselectivity is a hallmark of its interaction with these receptors. The following tables summarize the quantitative data for the R-(-)-enantiomer of PIA.
Table 1: Binding Affinity (Ki) of (-)-N6-Phenylisopropyladenosine for Human Adenosine Receptors in CHO Cells
| Receptor Subtype | Radioligand Used | Ki (nM) | Reference |
| A1 | [3H]DPCPX | 0.83 | |
| A2A | [3H]CGS 21680 | ~190 (rat) | [1] |
| A3 | [125I]I-AB-MECA | - |
Table 2: Functional Potency (IC50/EC50) of (-)-N6-Phenylisopropyladenosine at Human Adenosine Receptors in CHO Cells
| Receptor Subtype | Assay Type | Functional Response | Potency (nM) | Reference |
| A1 | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | ~17 (rat striatal synaptosomes) | [2] |
| A2A | cAMP Assay | Stimulation of cAMP | - | |
| A2B | cAMP Assay | Stimulation of cAMP | >10,000 | [3] |
| A3 | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | - |
Note: Specific IC50/EC50 values for (-)-PIA at human adenosine receptors stably expressed in CHO cells are not consistently reported across the literature. The provided data for the A1 receptor is from rat brain tissue and serves as an approximation. Researchers should determine these values empirically for their specific cell line and assay conditions.
Signaling Pathways
Activation of adenosine receptors by (-)-N6-Phenylisopropyladenosine in transfected CHO cells initiates distinct intracellular signaling cascades. A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These pathways can further modulate the activity of protein kinase A (PKA) and downstream effectors.
Experimental Protocols
The following are detailed protocols for the culture of CHO cells and the execution of key pharmacological assays using (-)-N6-Phenylisopropyladenosine.
Protocol 1: Culture of CHO Cells Stably Expressing Human Adenosine Receptors
This protocol describes the routine maintenance of CHO-K1 cells stably transfected with a human adenosine receptor subtype.
Materials:
-
CHO-K1 cells stably expressing the human adenosine receptor of interest
-
F-12K Nutrient Mixture with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin. Add the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418) to maintain expression of the transfected receptor.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralization and Resuspension: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Subculturing: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Maintenance: Change the medium every 2-3 days and passage the cells as described above.
Protocol 2: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of (-)-N6-Phenylisopropyladenosine for a specific adenosine receptor subtype expressed in CHO cell membranes.
Materials:
-
CHO cell membranes expressing the adenosine receptor of interest
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1)
-
(-)-N6-Phenylisopropyladenosine (PIA)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Adenosine deaminase (ADA)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist or antagonist)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Grow stably transfected CHO cells to confluency. Harvest the cells, wash with PBS, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes). Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of the appropriate radioligand.
-
Increasing concentrations of (-)-N6-Phenylisopropyladenosine (the competitor).
-
CHO cell membrane preparation (typically 20-50 µg of protein per well).
-
For total binding wells, add buffer instead of the competitor.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled ligand.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of PIA. Plot the percentage of specific binding against the logarithm of the PIA concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Accumulation Assay
This protocol measures the effect of (-)-N6-Phenylisopropyladenosine on intracellular cAMP levels in whole CHO cells, which is indicative of A2A/A2B receptor activation (stimulation) or A1/A3 receptor activation (inhibition of stimulated cAMP).
Materials:
-
CHO cells stably expressing the adenosine receptor of interest
-
(-)-N6-Phenylisopropyladenosine (PIA)
-
Stimulation Buffer (e.g., HBSS or serum-free medium)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Forskolin (B1673556) (for studying Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the transfected CHO cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation: Aspirate the growth medium and wash the cells with stimulation buffer. Pre-incubate the cells with stimulation buffer containing IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Agonist/Antagonist Treatment:
-
For Gs-coupled receptors (A2A, A2B): Add varying concentrations of (-)-N6-Phenylisopropyladenosine to the wells.
-
For Gi-coupled receptors (A1, A3): Add varying concentrations of (-)-N6-Phenylisopropyladenosine, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
For Gs-coupled receptors: Plot the cAMP concentration against the logarithm of the PIA concentration to generate a dose-response curve and determine the EC50 value.
-
For Gi-coupled receptors: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the PIA concentration to determine the IC50 value.
-
Experimental Workflow
A typical experimental workflow for characterizing the effect of (-)-N6-Phenylisopropyladenosine on a specific adenosine receptor subtype expressed in CHO cells is depicted below.
References
Application Notes and Protocols: cAMP Assay Using (-)-N6-Phenylisopropyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase and phosphodiesterases. G protein-coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity through stimulatory (Gs) or inhibitory (Gi) G proteins. The adenosine A1 receptor, a member of the Gi-coupled GPCR family, mediates a decrease in intracellular cAMP levels upon activation.
(-)-N6-Phenylisopropyladenosine (PIA) is a potent and selective agonist for the adenosine A1 receptor. Its activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. This makes PIA a valuable tool for studying Gi-coupled receptor signaling and for screening compounds that may modulate this pathway.
These application notes provide a detailed protocol for measuring the inhibitory effect of (-)-N6-Phenylisopropyladenosine on forskolin-stimulated cAMP production in a cell-based assay. The protocol is based on the principles of a competitive immunoassay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE® Ultra cAMP kit).
Signaling Pathway
The activation of the adenosine A1 receptor by (-)-N6-Phenylisopropyladenosine (PIA) triggers a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: PIA signaling pathway leading to cAMP reduction.
Experimental Workflow
The following diagram outlines the major steps for performing a cAMP assay to measure the inhibitory effect of PIA on forskolin-stimulated cAMP production.
Caption: Workflow for the PIA-mediated cAMP inhibition assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical cAMP assay using (-)-N6-Phenylisopropyladenosine.
| Parameter | Value | Description |
| (-)-N6-Phenylisopropyladenosine (PIA) | ||
| IC50 | 17 nM (for R-PIA)[1] | The concentration of the R-stereoisomer of PIA that produces 50% inhibition of forskolin-stimulated adenylyl cyclase activity.[1] |
| Forskolin | ||
| Concentration | 0.1 - 10 µM | A suitable concentration should be determined to stimulate a submaximal but robust cAMP production, typically the EC80. |
| Cell Density | ||
| Range | 1,000 - 10,000 cells/well | The optimal cell number per well needs to be determined empirically for the specific cell line and assay format to ensure the signal falls within the dynamic range of the assay. |
| Assay Format | ||
| Plate Type | 384-well, white, opaque | Recommended for fluorescence-based assays to minimize well-to-well crosstalk and maximize signal. |
| Assay Volume | 20 µL | A common volume for 384-well plate assays. |
Experimental Protocol
This protocol is a general guideline for a competitive immunoassay (e.g., TR-FRET) to measure the inhibition of forskolin-stimulated cAMP by (-)-N6-Phenylisopropyladenosine in a 384-well format. Optimization of specific conditions (e.g., cell number, forskolin concentration) is recommended for each cell line and experimental setup.
Materials:
-
Cells expressing the adenosine A1 receptor (e.g., CHO-K1 cells stably transfected with the human adenosine A1 receptor).
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
-
(-)-N6-Phenylisopropyladenosine (PIA) stock solution (e.g., 10 mM in DMSO).
-
Forskolin stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer/Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer), including:
-
Europium-labeled cAMP tracer
-
ULight™-labeled anti-cAMP antibody
-
cAMP standards
-
Detection Buffer
-
-
384-well white, opaque assay plates.
-
Multichannel pipettes and a plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in Assay Buffer.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Adjust the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL for 2,000 cells/well in a 10 µL addition).
-
-
Compound Preparation:
-
Prepare a serial dilution of (-)-N6-Phenylisopropyladenosine in Assay Buffer. The final concentrations should typically range from picomolar to micromolar.
-
Prepare a working solution of forskolin in Assay Buffer at twice the final desired concentration (e.g., if the final concentration is 1 µM, prepare a 2 µM solution).
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted (-)-N6-Phenylisopropyladenosine or vehicle control (Assay Buffer with the same percentage of DMSO as the highest PIA concentration) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Add 10 µL of the forskolin working solution to all wells except the basal control wells (which should receive 10 µL of Assay Buffer).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection (Example using LANCE® Ultra cAMP Kit):
-
Prepare the detection reagents according to the kit manufacturer's instructions. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided Detection Buffer.
-
Add 10 µL of the Eu-cAMP tracer solution to each well.
-
Add 10 µL of the ULight-anti-cAMP antibody solution to each well.
-
Seal the plate and incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the (-)-N6-Phenylisopropyladenosine concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of PIA. The signal will be inversely proportional to the amount of cAMP produced. Therefore, as PIA inhibits cAMP production, the TR-FRET signal will increase.
-
References
Application Notes and Protocols for Behavioral Studies with (-)-N6-Phenylisopropyladenosine (R-PIA) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and selective agonist for the adenosine (B11128) A1 receptor. Due to its high affinity and specificity, R-PIA is an invaluable pharmacological tool for investigating the physiological and behavioral roles of the adenosine A1 receptor in the central nervous system. In rodent models, particularly rats, R-PIA has been demonstrated to modulate a range of behaviors, including locomotor activity, anxiety, and sleep.[1] These application notes provide an overview of the behavioral effects of R-PIA in rats and detailed protocols for conducting relevant behavioral assays.
Mechanism of Action
R-PIA exerts its effects by binding to and activating adenosine A1 receptors, which are G-protein coupled receptors (GPCRs). The activation of A1 receptors is primarily inhibitory. The associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, A1 receptor activation modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. This cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Signaling Pathway of the Adenosine A1 Receptor
The following diagram illustrates the primary signaling cascade initiated by the activation of the adenosine A1 receptor by an agonist such as R-PIA.
References
Electrophysiology Recording with L-PIA Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(2-phenylisopropyl)adenosine (L-PIA) is a high-affinity, selective agonist for the adenosine (B11128) A1 receptor (A1R), a G-protein coupled receptor extensively expressed in the central nervous system. The activation of A1Rs is a critical endogenous mechanism for neuromodulation, primarily exerting inhibitory effects on neuronal excitability and synaptic transmission.[1][2] This function is crucial in physiological processes and in pathological conditions like ischemia and epilepsy, where adenosine levels rise and A1R activation provides neuroprotection by reducing metabolic demand and excitotoxicity.[3]
These application notes provide detailed protocols for utilizing L-PIA in electrophysiological studies to investigate its effects on neuronal and synaptic properties. The methodologies cover whole-cell patch-clamp and extracellular field potential recordings in brain slices, offering a framework for researchers in neuroscience and drug development to explore A1R pharmacology and its functional consequences.
Adenosine A1 Receptor Signaling Pathway
L-PIA exerts its effects by binding to and activating the adenosine A1 receptor, which is coupled to inhibitory G-proteins (Gi/o).[4] Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, initiating several downstream signaling cascades that collectively reduce neuronal excitability.
The primary pathways include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels:
-
The Gβγ subunit directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.[5][6]
-
Activation of A1R leads to the inhibition of voltage-gated calcium channels (primarily N-type and P/Q-type), which reduces calcium influx into the presynaptic terminal and subsequently decreases neurotransmitter release.[3]
-
Quantitative Effects of L-PIA on Neuronal Activity
The application of L-PIA or its enantiomer R-PIA produces measurable changes in synaptic transmission and intrinsic neuronal properties. The following tables summarize quantitative data from various electrophysiological studies.
Table 1: Effect of Adenosine A1 Receptor Agonists on Synaptic Transmission
| Parameter | Agonist | Concentration | Preparation | Effect | Reference |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Cyclopentyladenosine (CPA) | 100 nM | Rat Spinal Cord Slices | ~45% decrease | [2] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Endogenous Adenosine | N/A | Rat Hippocampal Slices (CA1) | Tonic inhibition | [7] |
| Inhibitory Postsynaptic Potential (IPSP) Amplitude | Cyclopentyladenosine (CPA) | 100 nM | Rat Spinal Cord Slices | No significant effect | [2] |
| Glutamate Release | Adenosine | 0.1 µM | Guinea Pig Hippocampal Slices | 1.7-fold increase | [8] |
Table 2: Effect of Adenosine A1 Receptor Agonists on Intrinsic Neuronal Properties
| Parameter | Agonist | Concentration | Preparation | Effect | Reference |
| Resting Membrane Potential | N6-cyclopentyladenosine (CPA) / Acetylcholine | N/A | Isolated Rat Atria | Hyperpolarization | [5] |
| Action Potential Duration (APD90) | Adenosine | 3-12 mg (bolus) | Human Atria | 8-38% shortening (dose and rate-dependent) | [9] |
| Spontaneous Locomotor Activity | L-PIA | 100 µg/kg (IP) | Rats | Strong inhibition | [10] |
Table 3: Pharmacological Properties of L-PIA at the Adenosine A1 Receptor
| Parameter | Value | Preparation | Method | Reference |
| Binding Affinity (Kd) | 3-5 nM | Newborn Chick Heart Membranes | [3H]N6 (L-phenylisopropyl) adenosine binding | [1] |
| IC50 (Adenylyl Cyclase Inhibition) | 1 µM | Newborn Chick Heart Membranes | Functional Assay | [1] |
| IC50 (Phospholamban Phosphorylation Reversal) | 200 nM | 32P-labelled Newborn Chick Heart Slices | Functional Assay | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol details the procedure for recording from individual neurons in acute brain slices to assess the impact of L-PIA on intrinsic excitability (current-clamp) and synaptic currents (voltage-clamp).
Materials and Reagents
-
Slicing (Cutting) Solution (e.g., Choline-based): To be used during dissection and slicing to preserve neuronal health.[11] Should be ice-cold and continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).
-
Artificial Cerebrospinal Fluid (aCSF): For incubation and recording. Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2.[12][13] Continuously bubble with carbogen.
-
Intracellular (Pipette) Solution: For recording neuronal activity. Composition (in mM): 135 K-gluconate, 10 HEPES, 10 NaCl, 2 Na2ATP, 0.3 GTP, 1 MgCl2. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[14]
-
L-PIA Stock Solution: Prepare a 10 mM stock solution of L-PIA in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations.
Experimental Workflow
Step-by-Step Procedure
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, carbogenated cutting solution.[11][12]
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus, cortex) in the ice-cold cutting solution.[12]
-
Transfer slices to an incubation chamber with carbogenated aCSF, recovering first at ~34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[15]
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Pull glass micropipettes with a resistance of 3-6 MΩ and fill with intracellular solution.[14]
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the recording pipette.
-
-
Whole-Cell Recording:
-
Apply gentle positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle negative pressure to form a high-resistance (GΩ) seal.
-
After seal formation, apply a brief pulse of strong negative pressure to rupture the cell membrane and achieve the whole-cell configuration.[15]
-
Allow the cell to stabilize for several minutes before starting the recording.
-
-
L-PIA Application and Data Acquisition:
-
Current-Clamp (for intrinsic properties):
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.[16]
-
Record baseline activity for 10-15 minutes to ensure stability.
-
Switch the perfusion to aCSF containing the desired concentration of L-PIA and record the changes in resting membrane potential, input resistance, and firing pattern.
-
After observing the effect, switch back to standard aCSF to record the washout.
-
-
Voltage-Clamp (for synaptic currents):
-
Hold the neuron at a specific potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs).
-
Use a stimulating electrode to evoke synaptic responses in an afferent pathway.
-
Record stable baseline synaptic currents for 10-15 minutes.
-
Bath-apply L-PIA and record the change in the amplitude and frequency of the evoked or spontaneous synaptic currents.[2]
-
Perform a washout by perfusing with standard aCSF.
-
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and action potential threshold in current-clamp recordings.
-
Measure the amplitude, frequency, and kinetics of EPSCs or IPSCs in voltage-clamp recordings.
-
Construct dose-response curves to determine the EC50 of L-PIA for its various effects.
-
Protocol 2: Extracellular Field Potential Recording
This method is used to assess the effect of L-PIA on synaptic strength in a population of neurons by recording field excitatory postsynaptic potentials (fEPSPs).
Procedure
-
Prepare and maintain brain slices as described in Protocol 1.
-
Place a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).
-
Deliver single voltage pulses to evoke fEPSPs. Determine the stimulus intensity that produces a half-maximal response.
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Bath-apply L-PIA at the desired concentrations and record the change in the fEPSP slope, which reflects the strength of synaptic transmission.
-
Perform a washout with standard aCSF.
-
Analyze the data by normalizing the fEPSP slope to the baseline period and plotting the time course of the drug's effect.
Troubleshooting and Considerations
-
Drug Solubility and Stability: L-PIA is typically dissolved in DMSO. Ensure the final concentration of DMSO in the aCSF is low (e.g., <0.1%) to avoid non-specific effects. Prepare fresh dilutions from the stock solution daily.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Use the lowest effective concentration and limit the application time to observe the primary effects.
-
Slow Washout: Due to its high affinity, L-PIA may wash out slowly. Ensure a prolonged washout period to observe the reversibility of the effects.
-
Oxygenation: Continuous and adequate oxygenation of aCSF and cutting solutions with carbogen is critical for maintaining slice health and obtaining stable recordings.[13]
-
Temperature: Maintain a physiological recording temperature (e.g., 32-34°C) for optimal neuronal activity, but be aware that temperature can affect drug potency and neuronal properties.
References
- 1. Inhibitory adenosine receptors in the heart: characterization by ligand binding studies and effects on beta-adrenergic receptor stimulated adenylate cyclase and membrane protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A1 Receptors Reduce Release from Excitatory But Not Inhibitory Synaptic Inputs onto Lateral Horn Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The adenosine analogue R-PIA interacts with substance P binding in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 7. Adenosine A1 receptor antagonist-induced facilitation of postsynaptic AMPA currents in pyramidal neurons of the rat hippocampal CA2 area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excitatory effect of adenosine on neurotransmission is due to increase of transmitter release in the hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose and rate-dependent effects of adenosine on atrial action potential duration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral and electroencephalographic effects of the adenosine1 agonist, L-PIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 14. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-N6-Phenylisopropyladenosine in Isolated Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N6-Phenylisopropyladenosine (PIA), also known as R-PIA, is a potent and selective agonist for the adenosine (B11128) A1 receptor. In the context of cardiac physiology, the activation of A1 receptors is primarily associated with negative chronotropic (decreased heart rate), dromotropic (decreased atrioventricular conduction), and inotropic (decreased contractility) effects. Furthermore, adenosine and its agonists are well-documented as cardioprotective agents, particularly in the setting of ischemia-reperfusion injury. The isolated heart perfusion model, most notably the Langendorff preparation, provides an invaluable ex vivo system to study the direct cardiac effects of pharmacological agents like PIA, independent of systemic neural and hormonal influences.
These application notes provide a comprehensive overview of the use of (-)-N6-Phenylisopropyladenosine in isolated heart perfusion studies. This document includes detailed experimental protocols, a summary of expected quantitative effects, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of (-)-N6-Phenylisopropyladenosine
The following tables summarize the quantitative effects of (-)-N6-Phenylisopropyladenosine (l-PIA) on key cardiac parameters in isolated heart preparations.
Table 1: Dose-Dependent Effects of l-PIA on Heart Rate and Coronary Resistance in Isolated Rabbit Hearts
| Concentration (M) | Change in Heart Rate | Change in Coronary Resistance |
| 1 x 10⁻⁹ | Not significant | Not significant |
| 3 x 10⁻⁸ | Significant decrease | Not significant |
| 1 x 10⁻⁷ | Significant decrease | Not significant |
| 3 x 10⁻⁷ | Significant decrease | Not significant |
| 1 x 10⁻⁶ | Significant decrease | Not significant |
| 3 x 10⁻⁶ | Significant decrease | Significant decrease |
| 1 x 10⁻⁵ | Significant decrease | Significant decrease |
Data adapted from a study on isolated working rabbit hearts. Changes are reported as significant decreases from baseline.[1]
Table 2: Biochemical Effects of N6-(L-phenylisopropyl)adenosine (L-PIA) in Chick Heart Tissue
| Parameter | IC₅₀ | Notes |
| Adenylate Cyclase Attenuation | 1 µM | Inhibition of beta-adrenergic receptor stimulated adenylate cyclase activity. |
| Reversal of Isoproterenol-induced Phospholamban Phosphorylation | 200 nM | Effect was evident within 2 minutes. |
IC₅₀ represents the concentration of L-PIA required to achieve 50% of the maximal inhibitory effect.[2]
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion for Assessing Hemodynamic Effects of (-)-N6-Phenylisopropyladenosine
Objective: To evaluate the dose-dependent effects of PIA on heart rate, coronary flow, and left ventricular developed pressure in an isolated mammalian heart.
Materials:
-
Animals: Male Wistar rats (250-300 g) or New Zealand White rabbits (2-2.5 kg).
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, and pressure transducer.
-
Perfusion Buffer: Krebs-Henseleit Buffer (KHB).
-
(-)-N6-Phenylisopropyladenosine (PIA) Stock Solution: 1 mM in DMSO.
-
Anesthetics: Heparin (1000 IU/kg), Pentobarbital (B6593769) sodium (60 mg/kg).
-
Data Acquisition System: For recording heart rate, left ventricular pressure, and coronary flow.
Krebs-Henseleit Buffer (KHB) Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
The buffer should be freshly prepared, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
Procedure:
-
Animal Preparation: Anesthetize the animal with pentobarbital sodium and administer heparin intraperitoneally.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold KHB.
-
Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus and initiate retrograde perfusion with KHB at a constant pressure (typically 70-80 mmHg for rats).
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, ensure a stable heart rate, coronary flow, and left ventricular developed pressure (LVDP). A latex balloon connected to a pressure transducer can be inserted into the left ventricle to measure isovolumetric pressure.
-
Baseline Recordings: Record baseline hemodynamic parameters for at least 10 minutes.
-
PIA Administration: Prepare serial dilutions of PIA from the stock solution in KHB. Introduce PIA into the perfusion line at increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Dose-Response Measurements: Allow the heart to equilibrate for 5-10 minutes at each concentration before recording the steady-state effects on heart rate, coronary flow, and LVDP.
-
Washout: After the highest concentration, perfuse the heart with drug-free KHB to observe for reversal of effects.
Protocol 2: Ischemia-Reperfusion Injury Model
Objective: To assess the cardioprotective effects of PIA against ischemia-reperfusion injury.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Pre-treatment: Perfuse the heart with either vehicle (control) or a specific concentration of PIA (e.g., 100 nM) for 15-20 minutes before inducing ischemia.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion with the same solution (vehicle or PIA) for a reperfusion period (e.g., 60-120 minutes).
-
Assessment of Injury:
-
Functional Recovery: Measure the recovery of LVDP and heart rate during reperfusion and express it as a percentage of the pre-ischemic baseline.
-
Infarct Size Measurement: At the end of reperfusion, the heart can be sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct (pale) from viable (red) tissue.
-
Biochemical Markers: Collect the coronary effluent during reperfusion to measure the release of enzymes such as lactate (B86563) dehydrogenase (LDH) or creatine (B1669601) kinase (CK) as markers of myocyte injury.
-
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 Receptor Signaling Pathway in Cardiomyocytes.
Experimental Workflow for Langendorff Perfusion
Caption: Experimental Workflow for Isolated Heart Perfusion with PIA.
References
- 1. Selective effects of adenosine receptor agonists upon coronary resistance and heart rate in isolated working rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory adenosine receptors in the heart: characterization by ligand binding studies and effects on beta-adrenergic receptor stimulated adenylate cyclase and membrane protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adipocyte Differentiation Assay with (-)-N6-Phenylisopropyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature, lipid-laden adipocytes. This process is critical for understanding the etiology of obesity and related metabolic disorders, making it a key area of research in drug development. (-)-N6-Phenylisopropyladenosine (PIA) is a selective agonist for the A1 adenosine (B11128) receptor (A1AR). The A1AR is known to be involved in the regulation of lipolysis and lipogenesis in mature adipocytes.[1][2][3] Activation of the A1AR in adipocytes leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of lipolysis.[1][2] While the role of PIA in mature adipocytes is well-characterized, its direct effects on the differentiation process of preadipocytes into mature adipocytes are less documented.
These application notes provide a comprehensive overview of the methodologies used to assess adipocyte differentiation and investigate the effects of compounds like PIA. Detailed protocols for inducing adipogenesis in 3T3-L1 cells, a standard preadipocyte cell line, and for quantifying the extent of differentiation are provided.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of PIA in mature adipocytes and a typical experimental workflow for an adipocyte differentiation assay.
Caption: Signaling pathway of (-)-N6-Phenylisopropyladenosine (PIA) in mature adipocytes.
Caption: Experimental workflow for adipocyte differentiation assay.
Experimental Protocols
1. 3T3-L1 Preadipocyte Culture and Differentiation
This protocol is adapted from standard, widely used methods for 3T3-L1 cell differentiation.
Materials:
-
3T3-L1 preadipocyte cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum
-
Differentiation Medium (DMI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
(-)-N6-Phenylisopropyladenosine (PIA) stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2. The medium should be changed every 2-3 days.
-
Contact Inhibition: Once the cells reach 100% confluence, maintain them in Growth Medium for an additional 48 hours to ensure growth arrest.
-
Induction of Differentiation (Day 0):
-
Aspirate the Growth Medium.
-
Add Differentiation Medium (DMI). For the experimental group, supplement the DMI with the desired concentration of PIA.
-
Incubate for 48 hours.
-
-
Maintenance (Day 2):
-
Remove the Differentiation Medium.
-
Add Insulin Medium (with or without PIA, consistent with the induction step).
-
Incubate for another 48 hours.
-
-
Maturation (Day 4 onwards):
-
Replace the medium with fresh Insulin Medium every 2-3 days.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 7 and 12.
-
2. Quantification of Adipocyte Differentiation: Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.[4]
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (prepare fresh: 6 parts Oil Red O stock solution + 4 parts distilled water, let stand for 10 minutes, and filter)
-
10% formalin in PBS
-
Distilled water
-
Isopropanol (100%) for elution
Procedure:
-
Fixation:
-
Wash the differentiated cells gently with PBS.
-
Add 10% formalin to each well and incubate for at least 1 hour at room temperature.
-
-
Staining:
-
Remove the formalin and wash the cells twice with distilled water.
-
Remove the water and add 60% isopropanol for 5 minutes.
-
Remove the isopropanol and allow the cells to dry completely.
-
Add the filtered Oil Red O working solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
-
Quantification:
-
Visually inspect the cells under a microscope for red lipid droplets.
-
For quantitative analysis, add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at a wavelength of 510 nm.[4]
-
3. Quantification of Adipogenic Gene Expression: Real-Time Quantitative PCR (qPCR)
This method measures the expression levels of key adipogenic transcription factors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[5]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction: On different days of the differentiation protocol (e.g., Day 0, 4, 8), wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Data Presentation
Table 1: Effect of PIA on Lipid Accumulation (Oil Red O Staining)
| Treatment Group | Concentration | Absorbance at 510 nm (Mean ± SD) | Fold Change vs. Control |
| Control (DMI only) | - | Experimental Data | 1.0 |
| PIA | 1 µM | Experimental Data | Calculated Value |
| PIA | 10 µM | Experimental Data | Calculated Value |
| PIA | 100 µM | Experimental Data | Calculated Value |
Table 2: Effect of PIA on Adipogenic Gene Expression (qPCR)
| Gene | Treatment Group | Concentration | Relative mRNA Expression (Fold Change vs. Day 0 Control) |
| PPARγ | Control (DMI only) | - | Experimental Data |
| PIA | 10 µM | Experimental Data | |
| C/EBPα | Control (DMI only) | - | Experimental Data |
| PIA | 10 µM | Experimental Data |
The provided protocols offer a robust framework for assessing adipocyte differentiation and for investigating the potential role of compounds such as (-)-N6-Phenylisopropyladenosine. While PIA is known to be a potent anti-lipolytic agent in mature adipocytes through its action on the A1 adenosine receptor, its specific effects on the transcriptional and phenotypic changes during the differentiation process require further quantitative investigation. The experimental designs and data presentation formats outlined in these notes can guide researchers in systematically evaluating the impact of PIA and other compounds on adipogenesis.
References
- 1. Changes in adenosine A1- and A2-receptor expression during adipose cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone Marrow and Adipose Tissue Adenosine Receptors Effect on Osteogenesis and Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
Application Notes and Protocols for (-)-N6-Phenylisopropyladenosine Treatment of Synaptosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of synaptosomes and their subsequent treatment with (-)-N6-Phenylisopropyladenosine (PIA), a selective adenosine (B11128) A1 receptor agonist. This document outlines detailed protocols for synaptosome isolation, PIA treatment, and downstream functional assays, supported by quantitative data and visual workflows.
Application Notes
Introduction to Synaptosomes
Synaptosomes are isolated, sealed nerve terminals that are prepared from brain tissue.[1][2] They are formed when the presynaptic terminal is sheared off from its axon during homogenization.[3] These preparations retain the essential components of a presynaptic terminal, including synaptic vesicles, mitochondria, and a functional presynaptic membrane containing voltage-gated ion channels and neurotransmitter transporters.[3][4] This makes them an invaluable in vitro model system for studying synaptic function, including neurotransmitter release, uptake, and the effects of neuroactive compounds.[3][4]
Pharmacology of (-)-N6-Phenylisopropyladenosine (PIA)
(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and selective agonist for the adenosine A1 receptor.[4][5] The activation of A1 receptors, which are G-protein coupled receptors (GPCRs), typically leads to inhibitory effects on neuronal activity.[5] In presynaptic terminals, A1 receptor activation is known to inhibit the release of various excitatory neurotransmitters, such as glutamate (B1630785).[3][6] PIA exerts its effects by binding to the A1 receptor, leading to the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effector proteins.[5]
Signaling Pathways of PIA in Synaptosomes
The primary signaling cascade initiated by PIA binding to presynaptic adenosine A1 receptors involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
-
Inhibition of Adenylyl Cyclase : The Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Calcium Channels : The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (N-type and P/Q-type).[5] This action reduces the influx of calcium ions (Ca2+) upon membrane depolarization, a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.[5]
-
Activation of Potassium Channels : A1 receptor activation can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability.[5]
These signaling events collectively result in a reduction of neurotransmitter release from the synaptosome.
Quantitative Data Summary
The following tables summarize the quantitative effects of PIA and other adenosine A1 receptor agonists on synaptosomal functions as reported in the literature.
| Parameter | Agonist | Preparation | Effect | IC50 / EC50 | Reference |
| Tyrosine Hydroxylase Activity | R-PIA | Rat Striatal Synaptosomes | Inhibition of forskolin-stimulated activity | 17 nM (IC50) | [4][5] |
| [3H]-D-aspartate Overflow | CCPA (A1 agonist) | Rat Cortical Synaptosomes | Inhibition of K+-evoked overflow | ~20 nM (EC50) | [3] |
| Adenylate Cyclase Activity | R-PIA | Rat Striatal Synaptosomes | Inhibition of forskolin-stimulated activity | - | [4] |
Experimental Protocols
Protocol 1: Preparation of Crude Synaptosomes from Rodent Brain
This protocol describes a method for the preparation of a crude synaptosomal fraction (P2) using differential centrifugation.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4, supplemented with protease and phosphatase inhibitors.
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional protocols and rapidly dissect the desired brain region on ice.
-
Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 gentle strokes.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).
-
Carefully collect the supernatant (S1) and transfer it to a new centrifuge tube.
-
Centrifuge the S1 fraction at 12,000-15,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
Discard the supernatant (S2), which contains the cytosolic fraction.
-
Gently resuspend the P2 pellet in a desired volume of physiological buffer (e.g., Krebs-Ringer buffer) for subsequent experiments.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).
Protocol 2: (-)-N6-Phenylisopropyladenosine (PIA) Treatment
Materials:
-
Synaptosomal preparation
-
Physiological buffer (e.g., Krebs-Ringer buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 2.5 mM CaCl2, pH 7.4)
-
(-)-N6-Phenylisopropyladenosine (PIA) stock solution (e.g., in DMSO)
Procedure:
-
Dilute the synaptosomal preparation to the desired protein concentration in pre-warmed (37°C) physiological buffer.
-
Pre-incubate the synaptosomes at 37°C for 10-15 minutes to allow them to equilibrate.
-
Add the desired final concentration of PIA (or vehicle control) to the synaptosomal suspension.
-
Incubate for the desired duration (e.g., 15-30 minutes) at 37°C before proceeding with functional assays.
Protocol 3: Measurement of Neurotransmitter Release
This protocol outlines a method for measuring depolarization-evoked glutamate release.
Materials:
-
PIA-treated and control synaptosomes
-
High K+ buffer (e.g., Krebs-Ringer buffer with elevated KCl, e.g., 40 mM, and reduced NaCl to maintain osmolarity)
-
Glutamate assay kit or HPLC system for glutamate detection
Procedure:
-
Aliquot equal amounts of PIA-treated and control synaptosomes into separate tubes.
-
To stimulate neurotransmitter release, add an equal volume of high K+ buffer to each tube. For basal release, add normal physiological buffer.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Terminate the release by rapid centrifugation at high speed (e.g., 15,000 x g) for 1 minute at 4°C to pellet the synaptosomes.
-
Carefully collect the supernatant, which contains the released neurotransmitters.
-
Quantify the amount of glutamate in the supernatant using a commercially available glutamate assay kit or by HPLC analysis.
Protocol 4: Measurement of Membrane Potential using a Voltage-Sensitive Dye
This protocol describes a general method for assessing changes in synaptosomal membrane potential.
Materials:
-
PIA-treated and control synaptosomes
-
Voltage-sensitive dye (e.g., DiSC3(5) or other suitable dyes)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Load the synaptosomes with the voltage-sensitive dye according to the manufacturer's instructions. This typically involves incubation at 37°C for a specified period.
-
Wash the synaptosomes to remove excess dye.
-
Aliquot the dye-loaded synaptosomes into a multi-well plate.
-
Treat the synaptosomes with PIA or vehicle control as described in Protocol 2.
-
Measure the baseline fluorescence.
-
To induce depolarization, a high K+ buffer can be added, and the change in fluorescence can be monitored over time.
-
The change in fluorescence intensity is proportional to the change in membrane potential. A decrease in fluorescence of certain dyes can indicate depolarization, while an increase may suggest hyperpolarization (this is dye-dependent).
Protocol 5: Assessment of Protein Phosphorylation by Western Blotting
This protocol allows for the analysis of changes in the phosphorylation state of specific proteins.
Materials:
-
PIA-treated and control synaptosomes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against the total and phosphorylated forms of the protein of interest (e.g., synapsin, SNAP-25)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Following PIA treatment, immediately lyse the synaptosomes by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein.
Visualizations
References
- 1. Regulation of adenosine-sensitive adenylate cyclase from rat brain striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of protein phosphorylation in nerve terminal reveals extensive changes in active zone proteins upon exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of adenosine A1 and A2A receptor activation on the evoked release of glutamate from rat cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A1 receptor: Functional receptor-receptor interactions in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(-)-N6-Phenylisopropyladenosine solubility issues and solutions
Welcome to the Technical Support Center for (-)-N6-Phenylisopropyladenosine (PIA). This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides answers to common questions and practical solutions for issues related to PIA solubility.
Q1: What is the recommended solvent for preparing a stock solution of (-)-N6-Phenylisopropyladenosine (PIA)?
A: The recommended solvent for preparing a high-concentration stock solution of PIA is Dimethyl Sulfoxide (DMSO).[1][2][3] PIA is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable.[1][2][4] Ethanol is also a viable solvent.[3]
Q2: I'm having trouble dissolving PIA in DMSO. What should I do?
A: If you are experiencing difficulty dissolving PIA in DMSO, consider the following troubleshooting steps:
-
Use Sonication: Place the solution in an ultrasonic bath to aid dissolution.[1][2]
-
Apply Gentle Heat: Gently warming the solution can help. However, for aqueous solutions, heating up to 60°C might be necessary.[1][2]
-
Check Your DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of PIA. Always use high-purity, anhydrous DMSO from a freshly opened bottle for the best results.[1][4]
-
Vortex Thoroughly: Ensure the solution is mixed vigorously.
Q3: My PIA precipitated after I diluted my DMSO stock into an aqueous buffer (e.g., cell culture medium, PBS). Why did this happen and how can I prevent it?
A: This common issue is known as "solvent-exchange precipitation."[5] PIA is highly soluble in DMSO but poorly soluble in water. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO concentration drops sharply, causing the compound to crash out of the solution.
To prevent this, follow this critical procedure:
-
Reverse the Order of Addition: Instead of adding the aqueous buffer to your stock, add the DMSO stock solution slowly and dropwise to the larger volume of aqueous buffer .[6]
-
Ensure Rapid Mixing: While adding the stock solution, vigorously stir or vortex the aqueous buffer.[5][6] This ensures that the compound is dispersed quickly and avoids localized high concentrations that lead to precipitation.
-
Warm the Aqueous Medium: Pre-warming your aqueous buffer to your experimental temperature (e.g., 37°C) can increase the solubility limit and help prevent precipitation.[7]
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of PIA in the final solution, which contains a low percentage of DMSO.
Q4: Can I dissolve PIA directly in water or an aqueous buffer?
A: Direct dissolution in water or buffers is challenging and not recommended for creating concentrated stocks. PIA is only slightly soluble in water, with reported solubilities as low as 0.3-1.0 mg/mL.[3][4][8] Achieving even this concentration often requires significant effort, including sonication and heating to 60°C.[1][2] It is far more reliable to first prepare a concentrated stock in DMSO and then dilute it into your aqueous medium as described in Q3.
Q5: How should I properly store my PIA solutions?
A: Proper storage is crucial to maintain the integrity of your compound.
-
Solid Compound: Store the powdered form of PIA at -20°C for long-term stability (up to 3 years).[2]
-
DMSO Stock Solutions: Aliquot your concentrated stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[1][4] These aliquots should be stored tightly sealed at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2][4]
Solubility Data Summary
The following table summarizes the solubility of (-)-N6-Phenylisopropyladenosine in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | ~259.5 mM | May require sonication. Use of anhydrous DMSO is recommended.[1][2] |
| Ethanol | Soluble | Not specified | Solutions can be stored for several days at 4°C.[3] |
| 0.1 M HCl | 3.4 mg/mL | ~8.8 mM | Solutions can be stored for several days at 4°C.[3] |
| Water | 0.3 - 1.0 mg/mL | ~0.78 - 2.59 mM | Requires sonication and heating to 60°C. Considered poorly soluble.[1][3][8] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.6 mg/mL | ~4.1 mM | Solutions can be stored for several days at 4°C.[3][9] |
Molecular Weight of PIA: 385.42 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of solid PIA powder. For example, weigh 1 mg of PIA.
-
Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (1 mg / 385.42 g/mol ) / (10 mmol/L) * 1,000,000 µL/L ≈ 259.5 µL
-
-
Dissolution: Add 259.5 µL of high-purity, anhydrous DMSO to the vial containing 1 mg of PIA.
-
Aid Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 5-10 minutes until the solution is clear and all solid has dissolved.[7]
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C.[1][4]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock.
-
Thaw Stock: Thaw a single aliquot of your 10 mM PIA in DMSO stock solution at room temperature.
-
Prepare Aqueous Medium: Dispense the required volume of your final aqueous medium (e.g., cell culture medium, PBS) into a sterile tube. For a 10 mL final volume, use 9.99 mL.
-
Pre-warm Medium: Gently warm the aqueous medium to your experimental temperature (e.g., 37°C).[7]
-
Dilution (Crucial Step): a. Begin to vigorously vortex the tube containing the aqueous medium. b. While the medium is still vortexing, slowly add 10 µL of the 10 mM DMSO stock solution drop-by-drop into the medium. This creates a 1:1000 dilution for a final PIA concentration of 10 µM and a final DMSO concentration of 0.1%.[5][6]
-
Final Mix: Continue vortexing for an additional 15-30 seconds to ensure the solution is homogenous.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize any risk of delayed precipitation.
Visualizations
Diagram 1: PIA Signaling via Adenosine (B11128) A1 Receptor
Caption: Simplified signaling pathway for PIA via the A1 adenosine receptor.[10][11]
Diagram 2: Experimental Workflow for Solution Preparation
Caption: Recommended workflow for preparing PIA stock and working solutions.
Diagram 3: Troubleshooting Precipitation Logic
Caption: Decision tree for troubleshooting PIA precipitation issues.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (-)-N6-(2-Phenylisopropyl)adenosine solid 38594-96-6 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cas 38594-96-6,(-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | lookchem [lookchem.com]
- 9. (-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | 38594-96-6 [amp.chemicalbook.com]
- 10. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
preventing (-)-N6-Phenylisopropyladenosine degradation in solution
Welcome to the Technical Support Center for (-)-N6-Phenylisopropyladenosine (R-PIA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of R-PIA in solution and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of R-PIA?
A1: For optimal stability, it is recommended to prepare stock solutions of R-PIA in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Briefly, allow the solid R-PIA to equilibrate to room temperature before opening the vial to prevent condensation. Add the desired volume of DMSO to the vial to achieve the target concentration. Ensure complete dissolution by gentle vortexing. For aqueous experiments, further dilution of the DMSO stock into your aqueous buffer is recommended immediately before use.
Q2: How should I store my R-PIA stock solution to prevent degradation?
A2: R-PIA stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: My R-PIA solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility of R-PIA is exceeded in your chosen solvent or if the solution has been stored improperly. If precipitation is observed in a DMSO stock solution, gently warm the solution to 37°C and vortex to redissolve. If precipitation occurs in an aqueous solution, it is likely due to the lower solubility of R-PIA in aqueous media. In this case, it is best to prepare a fresh dilution from your DMSO stock immediately before your experiment. To avoid future precipitation, ensure you are not exceeding the solubility limit in your final experimental buffer.
Q4: I am observing inconsistent results in my cell-based assays using R-PIA. What could be the cause?
A4: Inconsistent results can stem from several factors. One common cause is the degradation of R-PIA in the cell culture medium. It is advisable to add the R-PIA solution to your cell culture medium immediately before starting the experiment. Another potential issue is receptor desensitization due to prolonged exposure to the agonist. Consider performing time-course experiments to determine the optimal incubation time. Finally, ensure the pH and temperature of your assay conditions are stable, as variations can affect both R-PIA stability and receptor binding.
Troubleshooting Guides
Issue 1: Loss of Compound Activity
Possible Causes:
-
Degradation: R-PIA may have degraded due to improper storage, exposure to light, or instability in the experimental buffer.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Incorrect Concentration: Errors in the initial weighing of the compound or in serial dilutions can lead to a lower than expected concentration.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Aliquot Stock Solutions: Aliquot your main stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer (R-PIA has a UV absorbance maximum at approximately 260 nm).
-
Perform a Quality Control Check: Test the activity of your R-PIA solution in a well-established, reliable assay to confirm its potency.
Issue 2: Poor Solubility in Aqueous Solutions
Possible Causes:
-
Exceeding Solubility Limit: R-PIA has limited solubility in aqueous buffers.
-
pH of the Solution: The ionization state and solubility of R-PIA can be influenced by the pH of the solution.
Solutions:
-
Use a Co-solvent: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate in the final aqueous solution, but this should be done cautiously to avoid heating the sample.
Data on R-PIA Stability
While comprehensive quantitative data on the degradation of R-PIA under various conditions is limited, the following table provides an estimate of stability based on general knowledge of N6-substituted adenosine (B11128) analogs and related compounds. This data should be used as a guideline, and it is recommended to perform your own stability studies for critical applications.
| Condition | Solvent/Buffer | Temperature | Light Condition | Estimated Stability | Potential Degradation Pathway |
| Long-term Storage | DMSO | -80°C | Dark | High (up to 6 months) | Minimal degradation |
| Short-term Storage | DMSO | -20°C | Dark | Moderate (up to 1 month) | Minimal degradation |
| Working Solution | Aqueous Buffer (pH 7.4) | Room Temperature | Ambient Light | Low (hours) | Hydrolysis of the N6-phenylisopropyl group |
| Forced Degradation | 0.1 M HCl | 60°C | Dark | Very Low | Acid-catalyzed hydrolysis |
| Forced Degradation | 0.1 M NaOH | 60°C | Dark | Very Low | Base-catalyzed hydrolysis |
| Forced Degradation | 3% H₂O₂ | Room Temperature | Dark | Low | Oxidation |
| Forced Degradation | - | - | UV Light | Low | Photodegradation |
Experimental Protocols
Protocol 1: Preparation of R-PIA Stock Solution
-
Materials:
-
(-)-N6-Phenylisopropyladenosine (R-PIA) solid
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid R-PIA to warm to room temperature before opening.
-
Calculate the required mass of R-PIA to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Carefully weigh the R-PIA powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the R-PIA is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for R-PIA (Proposed)
This protocol is a proposed method based on common practices for analyzing adenosine analogs and should be validated for your specific application.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure for Forced Degradation Study:
-
Prepare solutions of R-PIA (e.g., 1 mg/mL) in the following stress conditions:
-
0.1 M HCl (Acid hydrolysis)
-
0.1 M NaOH (Base hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Deionized water (Neutral hydrolysis)
-
-
Incubate the solutions at 60°C for a defined period (e.g., 24 hours). For photostability, expose a solution of R-PIA in deionized water to UV light.
-
At various time points, withdraw an aliquot, neutralize if necessary (for acidic and basic solutions), and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the samples onto the HPLC system and monitor for the appearance of degradation peaks and the decrease in the main R-PIA peak area.
-
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Technical Support Center: Optimizing (-)-N6-Phenylisopropyladenosine (R-PIA) for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of (-)-N6-Phenylisopropyladenosine (R-PIA) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve R-PIA for my experiments?
A1: R-PIA has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, allowing for concentrations up to 100 mg/mL (259.46 mM) with the aid of ultrasonication.[1][2][3] A stock solution in water can also be prepared up to 1 mg/mL (2.59 mM), but this requires ultrasonication, warming, and heating to 60°C.[1][2][3] Always use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][3]
Q2: What is the optimal concentration range for R-PIA in cell culture?
A2: The optimal concentration of R-PIA is highly dependent on the cell type, the specific adenosine (B11128) receptor subtype being targeted (A1, A2, or A3), and the experimental endpoint. R-PIA is a potent agonist, particularly for the A1 adenosine receptor. Effective concentrations can range from the low nanomolar to the micromolar range. For instance, an IC50 of 17 nM was observed for inhibiting forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes[4], while an IC50 of 0.5 µM was reported for inhibiting K+-evoked Ca2+ uptake.[1][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How stable is R-PIA in solution and how should I store it?
A3: Proper storage is critical to maintain the activity of R-PIA. The powdered form is stable for up to 3 years when stored at -20°C.[1][3] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles.
Q4: Which adenosine receptor does R-PIA target?
A4: R-PIA is an adenosine receptor agonist known for its high affinity and selectivity for the A1 adenosine receptor.[5][6] However, it also has activity at other adenosine receptors, typically at higher concentrations. Its affinity for the A3 receptor is also notable, while its affinity for A2A and A2B receptors is generally lower.[7][8] The stereoselectivity is significant; the (R)-isomer (R-PIA) is much more potent at A1 receptors than the (S)-isomer.[7][9]
Q5: I am not observing the expected effect. What are some common troubleshooting steps?
A5: If R-PIA is not producing the expected outcome, consider the following:
-
Concentration: Verify that the concentration used is appropriate for your cell type and the receptor subtype of interest by performing a dose-response experiment.
-
Solubility: Ensure the compound is fully dissolved in your stock solution and has not precipitated upon dilution into your aqueous culture medium.
-
Cell Health: Confirm the viability and health of your cells. The state of the cells can significantly affect receptor response.[10]
-
Receptor Expression: Verify that your cell line expresses the target adenosine receptor (e.g., A1) at sufficient levels.
-
Compound Purity: Ensure the purity of your R-PIA. Contamination of S-PIA with the more active R-PIA can lead to misleading results.[9]
Quantitative Data Summary
Table 1: R-PIA Receptor Binding Affinity & Potency
| Receptor Subtype | Species | Assay Type | Value (Ki / IC50 / EC50) | Reference |
| A1 | Human | Displacement of [3H]DPCPX | 0.83 µM (IC50) | [3] |
| A1 | Rat | Inhibition of Tyrosine Hydroxylase | 17 nM (IC50) | [4] |
| A1 | Rabbit | Displacement of [3H]PIA | 21.2 nM (IC50) | [7] |
| A1 | Gerbil | Displacement of [3H]PIA | 14.2 nM (IC50) | [7] |
| A2B | Human | cAMP Production | 1680 nM (EC50) | [3] |
| A3 | Rat | Displacement of [125I]APNEA | 158 nM (Ki) | [7] |
Table 2: Solubility of (-)-N6-Phenylisopropyladenosine
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (259.46 mM) | Requires ultrasonication | [1][2][3] |
| Water | 1 mg/mL (2.59 mM) | Requires ultrasonication and warming to 60°C | [1][2][3] |
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][3] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of R-PIA Stock Solution
Objective: To prepare a 10 mM stock solution of R-PIA in DMSO.
Materials:
-
(-)-N6-Phenylisopropyladenosine (R-PIA) powder (MW: 385.42 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 3.85 mg of R-PIA powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.[1][2][3]
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]
Protocol 2: Gi-Coupled Receptor Activation Assay (cAMP Measurement)
Objective: To measure the inhibition of forskolin-stimulated cAMP production by R-PIA in cells expressing the A1 adenosine receptor.
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., CHO-A1 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA)
-
R-PIA stock solution (10 mM in DMSO)
-
Forskolin (B1673556) solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well or 384-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow, typically overnight at 37°C, 5% CO2.[11]
-
-
Compound Preparation:
-
Prepare serial dilutions of R-PIA in stimulation buffer to create a dose-response curve (e.g., final concentrations ranging from 1 pM to 10 µM).
-
Prepare a solution of forskolin in stimulation buffer. The final concentration should be one that elicits 50-80% of its maximal response (EC50-EC80), which must be determined empirically for your cell line.[10]
-
-
Assay Execution:
-
Wash the cells gently with stimulation buffer.
-
Add stimulation buffer containing IBMX (to prevent cAMP degradation) and the various concentrations of R-PIA to the wells. Incubate for 15-30 minutes at room temperature.
-
Add the forskolin solution to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at room temperature.[12]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence).
-
Plot the signal against the log of the R-PIA concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for R-PIA's inhibition of forskolin-stimulated cAMP production.
-
Visualizations
Caption: A1 adenosine receptor signaling pathway activated by R-PIA.
Caption: General experimental workflow for in vitro R-PIA studies.
Caption: Troubleshooting flowchart for R-PIA in vitro experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the enantiomeric purity of R- and S-N6-phenylisopropyladenosine (PIA): implications for adenosine receptor subclassification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
troubleshooting inconsistent results with (-)-N6-Phenylisopropyladenosine
Welcome to the technical support center for (-)-N6-Phenylisopropyladenosine (PIA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of (-)-N6-Phenylisopropyladenosine (PIA)?
A1: Proper preparation and storage of PIA are critical for maintaining its stability and activity.
-
Solvent Selection: PIA is soluble in DMSO (up to 100 mg/mL) and can be dissolved in water at approximately 1 mg/mL with the aid of ultrasonication and warming to 60°C.[1][2] For most cell-based assays, preparing a high-concentration stock in DMSO is recommended.
-
Stock Solution Preparation: For a 10 mM stock solution in DMSO, dissolve 3.85 mg of PIA in 1 mL of high-purity, anhydrous DMSO. Use sonication to ensure it is fully dissolved.[1]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[2]
-
Aqueous Solutions: If you prepare an aqueous stock, it should be filter-sterilized through a 0.22 µm filter before use.[4] Aqueous solutions may be stored for several days at 4°C.[5]
Q2: I am seeing significant variability between my experimental replicates. What could be the cause?
A2: Variability can stem from issues with the compound itself or with the assay setup.
-
Compound Integrity: Ensure your PIA stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Compound degradation can lead to a loss of potency.
-
Enantiomeric Purity: (-)-N6-Phenylisopropyladenosine is the R-enantiomer (also known as R-PIA) and is significantly more potent at A1 adenosine (B11128) receptors than the S-enantiomer.[6][7] One study found that the observed A1 receptor affinity of an S-PIA sample was entirely attributable to a 4.4% contamination with R-PIA.[6] Verify the enantiomeric purity of your compound from the supplier.
-
Assay Conditions: Inconsistent cell seeding density, pipetting errors, or temperature gradients across the assay plate can all contribute to high variability.[8] Using automated liquid handlers and ensuring uniform incubation conditions can help minimize these effects.
Q3: I am not observing the expected inhibitory effect of PIA on adenylyl cyclase activity. What should I check?
A3: A lack of an inhibitory signal can be due to several factors related to the cells, the reagents, or the assay protocol.
-
Receptor Expression: Confirm that your cell line expresses a sufficient level of the target adenosine receptor (typically A1 or A3), which couple to Gαi proteins to inhibit adenylyl cyclase.[9]
-
Cell Health and Permeabilization: Ensure cells are healthy and, if using permeabilized cell assays, that the permeabilization process is efficient without destroying essential signaling components.[10]
-
Assay Components: The assay requires ATP as a substrate and co-factors like MgCl2.[11] Ensure these are at optimal concentrations. Also, include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of the cAMP product.
-
Stimulation of Adenylyl Cyclase: The inhibitory effect of PIA is typically measured against forskolin-stimulated adenylyl cyclase activity.[7] Ensure your forskolin (B1673556) concentration is appropriate to elicit a robust but submaximal stimulation, allowing for a clear window to observe inhibition.
-
PIA Concentration: Perform a full dose-response curve to ensure you are using a concentration of PIA that is expected to be effective. The IC50 for R-PIA inhibiting forskolin-stimulated adenylyl cyclase activity has been reported to be around 17 nM.[7]
Data Presentation
Table 1: Binding Affinity (Ki) and Functional Potency (IC50/EC50) of PIA Enantiomers
This table summarizes the reported binding affinities and functional potencies for the R- and S-enantiomers of PIA at various adenosine receptors, highlighting the stereoselectivity of the A1 receptor.
| Enantiomer | Receptor | Species | Assay Type | Value (nM) | Reference |
| R-PIA | A1 | Rat | Radioligand Binding ([3H]PIA) | Ki: 1.2 | [12] |
| R-PIA | A1 | Rat | Radioligand Binding ([125I]HPIA) | Ki: 0.33 | [13] |
| R-PIA | A1 | Rat | Functional (Adenylyl Cyclase) | IC50: 17 | [7] |
| R-PIA | A3 | Rat | Radioligand Binding ([125I]APNEA) | Ki: 158 | [14] |
| S-PIA | A1 | Rat | Radioligand Binding ([3H]DPCPX) | IC50: 240 (sample contained 4.4% R-PIA) | [6] |
| S-PIA | A2 | Rat | Radioligand Binding | Theoretical IC50: 6700 | [6] |
| S-PIA | A3 | Rat | Radioligand Binding ([125I]APNEA) | Ki: 920 | [14] |
Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is a general guideline for a competition radioligand binding assay to determine the affinity (Ki) of PIA for the A1 adenosine receptor using cell membranes.
Materials:
-
Cell membranes expressing the A1 adenosine receptor.
-
Radioligand: e.g., [3H]DPCPX (an A1 antagonist) or [125I]HPIA (an A1 agonist).[13]
-
(-)-N6-Phenylisopropyladenosine (PIA) for competition.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C), presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquot on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in assay buffer to the desired final concentration (typically 50-120 µg protein per well).[15]
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Total Binding: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of radioligand.
-
Non-specific Binding (NSB): Add 150 µL of membranes, 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM unlabeled PIA), and 50 µL of radioligand.
-
Competition: Add 150 µL of membranes, 50 µL of varying concentrations of PIA, and 50 µL of radioligand (at a concentration near its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[15]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of PIA.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenylyl Cyclase Inhibition Assay
This protocol outlines a method to measure the inhibition of forskolin-stimulated adenylyl cyclase activity by PIA in cell membranes.
Materials:
-
Cell membranes expressing a Gαi-coupled adenosine receptor (e.g., A1).
-
(-)-N6-Phenylisopropyladenosine (PIA).
-
Forskolin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.5.
-
ATP Regeneration System: Creatine phosphokinase and phosphocreatine.
-
PDE Inhibitor: 100 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
GTP: 10 µM.
-
[α-32P]ATP.
-
Stop Solution: 2.5% SDS, 50 mM ATP, 1.75 mM cAMP.[5]
-
cAMP detection method (e.g., sequential Dowex and Alumina chromatography or a commercial cAMP detection kit).
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell membranes, assay buffer, ATP regeneration system, PDE inhibitor, and GTP.
-
PIA Incubation: Add varying concentrations of PIA or vehicle control to the tubes.
-
Stimulation: Add a submaximal concentration of forskolin (e.g., 1 µM) to all tubes except the basal control.
-
Initiate Reaction: Start the reaction by adding [α-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes. The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding the Stop Solution.
-
cAMP Measurement: Quantify the amount of [32P]cAMP produced. This is classically done by sequential column chromatography over Dowex and Alumina to separate [32P]cAMP from [α-32P]ATP.[16] Alternatively, use a commercial ELISA or HTRF-based cAMP assay kit following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of adenylyl cyclase activity relative to the forskolin-stimulated control.
-
Plot the percentage of activity against the log concentration of PIA.
-
Fit the data using a non-linear regression model to determine the IC50 value for PIA's inhibition of adenylyl cyclase activity.
-
References
- 1. biophysics-reports.org [biophysics-reports.org]
- 2. Adenosine and its analogue (-)-N6-R-phenyl-isopropyladenosine modulate anterior pituitary adenylate cyclase activity and prolactin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the enantiomeric purity of R- and S-N6-phenylisopropyladenosine (PIA): implications for adenosine receptor subclassification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ analysis of adenylate cyclase activity in permeabilized rat adipocytes: sensitivity to GTP, isoproterenol, and N6-(phenylisopropyl)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. [125I] N6-p-Hydroxyphenylisopropyladenosine, a new ligand for Ri adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-N6-Phenylisopropyladenosine (R-PIA)
Welcome to the technical support center for (-)-N6-Phenylisopropyladenosine (R-PIA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of R-PIA in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (-)-N6-Phenylisopropyladenosine (R-PIA)?
A1: (-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1AR).[1][2] It exhibits high affinity for this receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Q2: I'm observing effects in my cell line that are not consistent with A1 receptor activation. What could be the cause?
A2: While R-PIA is highly selective for the A1AR, it can exhibit off-target effects, particularly at higher concentrations. These effects may be mediated by interactions with other receptors or ion channels. Some potential off-target interactions that have been suggested in the literature include:
-
Opioid Receptors: Some studies suggest a functional interaction between R-PIA and the opioid system. For example, the feeding-stimulatory effect of R-PIA in rats was blocked by the opioid antagonist naloxone (B1662785), but not by adenosine receptor antagonists, suggesting a mechanism independent of A1 or A2 adenosine receptors.[3]
-
Substance P (Neurokinin-1) Receptors: There is evidence suggesting an interaction between R-PIA and substance P binding.
-
Voltage-Gated Calcium Channels: R-PIA has been shown to inhibit voltage-sensitive calcium channels, which could lead to a variety of downstream cellular effects.
Q3: At what concentrations are off-target effects of R-PIA more likely to be observed?
A3: Off-target effects are generally more prominent at concentrations significantly higher than the binding affinity (Ki) or half-maximal effective concentration (EC50) for the primary target, the A1 adenosine receptor. For R-PIA, the Ki and IC50 values for A1AR are in the low nanomolar range. Therefore, if you are using R-PIA in the micromolar range or higher, the likelihood of observing off-target effects increases.
Q4: How can I confirm if the observed effects in my experiment are off-target?
A4: To determine if an observed effect is off-target, you can perform several control experiments:
-
Use a selective antagonist for the primary target: Pre-treatment of your cells with a selective A1 adenosine receptor antagonist should block the on-target effects of R-PIA. If the effect persists, it is likely an off-target effect.
-
Use a structurally different A1 agonist: Compare the effects of R-PIA with another potent and selective A1 agonist that has a different chemical structure. If the other agonist does not produce the same effect, it suggests the effect of R-PIA may be off-target.
-
Knockdown or knockout of the primary target: If your cell line is amenable to genetic modification, knocking down or knocking out the A1 adenosine receptor should abolish the on-target effects of R-PIA.
-
Use antagonists for potential off-targets: Based on the suspected off-target, you can use specific antagonists to see if they block the observed effect. For example, to investigate the involvement of opioid receptors, you could use naloxone.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpected increase in intracellular calcium | Inhibition of voltage-gated calcium channels or activation of other GPCRs coupled to calcium signaling. | 1. Perform a calcium imaging assay to characterize the calcium response. 2. Use specific voltage-gated calcium channel blockers to see if they prevent the effect. 3. Test for the involvement of other GPCRs by using a panel of receptor antagonists. |
| Naloxone-sensitive cellular response | Interaction with opioid receptors. | 1. Perform a competitive binding assay with radiolabeled opioid receptor ligands to determine if R-PIA can displace them. 2. Conduct a functional assay (e.g., cAMP measurement or ERK phosphorylation) in cells expressing opioid receptors to assess for agonistic or antagonistic activity of R-PIA. |
| Altered neuropeptide signaling | Interaction with neurokinin-1 (Substance P) receptors. | 1. Perform a radioligand binding assay with a labeled NK1 receptor ligand to test for competitive binding by R-PIA. 2. Conduct a functional assay measuring downstream signaling of the NK1 receptor (e.g., inositol (B14025) phosphate (B84403) accumulation or calcium mobilization) in the presence of R-PIA. |
| Effects not blocked by A1AR antagonists | The effect is independent of the A1 adenosine receptor and is likely an off-target effect. | 1. Confirm the activity of the A1AR antagonist with a known A1AR-mediated response. 2. Consider performing a broad off-target screening assay to identify potential unintended targets. |
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of R-PIA for its primary targets and highlight potential off-target areas where quantitative data is still needed.
Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of R-PIA at Adenosine Receptors
| Receptor Subtype | Species | Assay Type | Cell/Tissue | Ki (nM) | IC50 (nM) | Reference(s) |
| Adenosine A1 | Rat | Radioligand Binding ([125I]HPIA) | Cerebral Cortex Membranes | 0.33 | - | [2] |
| Adenosine A1 | Rat | Tyrosine Hydroxylase Activity | Striatal Synaptosomes | - | 17 | [1] |
Table 2: Potential Off-Target Interactions of R-PIA (Qualitative and Missing Quantitative Data)
| Potential Off-Target | Evidence | Quantitative Data (Ki or IC50) |
| Opioid Receptors | R-PIA-induced feeding in rats is blocked by naloxone.[3] | Not currently available. |
| Neurokinin-1 (Substance P) Receptor | Reports of interaction with substance P binding. | Not currently available. |
| Voltage-Gated Calcium Channels | Inhibition of catecholamine secretion by inhibiting calcium influx. | Not currently available. |
Experimental Protocols
Radioligand Binding Assay for Off-Target Interaction at Opioid Receptors
This protocol is a general guideline for a competitive binding assay to determine if R-PIA interacts with mu-opioid receptors.
Objective: To determine the binding affinity (Ki) of R-PIA for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).
-
Non-labeled ligand: R-PIA, DAMGO (for positive control), and naloxone (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of R-PIA and the unlabeled DAMGO in binding buffer.
-
In a multi-well plate, add cell membranes, [3H]-DAMGO (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of naloxone (for non-specific binding), or varying concentrations of R-PIA or unlabeled DAMGO.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Imaging to Assess Off-Target Effects
This protocol describes a general method for measuring changes in intracellular calcium concentration in response to R-PIA treatment using a fluorescent calcium indicator.
Objective: To determine if R-PIA induces changes in intracellular calcium levels in a specific cell line.
Materials:
-
Adherent cells cultured on glass-bottom dishes or 96-well plates.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
R-PIA stock solution.
-
Positive control agonist known to induce calcium mobilization in the cell line.
-
Fluorescence microscope or a plate reader equipped for fluorescence measurements.
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes or appropriate plates and allow them to adhere and grow to a suitable confluency.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove excess dye.
-
Baseline Measurement:
-
Add fresh HBSS to the cells.
-
Place the dish/plate on the fluorescence microscope or plate reader and record the baseline fluorescence for a few minutes to establish a stable signal.
-
-
Compound Addition:
-
Add a specific concentration of R-PIA to the cells.
-
Immediately start recording the fluorescence changes over time.
-
For a positive control, add a known agonist to a separate well/dish to confirm cell responsiveness.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).
-
For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over time.
-
Plot the fluorescence ratio or intensity as a function of time to visualize the calcium transient.
-
Quantify the response by measuring parameters such as peak amplitude, time to peak, and area under the curve.
-
Visualizations
Caption: On- and potential off-target signaling of R-PIA.
Caption: A logical workflow for troubleshooting unexpected R-PIA effects.
References
minimizing variability in animal studies with L-PIA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the adenosine (B11128) A1 receptor agonist, L-N6-phenylisopropyladenosine (L-PIA).
Frequently Asked Questions (FAQs)
Q1: What is L-PIA and what is its primary mechanism of action?
A1: L-N6-phenylisopropyl)-adenosine (L-PIA) is a potent and selective agonist for the adenosine A1 receptor. Its mechanism of action involves binding to and activating these receptors, which are G-protein coupled receptors. This activation can lead to various downstream effects, including the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulation of ion channel activity. In animal studies, L-PIA has been observed to have effects such as reducing heart rate, inhibiting motor activity, and potentially influencing sleep patterns.[1][2]
Q2: What are the most critical factors to control to minimize variability in L-PIA animal studies?
A2: To minimize variability, it is crucial to standardize several aspects of your experimental design.[3] Key factors include:
-
Animal Characteristics: Use healthy, genetically similar animals from a reputable supplier. Factors such as age, sex, and weight should be consistent across experimental groups.[4]
-
Environmental Conditions: Maintain a consistent environment with controlled temperature, humidity, and light-dark cycles.
-
Drug Formulation: Ensure consistent preparation of the L-PIA solution, including the vehicle used, concentration, and storage conditions.[5]
-
Administration Protocol: Standardize the route of administration (e.g., intraperitoneal), time of day for injection, and handling procedures to minimize stress on the animals.
Q3: How can I determine the optimal dose of L-PIA for my study?
A3: The optimal dose of L-PIA can vary depending on the animal model, the intended biological effect, and the specific research question. It is highly recommended to conduct a pilot study with a dose-response assessment to determine the most appropriate dose for your experiment.[4] This will help identify a dose that produces the desired effect with minimal adverse events and variability. Published studies can provide a starting point for dose ranges. For example, in rats, a dose of 100 µg/kg (IP) has been shown to inhibit motor activity without significantly affecting EEG-defined sleep.[1]
Troubleshooting Guide
Issue 1: High variability in behavioral responses to L-PIA.
-
Q: My animals are showing a wide range of behavioral responses (e.g., sedation, motor activity inhibition) to the same dose of L-PIA. What could be the cause?
-
A: High variability in behavioral outcomes can stem from several sources:
-
Inconsistent Drug Administration: Ensure precise and consistent administration of L-PIA. For intraperitoneal (IP) injections, for instance, the injection site and depth can influence absorption rates.
-
Animal Stress Levels: Stress can significantly impact physiological and behavioral responses. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment.
-
Time of Day: The time of administration can influence the effects of L-PIA due to the animals' circadian rhythms. Conduct experiments at the same time each day.
-
Underlying Health Status: Subclinical infections or other health issues can alter an animal's response to a pharmacological agent. Ensure all animals are healthy before inclusion in the study.
-
Issue 2: Inconsistent physiological measurements after L-PIA administration.
-
Q: I am observing significant variability in physiological parameters like heart rate or blood pressure after administering L-PIA. How can I troubleshoot this?
-
A:
-
Measurement Technique: Ensure that your method for measuring physiological parameters is consistent and minimally invasive to reduce stress-induced fluctuations.
-
Acclimatization to Measurement: Acclimate the animals to the measurement procedure itself before the experiment begins to reduce anxiety-related changes in physiological readings.
-
Baseline Measurements: Always obtain stable baseline measurements for each animal before administering L-PIA to account for individual differences.
-
Issue 3: L-PIA solution appears cloudy or precipitated.
-
Q: My prepared L-PIA solution is not clear. Can I still use it?
-
A: No, you should not use a solution that is cloudy, discolored, or has formed a precipitate.[5] This indicates a problem with solubility or stability.
-
Solvent and pH: L-PIA's solubility can be dependent on the vehicle and its pH. Ensure you are using a recommended and appropriate solvent.
-
Preparation Technique: Follow a standardized protocol for dissolving L-PIA. This may involve gentle warming or sonication, but be cautious of degradation with excessive heat.
-
Storage: Store the L-PIA solution as recommended by the manufacturer, typically protected from light and at a specified temperature, to prevent degradation.[5] It is advisable to prepare fresh solutions for each experiment to minimize variability due to solution instability.
-
Experimental Protocols
Protocol: Preparation of L-PIA for Intraperitoneal Injection
This protocol provides a general guideline. Specific concentrations and vehicles should be optimized for your particular study.
-
Materials:
-
L-N6-phenylisopropyladenosine (L-PIA) powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Syringe filter (0.22 µm)
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of L-PIA powder.
-
Add the sterile vehicle to the vial containing the L-PIA powder to achieve the desired final concentration.
-
Gently vortex the solution until the L-PIA is completely dissolved.
-
To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile vial.[5]
-
Store the prepared solution appropriately, protected from light, and use it within a defined period to ensure stability. It is best practice to prepare fresh solutions for each experimental day.[5]
-
Quantitative Data Summary
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| L-PIA | Rat | 100 µg/kg | Intraperitoneal (IP) | Strong inhibition of motor activity | [1] |
| L-PIA | Rat | 200 µg/kg | Intraperitoneal (IP) | Increased latency to sleep initiation and inhibited REM sleep | [1] |
| R-PIA | Pig | 5 µg/kg | Intravenous | Reduced heart rate and protection against ischemia-induced ventricular arrhythmias | [2] |
| R-PIA | Rabbit | 900 µg/kg | Intravenous | Significant reduction in infarct size | [6] |
Visualizations
Caption: A generalized experimental workflow for in vivo studies with L-PIA.
Caption: Simplified signaling pathway of L-PIA via the adenosine A1 receptor.
References
- 1. Behavioral and electroencephalographic effects of the adenosine1 agonist, L-PIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-PIA, a selective A1 adenosine agonist, on haemodynamics and ischaemic arrhythmias in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Methods to Reduce Animal Numbers | Office of the Vice President for Research [ovpr.uchc.edu]
- 5. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 6. An adenosine A1 receptor agonist, R(-)-N-(2-phenylisopropyl)-adenosine (PIA), but not adenosine itself, acts as a therapeutic preconditioning-mimetic agent in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-N6-Phenylisopropyladenosine (PIA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of (-)-N6-Phenylisopropyladenosine (PIA).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (-)-N6-Phenylisopropyladenosine (PIA)?
A1: For long-term storage, (-)-N6-Phenylisopropyladenosine (PIA) powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. When in solvent, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Q2: Can I store PIA solutions at room temperature?
A2: While PIA is shipped at room temperature in its powdered form, long-term storage of PIA solutions at room temperature is not recommended based on available stability data. For optimal stability, solutions should be stored at -20°C or -80°C.[1][2] Studies on the related compound, adenosine (B11128), have shown stability in solution for extended periods at room temperature, but specific quantitative data for PIA is limited.
Q3: What solvents should I use to dissolve PIA?
A3: PIA is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 100 mg/mL (259.46 mM), though this may require sonication.[1][2] It is also soluble in water at 1 mg/mL (2.59 mM) with the aid of ultrasonication and warming to 60°C.[1][2] For aqueous stock solutions, it is advisable to filter-sterilize the solution.[1]
Q4: How does PIA exert its biological effects?
A4: (-)-N6-Phenylisopropyladenosine is a potent agonist of the A1 adenosine receptor.[3][4] Activation of the A1 receptor, a G protein-coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] This signaling cascade ultimately modulates various cellular processes.
Troubleshooting Guides
Issue 1: Difficulty Dissolving PIA
-
Problem: The PIA powder is not fully dissolving in the chosen solvent.
-
Possible Cause 1: Insufficient solvent volume for the amount of PIA.
-
Solution 1: Refer to the solubility data to ensure you are using an adequate amount of solvent. For DMSO, the solubility is high (100 mg/mL), while for water it is significantly lower (1 mg/mL).[1][2]
-
Possible Cause 2: The dissolution process requires assistance.
-
Solution 2: For both DMSO and water, sonication can aid in dissolution. For aqueous solutions, gentle warming to 60°C can also be applied.[1][2] When using DMSO, be aware that it is hygroscopic, and using a fresh, unopened vial is recommended for best results.[1]
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in experimental outcomes when using PIA.
-
Possible Cause 1: Degradation of PIA stock solution.
-
Solution 1: Ensure that stock solutions have been stored correctly and are within the recommended stability period (6 months at -80°C, 1 month at -20°C).[1][2] Avoid multiple freeze-thaw cycles by preparing aliquots.[1][2]
-
Possible Cause 2: Cellular desensitization to PIA.
-
Solution 2: Chronic exposure of cells to PIA can lead to desensitization of the A1 adenosine receptor, resulting in a diminished response.[3] Consider the duration of PIA treatment in your experimental design and, if necessary, include appropriate controls to monitor for desensitization effects.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of (-)-N6-Phenylisopropyladenosine (PIA)
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1][2] |
Table 2: Solubility of (-)-N6-Phenylisopropyladenosine (PIA)
| Solvent | Concentration | Notes | Citations |
| DMSO | 100 mg/mL (259.46 mM) | Requires sonication. Use of fresh DMSO is recommended. | [1][2] |
| Water | 1 mg/mL (2.59 mM) | Requires sonication and warming to 60°C. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
(-)-N6-Phenylisopropyladenosine (PIA) powder (MW: 385.42 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh out 3.85 mg of PIA powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the PIA is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability Assessment of PIA using a Stability-Indicating HPLC Method (Adapted from General Protocols)
This protocol outlines a general approach for a forced degradation study to assess the stability of PIA. The specific chromatographic conditions would need to be optimized for your HPLC system.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve PIA in 0.1 M HCl and incubate at 60°C for a specified time.
-
Base Hydrolysis: Dissolve PIA in 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of PIA with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose PIA powder to dry heat at a specified temperature (e.g., 90°C) for a set duration.[5]
-
Photolytic Degradation: Expose a solution of PIA to UV light.
-
At various time points, neutralize the acid and base samples and dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Method Development (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][7]
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV detection at a wavelength where PIA shows maximum absorbance (e.g., 285 nm).[6]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent PIA peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent PIA peak.
-
Mandatory Visualizations
Caption: Signaling pathway of (-)-N6-Phenylisopropyladenosine (PIA).
Caption: Workflow for assessing PIA stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduced expression and desensitization of adenosine A1 receptor/adenylyl cyclase pathway after chronic (-)N6-phenylisopropyladenosine intake during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. saudijournals.com [saudijournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: In Vivo Administration of (-)-N6-Phenylisopropyladenosine
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (-)-N6-Phenylisopropyladenosine (PIA) in in vivo experiments. It provides detailed information on appropriate vehicle selection, preparation protocols, and troubleshooting common issues to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo injection of (-)-N6-Phenylisopropyladenosine (PIA)?
A1: Due to its low aqueous solubility, PIA requires a specialized vehicle for in vivo administration. A common and effective approach is to use a co-solvent system. A widely accepted formulation involves dissolving PIA in a minimal amount of Dimethyl Sulfoxide (DMSO) and then diluting it with a sterile aqueous solution, such as saline or phosphate-buffered saline (PBS), to a final DMSO concentration that is well-tolerated by the animal model. It is recommended to keep the final DMSO concentration below 10% (v/v) for intraperitoneal injections in mice to minimize potential toxicity.[1][2] For enhanced solubility, cyclodextrins can also be employed as a vehicle.
Q2: My PIA solution is precipitating after I dilute it with saline. What can I do?
A2: Precipitation upon addition of an aqueous solution is a common issue with poorly soluble compounds dissolved in an organic solvent. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of PIA in the injection volume.
-
Optimize the co-solvent ratio: You may need to adjust the ratio of DMSO to the aqueous diluent. While keeping the final DMSO concentration as low as possible, a slightly higher concentration (e.g., 5-10%) might be necessary to maintain solubility.[1]
-
Use a different vehicle system: Consider using a vehicle containing solubilizing agents like cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the aqueous solubility of hydrophobic drugs for in vivo use.[3][4][5]
-
Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating can help redissolve small amounts of precipitate. However, ensure the compound is stable at this temperature.
-
Prepare fresh solutions: Always prepare the final injection solution fresh before each experiment to minimize the chance of precipitation over time.
Q3: What are the potential side effects of the vehicle, and how can I control for them?
A3: The vehicle itself can have biological effects. DMSO, for instance, is not inert and can have anti-inflammatory and analgesic properties.[6] Therefore, it is crucial to include a vehicle control group in your experiments. This group should receive the same volume of the vehicle (e.g., 10% DMSO in saline) without the PIA. This allows you to differentiate the effects of PIA from the effects of the vehicle.
Q4: What is the maximum tolerated dose of DMSO for intraperitoneal injection in mice?
A4: The lethal dose (LD50) of DMSO administered intraperitoneally in mice is approximately 13.3 g/kg for a 50% solution.[7] However, for experimental purposes, it is best practice to use the lowest effective concentration. Generally, a final concentration of up to 10% DMSO in the injection volume is considered acceptable for intraperitoneal injections in mice.[2] Some studies suggest that daily injections of 5% DMSO are well-tolerated over several days.[7]
Data Presentation: Solubility of (-)-N6-Phenylisopropyladenosine
| Solvent/Vehicle System | Solubility | Remarks |
| Water | 0.3 - 1 mg/mL | Requires sonication and warming to 60°C. May not be suitable for all in vivo applications due to the need for heating. |
| DMSO | 100 mg/mL | A good initial solvent for creating a stock solution. Must be diluted for in vivo use. |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.6 mg/mL | A suitable vehicle for increasing aqueous solubility and is generally well-tolerated in vivo.[3][8] |
| 10% DMSO in Saline | Concentration dependent | The final concentration of PIA will depend on the initial stock concentration in DMSO and the dilution factor. It is crucial to perform a small-scale test to ensure solubility at the desired final concentration. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle (DMSO/Saline)
-
Prepare a Stock Solution: Accurately weigh the desired amount of PIA and dissolve it in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the PIA is completely dissolved. Gentle vortexing or brief sonication can be used.
-
Calculate the Required Volumes: Determine the final desired concentration of PIA and the total injection volume for your experiment. Calculate the volume of the PIA stock solution and the sterile saline (0.9% NaCl) needed.
-
Dilution: On the day of the experiment, slowly add the calculated volume of the PIA stock solution to the sterile saline while gently vortexing. This gradual addition helps to prevent immediate precipitation.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in the injection solution does not exceed 10% (v/v).
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
Protocol 2: Preparation of a Cyclodextrin-Based Vehicle
-
Prepare the Cyclodextrin Solution: Prepare a sterile solution of 45% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.
-
Dissolve PIA: Directly dissolve the weighed PIA powder into the HP-β-CD solution. This process may be facilitated by gentle warming and sonication.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure there is no precipitate. The solution should be clear.
-
Administration: Administer the solution to the animals.
Mandatory Visualization
Caption: Workflow for the preparation and administration of a (-)-N6-Phenylisopropyladenosine co-solvent vehicle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Adenosine A1 Receptor Desensitization with L-PIA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing L-N6-phenylisopropyladenosine (L-PIA) to control for adenosine (B11128) A1 receptor (A1AR) desensitization in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is L-PIA and why is it used to study receptor desensitization?
A1: L-PIA is a potent and selective agonist for the adenosine A1 receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family. Due to its stable and potent agonistic properties, L-PIA is frequently used in research to induce and study the mechanisms of A1AR desensitization. Prolonged exposure of cells or tissues to L-PIA mimics the continuous stimulation that can lead to a decrease in receptor responsiveness, a critical physiological process to prevent overstimulation.
Q2: What is the primary mechanism of L-PIA-induced A1AR desensitization?
A2: The desensitization of A1AR upon prolonged exposure to L-PIA follows the canonical pathway for many GPCRs. The process is primarily initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its coupling to G proteins, thereby terminating the downstream signaling cascade. Furthermore, β-arrestin acts as an adaptor protein, targeting the receptor for internalization into endosomes via clathrin-coated pits.[1]
Q3: How quickly does A1AR desensitization occur in response to L-PIA?
A3: The rate of A1AR desensitization can vary depending on the experimental system (e.g., cell line, primary culture) and the concentration of L-PIA used. However, studies using the L-PIA isomer, R-PIA, in DDT1 MF-2 cells have shown that desensitization is a time-dependent process, with a half-life of approximately 8 hours.[2] Significant reductions in cell surface receptor numbers are typically observed after several hours of continuous agonist exposure.
Q4: Is L-PIA-induced A1AR desensitization reversible?
A4: Yes, in many experimental systems, agonist-induced desensitization is a reversible process. Following the removal of L-PIA, the internalized receptors can be dephosphorylated and recycled back to the cell surface, leading to the restoration of receptor responsiveness. The recovery time can vary, with some studies showing that the recovery of desensitized presynaptic A1Rs can take up to 48 hours.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at inducing and measuring A1AR desensitization using L-PIA.
| Observed Issue | Potential Cause | Recommended Solution |
| No or minimal desensitization observed after L-PIA treatment. | Insufficient L-PIA concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal L-PIA concentration and incubation duration for your specific cell line or tissue. Based on studies with R-PIA, concentrations in the range of 1 µM and incubation times of 8-24 hours are a good starting point.[2] |
| Low A1AR expression in the experimental model. | Confirm A1AR expression levels in your cells or tissue using techniques such as Western blot, qPCR, or radioligand binding assays. Consider using a cell line known to endogenously express A1AR or a transient/stable expression system. | |
| Rapid L-PIA degradation. | While L-PIA is generally stable, ensure the integrity of your stock solution and prepare fresh dilutions for each experiment. | |
| High variability in desensitization between experiments. | Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell density at the time of treatment, passage number, and serum concentration in the media, as these can influence GPCR expression and signaling. |
| Variability in L-PIA treatment. | Ensure accurate and consistent pipetting of L-PIA for all experiments. Use a fresh aliquot of L-PIA stock for each experiment to avoid degradation from multiple freeze-thaw cycles. | |
| Unexpected changes in basal signaling after L-PIA washout. | Incomplete washout of L-PIA. | Increase the number and duration of wash steps after the L-PIA incubation period to ensure complete removal of the agonist before measuring the subsequent response. |
| Receptor downregulation. | Prolonged agonist treatment can lead to the degradation of receptors, not just internalization. If recovery of function is not observed after sufficient time, consider measuring total receptor expression levels to assess downregulation. |
Experimental Protocols
Protocol 1: Induction of A1AR Desensitization in Cell Culture
This protocol describes a general method for inducing A1AR desensitization in a cell line endogenously or recombinantly expressing the receptor, using L-PIA. The subsequent functional readout can be a cAMP assay (as A1AR is Gi-coupled and inhibits adenylyl cyclase).
Materials:
-
Cell line expressing A1AR (e.g., DDT1 MF-2, CHO-A1)
-
Cell culture medium
-
L-PIA stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit
Methodology:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for cAMP assays) at a density that will result in a confluent monolayer on the day of the experiment.
-
L-PIA Treatment:
-
Prepare working solutions of L-PIA in a cell culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the L-PIA-containing or vehicle control medium.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Washout:
-
After the incubation period, aspirate the medium containing L-PIA or vehicle.
-
Wash the cells three times with warm PBS to ensure complete removal of the agonist.
-
-
Functional Assay (cAMP Measurement):
-
Following the final wash, add assay buffer from the cAMP kit to the cells.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence or absence of an acute challenge with a high concentration of L-PIA or another A1AR agonist.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure intracellular cAMP levels according to the kit's instructions.
-
-
Data Analysis:
-
Calculate the forskolin-stimulated cAMP levels for both the vehicle-treated and L-PIA-pretreated cells.
-
The degree of desensitization is determined by the reduced ability of the acute agonist challenge to inhibit forskolin-stimulated cAMP accumulation in the L-PIA-pretreated cells compared to the vehicle-treated cells.
-
Quantitative Data Summary
The following table summarizes expected outcomes for A1AR desensitization based on studies using the L-PIA isomer, R-PIA, in DDT1 MF-2 cells.[2]
| Treatment | Incubation Time | Parameter Measured | Expected Outcome |
| 1 µM R-PIA | 8 hours | [3H]DPCPX binding (A1AR antagonist) | ~39% reduction in binding compared to control |
| 1 µM R-PIA | 12 hours | [3H]DPCPX binding (A1AR antagonist) | ~48% reduction in binding compared to control |
| 1 µM R-PIA | 24 hours | [3H]DPCPX binding (A1AR antagonist) | ~54% reduction in binding compared to control |
Visualizations
Signaling Pathway of L-PIA Induced A1AR Desensitization
Caption: L-PIA induced A1AR desensitization pathway.
Experimental Workflow for Assessing A1AR Desensitization
Caption: Workflow for A1AR desensitization experiment.
Troubleshooting Logic for A1AR Desensitization Experiments
Caption: Troubleshooting no/low desensitization.
References
Technical Support Center: [3H]L-PIA Binding Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using [3H]L-PIA in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is [3H]L-PIA and what is it used for?
[3H]L-PIA is the tritiated form of L-N6-phenylisopropyladenosine, a potent and selective agonist for the A1 subtype of adenosine (B11128) receptors. It is a radioligand commonly used in research to quantify the density of A1 adenosine receptors (Bmax) and their affinity for various unlabeled drugs (Ki) in tissues and cell cultures. The R-isomer (R-PIA) is the more biologically active form.[1][2][3]
Q2: What is the difference between specific and non-specific binding?
In a radioligand assay, total binding is the entire measured radioactivity bound to the sample (e.g., cell membranes). This is composed of two components:
-
Specific Binding: The radioligand binds to the target receptor of interest (e.g., the A1 adenosine receptor). This binding is saturable and can be displaced by other compounds that bind to the same receptor.
-
Non-Specific Binding (NSB): The radioligand adheres to other components in the assay, such as the filter paper, assay tube walls, or other proteins and lipids in the membrane preparation.[4] This binding is typically non-saturable and linear with increasing radioligand concentration.
Specific binding is calculated by subtracting non-specific binding from total binding.
Q3: How is non-specific binding (NSB) determined in a [3H]L-PIA assay?
Non-specific binding is determined by measuring the amount of [3H]L-PIA that remains bound in the presence of a high concentration of an unlabeled competitor that also binds to the A1 receptor. This "cold" ligand occupies nearly all the specific A1 receptor sites, so any remaining radioactivity is considered non-specific. A common choice for this is a high concentration (e.g., 1-10 µM) of a selective A1 antagonist like DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) or unlabeled L-PIA itself.
Q4: What is an acceptable level of specific binding?
A robust assay should have high specific binding relative to total binding. Ideally, specific binding should constitute at least 80% of the total binding at a radioligand concentration close to its Kd value. If non-specific binding is greater than 50% of the total, the assay "window" is too small, making the data unreliable and difficult to interpret.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a frequent challenge in radioligand binding assays. Below are common causes and potential solutions in a question-and-answer format.
Q: My non-specific binding is over 30% of my total binding. What are the likely causes and how can I fix it?
High non-specific binding can obscure your specific signal. Here are several factors to investigate:
| Potential Cause | Recommended Solution(s) |
| Radioligand Issues | Check Radioligand Integrity: [3H]L-PIA, especially if hydrophobic, can degrade or aggregate over time. Use fresh aliquots and store them properly as recommended by the manufacturer. Consider running a quality control check. |
| Suboptimal Assay Buffer | Optimize pH and Ionic Strength: The pH of the buffer can affect the charge of the radioligand and membrane components. Ensure your buffer pH is stable and appropriate (typically pH 7.4). Adjusting the salt concentration can also sometimes reduce non-specific interactions. |
| Insufficient Blocking | Add a Blocking Agent: Include a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 0.5% in your assay and wash buffers. BSA can occupy non-specific sites on filters and labware. |
| Filter Binding | Pre-soak Filters: Glass fiber filters can bind hydrophobic ligands. Pre-soaking filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce this electrostatic interaction. Trying different types of filters (e.g., GF/B vs. GF/C) may also help.[5] |
| Inadequate Washing | Increase Wash Volume & Speed: Ensure a rapid and efficient wash step to remove unbound radioligand. Use ice-cold wash buffer and increase the number of washes (e.g., from 3 to 4) or the volume of each wash. |
| Excessive Membrane Protein | Reduce Protein Concentration: Using too much membrane protein can increase the number of non-specific sites. Titrate your membrane preparation to find a concentration that gives a good specific signal without excessively high NSB. Typical ranges are 50-120 µg for tissue membranes.[6] |
| High Radioligand Concentration | Use Appropriate [3H]L-PIA Concentration: For competition assays, use a concentration of [3H]L-PIA at or below its Kd value. For saturation experiments, ensure you are not using excessively high concentrations where non-specific binding dominates.[7] |
Data Presentation
The binding characteristics of [3H]L-PIA can vary depending on the tissue source, preparation, and assay conditions. Agonist radioligands like [3H]L-PIA often bind to high- and low-affinity states of the receptor, which correspond to G-protein coupled and uncoupled states, respectively.
Table 1: Representative Binding Parameters for A1 Adenosine Receptor Agonists
| Radioligand | Preparation | Affinity State | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]R-PIA | Solubilized bovine sperm A1R | High-affinity | 5.32 | 460 | [1] |
| [3H]R-PIA | Solubilized bovine sperm A1R (+Gpp(NH)p) | Low-affinity | 7.97 | 401 | [1] |
| [3H]CHA | Rat forebrain membranes | High-affinity | 0.4 | 159 | [4] |
| [3H]CHA | Rat forebrain membranes | Low-affinity | 4.2 | 326 | [4] |
*N6-cyclohexyl [3H]adenosine (CHA) is another A1-selective agonist, and its binding parameters are often comparable to R-PIA.
Experimental Protocols
Protocol 1: Membrane Preparation from Brain Tissue
-
Homogenization: Homogenize frozen brain tissue (e.g., rat cortex) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [3H]L-PIA Saturation Binding Assay
-
Assay Setup: Prepare assay tubes in triplicate for total binding and non-specific binding.
-
Add Components:
-
To each tube, add 50-100 µg of membrane protein.
-
Add increasing concentrations of [3H]L-PIA (e.g., 0.1 to 20 nM).
-
For non-specific binding tubes, add 10 µM unlabeled DPCPX.
-
Adjust the final volume to 250 µL with assay buffer.
-
-
Incubation: Incubate all tubes at 25-30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in 0.3% PEI. Use a vacuum filtration manifold.
-
Washing: Immediately wash the filters three to four times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding tubes from the total binding CPM for each concentration. Plot specific binding versus the concentration of [3H]L-PIA and use non-linear regression to determine the Kd and Bmax values.
Visualizations
Caption: Workflow for a typical [3H]L-PIA radioligand binding experiment.
Caption: Decision tree for troubleshooting high non-specific binding.
Caption: Simplified signaling pathway of the A1 Adenosine Receptor.
References
- 1. [3H]-(R)-N6-Phenylisopropyladenosine agonist binding to the solubilized A1 adenosine receptor from bovine epididymal spermatozoa [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of [3H]cyclohexyladenosine to adenosine recognition sites in guinea pig ileal membranes: comparison with binding in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Binding of [3H]imipramine to mouse cerebrocortical membranes and to glass fiber filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Technical Support Center: Luminescence Proximity Immunoassay (L-PIA)
Welcome to the technical support center for Luminescence Proximity Immunoassays (L-PIA). This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is a signal-to-noise (S/N) ratio in L-PIA assays and why is it important?
A1: The signal-to-noise (S/N) ratio is a critical measure of assay quality. It compares the level of the desired signal (from specific interactions) to the level of background signal (noise). A high S/N ratio indicates that the specific signal is strong relative to the background, leading to more sensitive, reliable, and reproducible results. Conversely, a low S/N ratio can mask real effects, making it difficult to distinguish between positive and negative results.
Q2: What are the most common causes of a low S/N ratio?
A2: A low S/N ratio can stem from two primary issues: either the specific signal is too low or the background noise is too high. Common causes include:
-
High Background: Non-specific binding of assay reagents, cross-reactivity of antibodies, contaminated reagents, or using an inappropriate microplate type.[1][2]
-
Low Signal: Sub-optimal concentrations of antibodies or reagents, short incubation times, incorrect instrument settings, or degradation of assay components.[3]
Q3: How do I choose the correct microplate for my L-PIA assay?
A3: Plate color is crucial for luminescence assays. White, opaque plates are recommended because they reflect and maximize the light signal, enhancing sensitivity.[4] Black plates are used for fluorescence assays to reduce background, while clear plates are for absorbance.[4] Using the wrong plate type can significantly compromise your signal-to-noise ratio.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your L-PIA experiments.
Problem 1: High Background Signal
Q: My negative controls show a very high signal, resulting in a poor signal-to-noise ratio. What are the likely causes and solutions?
A: High background noise is a common issue that can obscure your specific signal. The primary causes are typically related to non-specific binding (NSB) or issues with assay reagents.
Troubleshooting Steps:
-
Check for Non-Specific Binding (NSB): NSB occurs when antibodies or other reagents bind to unintended targets or to the surface of the well.[1]
-
Solution: Optimize the concentration of your blocking buffer. You may also add a small amount of a non-ionic detergent like Tween-20 to your wash buffers to reduce NSB.[2]
-
-
Review Antibody Concentrations: Using excessively high concentrations of primary or secondary antibodies can lead to increased background signal.[2]
-
Solution: Perform a titration experiment to determine the optimal concentration for your antibodies. The goal is to find the concentration that provides the best balance between a strong specific signal and low background.
-
-
Evaluate Reagent and Water Quality: Contaminants in your buffers, reagents, or water can interfere with the assay and increase background.[1]
-
Solution: Always use high-purity water (e.g., Milli-Q or equivalent). Prepare blocking and wash buffers fresh for each experiment and filter them if necessary.[2]
-
-
Confirm Correct Microplate Usage: As mentioned in the FAQ, using the wrong color microplate is a frequent source of poor performance in luminescence assays.
-
Solution: Ensure you are using solid white, opaque microplates, which are designed to maximize the luminescent signal and minimize well-to-well crosstalk.[4]
-
Illustrative Data: Effect of Microplate Color on Assay Performance
The following table demonstrates the importance of selecting the correct microplate for a typical L-PIA assay.
| Microplate Color | Signal (RLU) | Background (RLU) | Signal-to-Noise (S/N) Ratio |
| White | 850,000 | 10,000 | 85 |
| Black | 250,000 | 8,000 | 31.25 |
| Clear | 150,000 | 12,000 | 12.5 |
| Table 1: Representative data showing how white plates significantly enhance the signal-to-noise ratio in luminescence assays by reflecting light.[4] |
Problem 2: Weak or No Signal
Q: My signal intensity is much lower than expected, even in my positive controls. How can I increase it?
A: A weak signal can be caused by several factors, from reagent issues to incorrect instrument settings.
Troubleshooting Steps:
-
Optimize Reagent Concentrations: The concentration of detection antibodies, substrate, or other critical reagents may be too low.
-
Solution: Titrate each key reagent to find its optimal concentration. Refer to the Experimental Protocol for Antibody Titration below.
-
-
Adjust Incubation Times and Temperature: Incubation times that are too short may not allow for sufficient binding to occur.[5]
-
Solution: Try increasing the incubation time for your primary antibody or substrate steps. Ensure that incubations are performed at the temperature recommended by the manufacturer.
-
-
Verify Microplate Reader Settings: Incorrect settings on your luminometer can prevent you from capturing the full signal.
-
Solution: Check that you are using the correct emission filter and that the integration time (read time) is appropriate. For low signals, increasing the integration time can help. Also, optimize the focal height if your reader has this feature, as signal intensity is highest at a specific distance from the detector.[4]
-
-
Check Reagent Storage and Handling: Improper storage can lead to the degradation of reagents, particularly enzymes and antibodies.
Illustrative Data: Effect of Antibody Concentration on S/N Ratio
| Detection Antibody (ng/mL) | Signal (RLU) | Background (RLU) | Signal-to-Noise (S/N) Ratio |
| 50 | 200,000 | 15,000 | 13.3 |
| 100 | 550,000 | 20,000 | 27.5 |
| 200 (Optimal) | 980,000 | 25,000 | 39.2 |
| 400 | 1,100,000 | 75,000 | 14.7 |
| Table 2: Example of an antibody titration experiment. Note that while the signal continues to increase at 400 ng/mL, the background increases more sharply, leading to a lower S/N ratio. |
Problem 3: High Variability Between Replicates
Q: My replicate wells show very different readings (high coefficient of variation, %CV). How can I improve the precision of my assay?
A: High variability compromises the reliability of your data. The most common causes are related to technique and environmental factors within the plate.
Troubleshooting Steps:
-
Refine Pipetting Technique: Inconsistent pipetting is a major source of variability.
-
Solution: Ensure your pipettes are calibrated. When adding reagents, use fresh tips for each well or column and ensure the tip is below the liquid surface without touching the bottom of the well.
-
-
Ensure Proper Mixing: Inhomogeneous distribution of reagents in the well can lead to inconsistent reactions.
-
Solution: After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure the contents are thoroughly mixed. Avoid splashing to prevent cross-contamination.
-
-
Prevent "Edge Effects": Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can cause results to differ from the inner wells.
-
Solution: Seal the plate securely during incubations.[3] To minimize evaporation, you can fill the outer wells with PBS or buffer and not use them for experimental samples.
-
-
Maintain Consistent Incubation Conditions: Temperature gradients across the plate can cause reactions to proceed at different rates.
-
Solution: Avoid stacking plates during incubation.[3] Ensure the incubator provides uniform temperature distribution.
-
Experimental Protocols
Protocol 1: General Method for Antibody Titration
-
Preparation: Prepare a series of dilutions of your detection antibody in the appropriate assay buffer. A common approach is a two-fold serial dilution starting from a concentration 2-4 times higher than the manufacturer's recommendation.
-
Assay Setup: Coat a 96-well white plate with your capture antibody and block as usual.
-
Sample Addition: Add your positive control sample (high expected signal) and negative control sample (background) to different wells.
-
Antibody Application: Add the different dilutions of the detection antibody to both positive and negative control wells. Ensure each concentration is tested in triplicate.
-
Incubation & Detection: Proceed with the standard L-PIA protocol for incubation and addition of substrate.
-
Data Analysis: Measure the luminescence. Calculate the average signal for the positive and negative controls at each antibody concentration. Calculate the S/N ratio by dividing the average positive signal by the average negative signal.
-
Optimization: Plot the S/N ratio against the antibody concentration. The optimal concentration is the one that yields the highest S/N ratio.
Visualizations
Caption: A generalized workflow for a Luminescence Proximity Immunoassay (L-PIA).
Caption: A decision tree for troubleshooting a low signal-to-noise ratio.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How pH, Temperature, and Time of Incubation Affect False-Positive Responses and Uncertainty of the LAL Gel-Clot Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-N6-Phenylisopropyladenosine (R-PIA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-N6-Phenylisopropyladenosine (R-PIA), a potent adenosine (B11128) receptor agonist.
Troubleshooting Guides & FAQs
General Handling and Storage
Q1: How should I store (-)-N6-Phenylisopropyladenosine (R-PIA) stock solutions?
A1: For long-term storage, R-PIA stock solutions should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] If you are using a water-based stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1]
Assay Interference and Compatibility
Q2: I am observing unexpected results in my cAMP assay when using R-PIA with forskolin (B1673556). What could be the cause?
A2: R-PIA, as an A1 adenosine receptor agonist, is expected to inhibit adenylyl cyclase, thereby reducing cAMP levels. Forskolin, on the other hand, directly stimulates adenylyl cyclase, leading to an increase in cAMP. When used together, R-PIA should antagonize the effect of forskolin.
Troubleshooting Steps:
-
Verify Reagent Concentrations: Ensure that the concentrations of both R-PIA and forskolin are appropriate for your cell system. The inhibitory effect of R-PIA on forskolin-stimulated adenylyl cyclase activity has been demonstrated, with a reported IC50 value of 17 nM for R-PIA in rat striatal synaptosomes.[2]
-
Check for Off-Target Effects of Forskolin: At high concentrations, forskolin can have effects independent of adenylyl cyclase activation, such as interacting with P-glycoprotein multidrug transporters and inhibiting platelet-activating factor (PAF) binding.[3][4] These off-target effects could confound your results. Consider using an analog like 1,9-dideoxyforskolin, which does not activate adenylyl cyclase, as a negative control.[3]
-
Assess Cell Health: Ensure that the cells are healthy and that the observed effects are not due to cytotoxicity from either reagent.
Q3: Can I use phosphodiesterase (PDE) inhibitors like IBMX in my experiments with R-PIA?
A3: Caution should be exercised when using non-selective PDE inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) in assays involving R-PIA. IBMX and other methylxanthines (e.g., theophylline, caffeine) are known adenosine receptor antagonists.[5] Therefore, IBMX can directly compete with R-PIA for binding to adenosine receptors, confounding the interpretation of your results. If a PDE inhibitor is necessary, consider using a selective inhibitor that does not interact with adenosine receptors. However, it's important to note that to control for the breakdown of cAMP by PDE enzymes, the non-selective PDE inhibitor IBMX can be included in the buffer, provided that the receptor under study is not an adenosine receptor.[6]
Q4: My results with R-PIA are not consistent across different assay formats (e.g., β-arrestin recruitment vs. cAMP inhibition). Why is this happening?
A4: This phenomenon, known as "biased agonism" or "functional selectivity," can occur with G protein-coupled receptor (GPCR) ligands like R-PIA. A ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent signaling vs. β-arrestin-mediated signaling). It has been observed that some adenosine receptor ligands can act as full agonists in a cAMP assay while being partial agonists in a β-arrestin 2 recruitment assay.[7] It is crucial to characterize the activity of your compound in multiple, pathway-specific assays to get a complete picture of its pharmacological profile.
Quantitative Data Summary
The following table summarizes key quantitative parameters for (-)-N6-Phenylisopropyladenosine (R-PIA) and related reagents.
| Compound/Parameter | Receptor/Enzyme | Value | Species/System | Reference |
| R-PIA IC50 | Adenosine A1 Receptor | 17 nM | Rat striatal synaptosomes (inhibition of forskolin-stimulated tyrosine hydroxylase activity) | [2] |
| R-PIA IC50 | K+-evoked Ca2+ uptake | 0.5 µM | Rat brain cortical synaptosomes | [1] |
| DPCPX IC50 | Adenosine A1 Receptor | 105 ± 44 nM | HEK cells (inhibition of CPA-induced β-arrestin 2 recruitment) | [8] |
| NECA EC50 | Adenosine A3 Receptor | 217 nM | HEK 293T cells (β-arrestin 2 and miniGαi recruitment) | [9] |
| 2-Cl-IB-MECA EC50 | Adenosine A3 Receptor | 39.0 nM (βarr2), 30.5 nM (miniGαi) | HEK 293T cells | [9] |
Experimental Protocols
Protocol: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol is a general guideline for assessing the inhibitory effect of R-PIA on forskolin-stimulated cAMP production in cultured cells.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., HEK293 cells stably expressing the A1 receptor)
-
Cell culture medium
-
(-)-N6-Phenylisopropyladenosine (R-PIA)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (use with caution, see FAQ Q3)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: On the day of the assay, remove the growth medium and replace it with a serum-free medium. Incubate for a period sufficient to reduce basal signaling (e.g., 1-2 hours).
-
Pre-incubation with R-PIA: Add varying concentrations of R-PIA to the wells. Include a vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stimulation with Forskolin: Add a fixed, submaximal concentration of forskolin to all wells (except for the basal control). The optimal forskolin concentration should be determined empirically.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of R-PIA. Fit the data to a sigmoidal dose-response curve to determine the IC50 of R-PIA.
Visualizations
Caption: R-PIA, Forskolin, and IBMX signaling interference pathway.
Caption: Workflow for cAMP inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of forskolin with the P-glycoprotein multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin inhibits platelet-activating factor binding to platelet receptors independently of adenylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adenosine agonist N6-R-phenylisopropyladenosine (R-PIA) stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 9. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment After L-PIA Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-PIA (N6-(2-isopentenyl)adenosine) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-PIA and how does it affect cell viability?
N6-(2-isopentenyl)adenosine (L-PIA) is a naturally occurring modified nucleoside, a type of cytokinin that is also found in mammals.[1][2] It has been shown to exhibit antiproliferative and cytotoxic effects on various cancer cell lines.[1][3][4] The primary mechanisms of action include inducing cell cycle arrest, typically at the G0/G1 or S phase, and triggering apoptosis (programmed cell death).[5][6] L-PIA is known to interact with adenosine (B11128) receptors, with a notable affinity for the A3 adenosine receptor, which is often overexpressed in tumor cells and plays a role in these anticancer effects.[2][7][8]
Q2: Which cell viability assay should I choose for L-PIA treatment?
The choice of assay depends on the specific research question and cell type. Here's a comparison of two common assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9] It is a high-throughput and widely used method. However, it can be susceptible to interference from compounds that have reducing properties.[10][11][12]
-
Trypan Blue Exclusion Assay: This is a dye exclusion method that directly counts viable and non-viable cells based on membrane integrity.[13] It is a more direct measure of cell death but is lower-throughput than the MTT assay.
For initial screening, the MTT assay is often suitable. However, if you observe unexpected results or suspect interference, it is advisable to confirm your findings with an alternative method like the Trypan Blue exclusion assay or other assays that measure different parameters of cell health, such as ATP levels (e.g., CellTiter-Glo®) or cellular protein content (e.g., Sulforhodamine B assay).[10][11][14]
Q3: I am observing an increase in absorbance at higher concentrations of L-PIA in my MTT assay. What does this mean?
An increase in absorbance at higher concentrations of a test compound in an MTT assay can be a sign of assay interference.[12] This could be due to the direct reduction of the MTT reagent by L-PIA, independent of cellular metabolic activity, leading to a false positive signal for viability.[10][15] To confirm this, you should perform a cell-free control experiment by incubating L-PIA with the MTT reagent in culture medium without cells.[10][11] If a color change occurs, it indicates direct interference.
Q4: How long should I incubate my cells with L-PIA before assessing viability?
The optimal incubation time will vary depending on the cell line and the concentration of L-PIA used. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the time point at which the desired effect is most pronounced.
Q5: What are the expected morphological changes in cells treated with L-PIA?
Cells undergoing apoptosis due to L-PIA treatment may exhibit morphological changes such as cell shrinkage, rounding, and detachment from the culture plate.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before aliquoting into wells. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[15] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | Ensure the formazan crystals are completely dissolved before reading the plate. Increase the incubation time with the solubilization buffer and mix thoroughly by pipetting or using a plate shaker.[9] |
| Compound Precipitation | Visually inspect the wells for any signs of L-PIA precipitation, especially at higher concentrations. If precipitation is observed, ensure the stock solution is fully dissolved and consider the solubility limits in your culture medium. |
Issue 2: Unexpectedly High Cell Viability
| Potential Cause | Troubleshooting Step |
| L-PIA Interference with MTT Reagent | As mentioned in the FAQs, L-PIA may directly reduce the MTT reagent. Perform a cell-free control experiment to confirm this. If interference is confirmed, switch to an alternative viability assay such as the Trypan Blue exclusion assay, SRB assay, or a luminescent ATP-based assay.[10][11] |
| Incorrect L-PIA Concentration | Verify the concentration of your L-PIA stock solution. Prepare fresh dilutions for each experiment. |
| Short Incubation Time | The incubation time may not be sufficient to induce a significant cytotoxic effect. Perform a time-course experiment to determine the optimal treatment duration. |
| Cell Line Resistance | The cell line you are using may be resistant to L-PIA. It is advisable to include a positive control cell line known to be sensitive to L-PIA. |
Issue 3: Unexpectedly Low Cell Viability in Control Wells
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | If L-PIA is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a vehicle control (media with the same concentration of solvent used to dissolve L-PIA) to assess solvent toxicity. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures, which can affect cell viability. |
| Poor Cell Health | Ensure that the cells are healthy and in the exponential growth phase before starting the experiment. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of L-PIA in different human breast cancer cell lines after a specific incubation period.
| Cell Line | Incubation Time | IC50 (µmol/L) |
| MDA-MB-231 | Not Specified | 6.2[1] |
| MCF-7 | Not Specified | 12.2[1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
L-PIA Treatment: The next day, remove the medium and add fresh medium containing various concentrations of L-PIA. Include a vehicle control (medium with the same concentration of solvent used to dissolve L-PIA) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. For adherent cells, be cautious not to disturb the formazan crystals. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the no-treatment control.
Trypan Blue Exclusion Assay
This protocol is for determining cell viability using a hemocytometer.
-
Cell Preparation: After L-PIA treatment, collect the cells (including any floating cells from the supernatant) and centrifuge to obtain a cell pellet.
-
Resuspension: Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS) or serum-free medium.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer. Using a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the designated squares of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
References
- 1. N6-ISOPENTENYL ADENOSINE, A PROMISING ANTICANCER AGENT: SYNTHESIS OF NOVEL ANALOGUES, EVALUATION OF ANTIPROLIFERATIVE ACTIVITY AND INSIGHT INTO ACTION MECHANISM [air.unimi.it]
- 2. N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The A3 adenosine receptor as a new target for cancer therapy and chemoprotection. | Semantic Scholar [semanticscholar.org]
- 6. Apoptosis by pan-caspase inhibitors in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A3 adenosine receptor as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
proper storage and handling of (-)-N6-Phenylisopropyladenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of (-)-N6-Phenylisopropyladenosine (PIA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing (-)-N6-Phenylisopropyladenosine?
A1: Proper storage is crucial to maintain the stability and activity of (-)-N6-Phenylisopropyladenosine. Recommendations vary based on whether it is in solid form or dissolved in a solvent.
-
As a powder: For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3] Some suppliers also suggest storage at 2-8°C.[4][5]
-
In solvent: Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[1][2][3] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1][2]
Q2: How should I prepare a stock solution of (-)-N6-Phenylisopropyladenosine?
A2: The choice of solvent depends on the experimental requirements.
-
DMSO: (-)-N6-Phenylisopropyladenosine is soluble in DMSO, and a stock solution of up to 100 mg/mL (259.46 mM) can be prepared.[1][2][3] Ultrasonic assistance may be needed to fully dissolve the compound.[1][2][3] It's important to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1][2]
-
Water: The compound is only slightly soluble in water. A solution of up to 1 mg/mL (2.59 mM) can be prepared with the aid of ultrasonication and warming to 60°C.[1][2][3] If using water as the solvent for cell-based assays, the solution should be filtered and sterilized (e.g., with a 0.22 μm filter) before use.[1][2]
Q3: What are the key safety precautions when handling (-)-N6-Phenylisopropyladenosine?
A3: It is important to handle this compound with care. Always consult the Safety Data Sheet (SDS) before use. Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Avoid Inhalation: Handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust.
-
Prevent Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Waste Disposal: Dispose of waste according to local, state, and federal regulations.
Q4: What is the primary mechanism of action for (-)-N6-Phenylisopropyladenosine?
A4: (-)-N6-Phenylisopropyladenosine is a potent and selective agonist for the A1 adenosine (B11128) receptor.[6] The activation of this G protein-coupled receptor (GPCR) leads to various downstream signaling events, primarily the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or no biological effect observed in my experiment.
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Verify the storage conditions and age of your compound. If improperly stored or expired, obtain a new vial. |
| Incorrect Concentration | Double-check your stock solution calculations and dilutions. Prepare a fresh stock solution if necessary. |
| Low Solubility | If you observe precipitation in your working solution, consider preparing a fresh dilution from your stock. Ensure the solvent is appropriate for your experimental system and does not exceed the recommended final concentration (e.g., DMSO is often kept below 0.1% in cell culture). |
| Cell Line/Tissue Insensitivity | Confirm that your experimental model expresses the A1 adenosine receptor at sufficient levels. |
Issue 2: Precipitation of the compound in aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | (-)-N6-Phenylisopropyladenosine has limited solubility in water.[1][2][3] |
| - Prepare the final dilution just before use. | |
| - Consider using a co-solvent if compatible with your assay. | |
| - For in vitro studies, ensure the final concentration of DMSO or other organic solvent is low and non-toxic to your cells. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2][3] |
| Powder | 4°C | 2 years | [1][2][3] |
| In Solvent | -80°C | 6 months | [1][2][3] |
| In Solvent | -20°C | 1 month | [1][2][3] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (259.46 mM) | Ultrasonic assistance may be required. | [1][2][3] |
| Water | 1 mg/mL (2.59 mM) | Requires ultrasonication and warming to 60°C. | [1][2][3] |
Experimental Protocols
Detailed Methodology: In Vitro cAMP Assay
This protocol outlines a general procedure for measuring the inhibition of adenylyl cyclase activity in response to (-)-N6-Phenylisopropyladenosine in a cell line expressing the A1 adenosine receptor.
1. Cell Culture and Plating:
-
Culture cells (e.g., CHO or HEK293 cells stably expressing the human A1 adenosine receptor) in the appropriate growth medium.
-
The day before the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Reagents:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., HBSS or DMEM).
-
(-)-N6-Phenylisopropyladenosine Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Forskolin (B1673556) Stock Solution: Prepare a 10 mM stock solution of forskolin in DMSO. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Detection Kit: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) and prepare reagents according to the manufacturer's instructions.
3. Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for a short period to prevent cAMP degradation.
-
Prepare serial dilutions of (-)-N6-Phenylisopropyladenosine in assay buffer.
-
Add the different concentrations of (-)-N6-Phenylisopropyladenosine to the wells.
-
Immediately add a submaximal concentration of forskolin (e.g., 1-10 µM, to be optimized for the specific cell line) to all wells except the negative control.
-
Incubate the plate at 37°C for the time specified in your cAMP assay kit protocol (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
4. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log concentration of (-)-N6-Phenylisopropyladenosine.
-
Determine the IC50 value of (-)-N6-Phenylisopropyladenosine for the inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for a cAMP Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. (-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | 38594-96-6 [amp.chemicalbook.com]
- 7. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 8. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating (-)-N6-Phenylisopropyladenosine (R-PIA) Effects with A1 Antagonists: A Comparative Guide
(-)-N6-(R)-Phenylisopropyladenosine (R-PIA) is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1R). Its high affinity and selectivity make it a valuable tool in studying the physiological roles of the A1 receptor. However, to ensure that the observed biological effects of R-PIA are exclusively mediated through A1R activation, it is crucial to employ selective A1R antagonists. These antagonists competitively block the receptor, thereby inhibiting or reversing the effects of the agonist. This guide provides a comparative overview of common A1 antagonists used for target validation, supported by experimental data and detailed protocols.
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist like R-PIA initiates a specific signaling cascade. The A1R is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[1][2] Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][2] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[2] Additionally, A1R activation can lead to the stimulation of phospholipase C (PLC) and the modulation of various ion channels, including the activation of potassium channels and inhibition of calcium channels.[1]
Caption: Adenosine A1 receptor signaling pathway initiated by R-PIA and blocked by an A1 antagonist.
Comparison of Selective A1 Receptor Antagonists
To validate that the effects of R-PIA are A1R-mediated, highly selective antagonists are required. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and 8-Cyclopentyltheophylline (CPT) are two of the most widely used and selective A1R antagonists in both in vitro and in vivo research.[3] Their selectivity is demonstrated by their significantly lower affinity (higher Ki values) for other adenosine receptor subtypes (A2A, A2B, A3).
Table 1: Binding Affinity (Ki) of Common A1 Antagonists for Human Adenosine Receptors
| Antagonist | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Selectivity for A1 vs. A2A |
| DPCPX | 3.9[3] | 130[3] | 50[3] | 4000[3] | ~33-fold |
| CPT | ~1-10 | >1000 | >1000 | >1000 | >100-fold |
Note: CPT values are approximate based on multiple studies; specific Ki values can vary with experimental conditions.
The data clearly shows the high selectivity of both compounds for the A1 receptor, making them suitable tools for blocking A1R-mediated effects induced by R-PIA.
Quantitative Data: Antagonist Reversal of R-PIA Effects
The hallmark of a specific agonist-receptor interaction is the ability of a selective antagonist to block the agonist's effect. Experiments measuring cAMP levels are a standard method for quantifying A1R activation and its inhibition.
Table 2: Antagonism of R-PIA-induced Inhibition of cAMP Accumulation
| Condition | Forskolin (1 µM) | R-PIA (100 nM) | DPCPX (1 µM) | cAMP Accumulation (% of Forskolin alone) |
| Basal | - | - | - | ~5% |
| Forskolin Stimulated | + | - | - | 100% (Control) |
| R-PIA Effect | + | + | - | ~40% |
| Antagonist Blockade | + | + | + | ~95% |
Data are representative values synthesized from typical cAMP assay results. In such experiments, R-PIA significantly reduces forskolin-stimulated cAMP accumulation, and this effect is reversed by the co-administration of an A1 antagonist like DPCPX.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (unlabeled R-PIA) by measuring its ability to compete with a radiolabeled A1R antagonist (e.g., [3H]DPCPX) for binding to the receptor.
Methodology:
-
Membrane Preparation : Prepare cell membranes from a cell line expressing a high density of A1 receptors (e.g., CHO-hA1 cells) or from brain tissue (e.g., calf brain).[4]
-
Assay Buffer : Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation : In each well of a 96-well plate, combine:
-
50 µL of cell membrane preparation.
-
25 µL of radioligand ([3H]DPCPX) at a final concentration near its Kd value (e.g., 1-2 nM).
-
25 µL of varying concentrations of the competing ligand (unlabeled R-PIA) or buffer for total binding controls.
-
For non-specific binding determination, add a high concentration of an unlabeled A1R ligand (e.g., 10 µM CPT) in separate wells.
-
-
Incubation Conditions : Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Termination : Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing : Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting : Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the R-PIA concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
cAMP Accumulation Assay (Functional Assay)
This assay measures the functional consequence of A1R activation—the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture : Plate cells expressing A1 receptors (e.g., CHO-hA1, HEK293-hA1) in a multi-well plate and grow to near confluency.
-
Pre-incubation with Antagonist : Wash the cells with serum-free media. Add the A1 antagonist (e.g., DPCPX) at a fixed concentration (e.g., 1 µM) or vehicle control to the appropriate wells. Incubate for 15-20 minutes at 37°C.
-
Agonist Stimulation : Add varying concentrations of the A1 agonist (R-PIA) to the wells.
-
Adenylyl Cyclase Stimulation : Immediately add an adenylyl cyclase activator, such as Forskolin (e.g., 1-10 µM), to all wells (except basal controls) to stimulate cAMP production.
-
Incubation : Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement : Terminate the reaction and lyse the cells using the lysis buffer provided in a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Quantification : Measure the intracellular cAMP concentration according to the kit manufacturer's instructions.
-
Data Analysis : Plot the cAMP levels against the logarithm of R-PIA concentration. The data should show that R-PIA inhibits forskolin-stimulated cAMP production in a dose-dependent manner, and this inhibitory curve is shifted to the right in the presence of the antagonist.
Caption: Experimental workflow for a cAMP accumulation assay to validate A1R antagonism.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. Chemical modification of adenosine A1 receptors. Implications for the interaction with R-PIA, DPCPX and amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing (-)-N6-Phenylisopropyladenosine and NECA in vitro
An In-Vitro Comparative Analysis of (-)-N6-Phenylisopropyladenosine (R-PIA) and NECA
This guide provides an objective in-vitro comparison of two widely used adenosine (B11128) receptor agonists: (-)-N6-Phenylisopropyladenosine (R-PIA) and 5'-N-Ethylcarboxamidoadenosine (NECA). Both are stable analogues of adenosine utilized by researchers to investigate the pharmacology and function of adenosine receptors. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of their respective properties, supported by experimental evidence and detailed protocols.
Overview of Adenosine Receptor Signaling
Adenosine exerts its physiological effects through four distinct G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are integral to numerous cellular processes. The A1 and A3 receptors typically couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[2] Beyond cAMP modulation, these receptors can also engage other signaling cascades, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, which play roles in cell growth, differentiation, and survival.[1][2]
Comparative Pharmacology: R-PIA vs. NECA
The primary distinction between R-PIA and NECA lies in their affinity and selectivity for the different adenosine receptor subtypes. R-PIA is recognized for its high selectivity for the A1 receptor, whereas NECA is a potent, non-selective agonist that interacts with all four receptor subtypes.[3]
Binding Affinity (Ki)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data below, compiled from competitive radioligand binding assays, illustrates the differing affinities of R-PIA and NECA for human (h) and rat (r) adenosine receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of R-PIA and NECA
| Compound | A1 Receptor (h/r) | A2A Receptor (h/r) | A2B Receptor (h) | A3 Receptor (h/r) |
| R-PIA | 2.04 (h)[3], 1.2 (r)[3] | 220 (r)[3] | 150,000[3] | 33 (h)[3], 158 (r)[4] |
| NECA | ~10-20 (r) | ~15-25 (r) | 760[5] | 113 (r)[4] |
Note: Ki values can vary between studies depending on the cell type, radioligand, and specific assay conditions used.
As shown, R-PIA demonstrates a significantly higher affinity for the A1 receptor compared to other subtypes. NECA, while potent, shows less discrimination between the A1, A2A, and A3 receptors, although its affinity for the A2B receptor is comparatively lower.[5] In studies on rat A3 receptors, R-PIA and NECA have been shown to be equipotent in displacing radioligand binding.[6]
Functional Potency & Efficacy (IC50/EC50)
Functional assays measure the biological response to agonist binding, such as the inhibition or stimulation of cAMP production. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50) for stimulation or the half-maximal inhibitory concentration (IC50) for inhibition.
In functional assays on cells expressing the rat A3 receptor, both R-PIA and NECA act as full agonists, potently inhibiting forskolin-stimulated cAMP production.[7][8] However, the concentrations required to elicit this functional response are often higher than the Ki values obtained from binding assays.[8] For instance, in one study, the IC50 value for NECA to inhibit adenylate cyclase via the A3 receptor was 5.6 µM, while its binding Ki was 113 nM.[8]
Table 2: Functional Potency (IC50, nM) for Inhibition of Adenylyl Cyclase via Rat A3 Receptors
| Compound | IC50 (nM) |
| NECA | 5600[8] |
Note: This table highlights data from a specific functional assay for the A3 receptor. Potency values will differ for other receptor subtypes and assay systems.
Key Experimental Protocols
The data presented in this guide are derived from standard in-vitro pharmacological assays. Below are detailed methodologies for two of the most common experiments used to characterize adenosine receptor agonists.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[9]
Methodology
-
Membrane Preparation: Harvest cell membranes from a cell line (e.g., CHO, HEK293) stably expressing the adenosine receptor subtype of interest. Homogenize the cells and separate the membrane fraction by ultracentrifugation.[10] Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[10]
-
Assay Incubation: In assay tubes, combine the membrane suspension, a fixed concentration of a suitable radioligand (e.g., [3H]R-PIA for A1, [3H]CGS21680 for A2A, or [125I]AB-MECA for A3), and a range of concentrations of the unlabeled test compound (R-PIA or NECA).[11]
-
Determination of Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of a non-labeled agonist (like NECA) to saturate the receptors and measure non-specific binding.[11]
-
Equilibration: Incubate the mixtures at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[11]
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes containing the receptor-ligand complexes are trapped on the filter.[9][11]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Analysis of (-)-N6-Phenylisopropyladenosine (R-PIA) Cross-Reactivity with Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (-)-N6-Phenylisopropyladenosine (R-PIA), a widely used adenosine (B11128) receptor agonist, with the four human adenosine receptor subtypes: A1, A2A, A2B, and A3. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the objective assessment of R-PIA's performance and selectivity.
Introduction to (-)-N6-Phenylisopropyladenosine (R-PIA)
(-)-N6-Phenylisopropyladenosine, commonly known as R-PIA, is a synthetic analog of adenosine. It is a chiral molecule, with the (R)-enantiomer demonstrating significantly higher affinity for adenosine receptors compared to its (S)-counterpart. R-PIA has been instrumental as a pharmacological tool for characterizing adenosine receptor function, particularly for its high potency and selectivity for the A1 adenosine receptor. However, understanding its interaction with other adenosine receptor subtypes is crucial for interpreting experimental results and for the development of more selective therapeutic agents.
Quantitative Comparison of R-PIA Activity at Adenosine Receptors
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of R-PIA for the human A1, A2A, A2B, and A3 adenosine receptors. The data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary between different experimental systems and conditions.
Table 1: Binding Affinity (Ki) of R-PIA for Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| A1 | 0.4 - 3.57 | [1] |
| A2A | 190 | [2] |
| A2B | ~19,000 | [3] |
| A3 | 145 | [4] |
Table 2: Functional Potency (EC50/IC50) of R-PIA at Human Adenosine Receptor Subtypes
| Receptor Subtype | Assay Type | Potency (nM) | Effect | Reference |
| A1 | Inhibition of Forskolin-stimulated Tyrosine Hydroxylase Activity | IC50: 17 | Inhibition | [4] |
| A2A | cAMP Accumulation | EC50: >1000 | Stimulation | |
| A2B | cAMP Accumulation | EC50: 1680 | Stimulation | [3] |
| A3 | Inhibition of Forskolin-stimulated cAMP Production | - | Agonist | [4] |
From the data presented, R-PIA demonstrates the highest affinity for the A1 receptor, with Ki values in the low nanomolar range. Its affinity for the A2A and A3 receptors is considerably lower, and it shows very weak affinity for the A2B receptor. This profile confirms R-PIA's classification as a potent A1-selective adenosine receptor agonist. Functionally, R-PIA acts as an agonist at all four receptor subtypes, inhibiting adenylyl cyclase (and thus cAMP production) via A1 and A3 receptors, and stimulating it via A2A and A2B receptors.
Signaling Pathways of Adenosine Receptors
The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that mediate their physiological effects through different signaling cascades.
Figure 1. Signaling pathways of adenosine receptor subtypes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., R-PIA) by measuring its ability to displace a radiolabeled ligand from the receptor.
Figure 2. Experimental workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation :
-
Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay :
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A), and a range of concentrations of unlabeled R-PIA.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-radiolabeled standard agonist or antagonist.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting :
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding at each R-PIA concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the R-PIA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of R-PIA that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (for Gs-coupled receptors like A2A and A2B) or inhibit (for Gi-coupled receptors like A1 and A3) the production of cyclic AMP (cAMP), a key second messenger.
Detailed Steps:
-
Cell Culture and Plating :
-
Culture cells expressing the adenosine receptor of interest in a suitable medium.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Assay Procedure for Gs-Coupled Receptors (A2A, A2B) :
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of R-PIA to the wells and incubate for a specific period to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
-
Assay Procedure for Gi-Coupled Receptors (A1, A3) :
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of R-PIA.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Incubate for a specific period, then lyse the cells.
-
-
cAMP Detection :
-
The amount of cAMP in the cell lysates can be quantified using various methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based assays, or AlphaScreen assays. These methods typically involve a labeled cAMP competitor and a specific anti-cAMP antibody.
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of R-PIA.
-
For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of R-PIA that produces 50% of the maximal stimulation).
-
For Gi-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of R-PIA that causes 50% inhibition of the forskolin-stimulated cAMP production).
-
Conclusion
(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and highly selective agonist for the A1 adenosine receptor. While it exhibits some cross-reactivity with A2A and A3 receptors, its affinity for these subtypes is significantly lower. The interaction with the A2B receptor is particularly weak. This pharmacological profile makes R-PIA an excellent tool for studying A1 receptor-mediated processes, but researchers should be mindful of its potential off-target effects at higher concentrations, especially on A2A and A3 receptors. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of R-PIA and other adenosine receptor ligands.
References
- 1. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-PIA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of R-PIA and S-PIA Isomers at the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional potency of the R- and S-isomers of N6-(2-phenylisopropyl)adenosine (PIA) at the adenosine (B11128) A1 receptor. The enantiomers of PIA exhibit significant stereoselectivity in their interaction with this receptor subtype, a critical consideration for research and therapeutic development.
Executive Summary
The R-isomer of PIA, R-(-)-N6-(2-phenylisopropyl)adenosine (R-PIA), is a potent and selective agonist for the adenosine A1 receptor. In stark contrast, the S-isomer, S-(+)-N6-(2-phenylisopropyl)adenosine (S-PIA), demonstrates significantly lower to negligible activity at this receptor. Experimental data consistently reveals that the binding affinity and functional potency of R-PIA are substantially greater than those of S-PIA, highlighting the critical role of stereochemistry in ligand-receptor interactions.
Data Presentation: Potency Comparison of PIA Isomers
The following table summarizes the quantitative data on the binding affinity and functional potency of R-PIA and S-PIA at the adenosine A1 receptor.
| Isomer | Parameter | Value (nM) | Assay Type | Reference |
| R-PIA | IC50 | 7.8 | Radioligand Binding | [1] |
| S-PIA | IC50 | 240 | Radioligand Binding | [1] |
| R-PIA | IC50 | 17 | Functional (Tyrosine Hydroxylase Activity) | [2] |
| S-PIA | - | No effect | Functional (Tyrosine Hydroxylase Activity) | [2] |
Note: The observed affinity of S-PIA in the radioligand binding study was attributed to contamination with the R-enantiomer[1].
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (IC50, convertible to Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]CHA (N6-cyclohexyladenosine) or [3H]PIA.
-
Test compounds: R-PIA and S-PIA.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled A1 receptor agonist (e.g., unlabeled R-PIA).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (R-PIA or S-PIA).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Functional Assay: Inhibition of cAMP Accumulation
This assay measures the functional potency (EC50 or IC50) of an agonist by quantifying its ability to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule of the Gi-coupled adenosine A1 receptor.
Materials:
-
Intact cells expressing the adenosine A1 receptor.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compounds: R-PIA and S-PIA.
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
Methodology:
-
Cell Stimulation: Cells are pre-incubated with varying concentrations of the test agonist (R-PIA or S-PIA).
-
Adenylyl Cyclase Activation: Adenylyl cyclase is then stimulated with an agent like forskolin (B1673556) to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50 or EC50) is determined by fitting the data to a dose-response curve.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 receptor activation by R-PIA inhibits adenylyl cyclase via a Gi protein.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for determining IC50 values using a competitive radioligand binding assay.
References
- 1. Assessment of the enantiomeric purity of R- and S-N6-phenylisopropyladenosine (PIA): implications for adenosine receptor subclassification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Action of (-)-N6-Phenylisopropyladenosine Using a Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected pharmacological effects of (-)-N6-Phenylisopropyladenosine (PIA), a potent adenosine (B11128) A1 receptor agonist, in wild-type versus adenosine A1 receptor knockout mouse models. The use of knockout mice is a critical step in validating the on-target effects of compounds like PIA, ensuring that its observed physiological actions are indeed mediated by its intended molecular target.
Mechanism of Action: The Adenosine A1 Receptor Signaling Pathway
(-)-N6-Phenylisopropyladenosine is a high-affinity agonist for the adenosine A1 receptor (A1AR).[1][2] The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[3][4][5] Activation of the A1AR by an agonist like PIA initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP leads to the modulation of various downstream effectors, including protein kinase A (PKA). Additionally, A1AR activation can lead to the modulation of ion channels, such as the inhibition of calcium channels and the activation of potassium channels, ultimately resulting in a decrease in neuronal excitability and neurotransmitter release.[5]
Caption: Adenosine A1 Receptor Signaling Pathway of PIA.
Validating PIA's Action: The Knockout Mouse Model Approach
The definitive method to validate that the physiological effects of PIA are mediated through the A1AR is to administer the compound to mice in which the gene for this receptor (Adora1) has been knocked out. In such a model, the effects of PIA that are specifically mediated by the A1AR should be absent.
Experimental Workflow
The general workflow for validating the action of PIA using an A1AR knockout mouse model involves several key stages, from animal preparation to data analysis.
Caption: Experimental Workflow for PIA Validation.
Comparative Data: Expected Outcomes in Wild-Type vs. A1AR Knockout Mice
The following table summarizes the anticipated outcomes of key experiments when administering PIA to both wild-type and A1AR knockout mice. These predictions are based on the known pharmacology of A1AR agonists and the phenotype of A1AR knockout mice.
| Experimental Assay | Parameter Measured | Expected Outcome in Wild-Type (WT) Mice + PIA | Expected Outcome in A1AR Knockout (KO) Mice + PIA | Rationale for Difference |
| Locomotor Activity | Total distance traveled, rearing frequency | Significant decrease in activity (sedation) | No significant change in activity compared to vehicle | The sedative effects of PIA are primarily mediated by A1AR activation in the central nervous system. |
| Hot Plate Test | Latency to paw lick or jump (nociception) | Significant increase in latency (analgesic effect) | No significant change in latency compared to vehicle | A1ARs are involved in modulating pain pathways, and their activation by PIA induces analgesia. |
| Body Temperature | Core body temperature | Significant decrease in temperature (hypothermia) | No significant change in temperature compared to vehicle | Adenosine-induced hypothermia is a known A1AR-mediated effect. Studies with quadruple adenosine receptor knockout mice show a lack of hypothermic response to adenosine agonists.[6] |
| Heart Rate | Beats per minute | Significant decrease in heart rate (bradycardia) | No significant change in heart rate compared to vehicle | A1ARs in the heart mediate the negative chronotropic effects of adenosine. |
| Adenylyl Cyclase Activity Assay (in vitro, brain tissue) | cAMP levels | Significant decrease in forskolin-stimulated cAMP levels | No significant change in cAMP levels compared to vehicle | This directly tests the biochemical consequence of A1AR activation by PIA. |
Experimental Protocols
Animals
-
Wild-Type Mice: C57BL/6J mice (male, 8-12 weeks old) are commonly used as a background strain for knockout models.
-
A1AR Knockout Mice: Mice with a targeted deletion of the Adora1 gene on a C57BL/6J background.[7] Animals should be age- and sex-matched with wild-type controls. All mice should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Preparation and Administration
-
(-)-N6-Phenylisopropyladenosine (PIA): Dissolve in a vehicle of sterile saline (0.9% NaCl) or a solution containing a small percentage of DMSO and Tween 80 to aid solubility, followed by dilution in saline.
-
Administration: Administer PIA or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. Doses can range from 0.1 to 1.0 mg/kg depending on the specific test.
Behavioral and Physiological Assays
-
Locomotor Activity: Individually place mice in an open-field arena (e.g., 40 cm x 40 cm x 30 cm) and record their activity for a specified period (e.g., 30-60 minutes) using an automated tracking system.
-
Hot Plate Test: Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Body Temperature: Measure rectal temperature using a digital thermometer at baseline and at various time points after PIA or vehicle injection (e.g., 15, 30, 60, and 120 minutes).
-
Heart Rate: Monitor heart rate using a non-invasive tail-cuff system or implantable telemetry devices for continuous measurement.
In Vitro Adenylyl Cyclase Activity Assay
-
Tissue Preparation: Isolate brain tissue (e.g., cortex or striatum) from wild-type and A1AR knockout mice and prepare crude membrane fractions.
-
Assay: Incubate membrane preparations with PIA in the presence of a stimulator of adenylyl cyclase, such as forskolin.
-
cAMP Measurement: Quantify the amount of cAMP produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Comparison with Alternative A1 Adenosine Receptor Agonists
While PIA is a widely used tool compound, several other A1AR agonists are available for research, each with its own profile of selectivity and potency.
| Compound | Selectivity for A1AR | Potency | Key Characteristics |
| (-)-N6-Phenylisopropyladenosine (PIA) | High | High | A classical, well-characterized A1AR agonist. |
| N6-Cyclopentyladenosine (CPA) | Very High | High | Often used as a standard for A1AR activation due to its high selectivity.[8] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Very High | Very High | One of the most potent and selective A1AR agonists available. |
| Tecadenoson | High | High | Has been investigated for clinical use in terminating arrhythmias. |
| Capadenoson | Partial Agonist | Moderate | A partial agonist that may offer a better side-effect profile compared to full agonists. |
Disclaimer: This guide is intended for research and informational purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by the adenosine analogue, (R-)-N6-phenylisopropyladenosine, of kainic acid neurotoxicity in rat hippocampus after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. In vivo phenotypic validation of adenosine receptor-dependent activity of non-adenosine drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 014161 - A[1]R knock-out (A1R KO) Strain Details [jax.org]
- 8. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
A Comparative Guide to the Dose-Response of L-PIA and Other A1 Adenosine Receptor Agonists
This guide provides a detailed comparison of the dose-response characteristics of N6-(L-2-phenylisopropyl)-adenosine (L-PIA) and other key A1 adenosine (B11128) receptor (A1AR) agonists, including N6-(R-2-phenylisopropyl)-adenosine (R-PIA), N6-cyclopentyladenosine (CPA), and 2-chloro-N6-cyclopentyladenosine (CCPA). The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Quantitative Dose-Response Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of the selected A1AR agonists. These values are critical for understanding the relative potency and efficacy of these compounds.
Table 1: Binding Affinity (Ki) of A1 Agonists at the A1 Adenosine Receptor
| Agonist | Ki (nM) | Radioligand | Tissue Source | Reference |
| CCPA | 0.4 | [3H]PIA | Rat brain membranes | [1] |
| CPA | 0.8 | [3H]PIA | Rat brain membranes | [1] |
| R-PIA | ~1.2* | [3H]PIA | Rat brain membranes | [1] |
| L-PIA | Not explicitly found in the same comparative study | - | - | - |
*Note: The reference states that R-PIA is three times less potent than CCPA (Ki = 0.4 nM)[1].
Table 2: Functional Potency (IC50/EC50) of A1 Agonists
| Agonist | Assay Type | IC50/EC50 (nM) | Cell/Tissue Type | Reference |
| CCPA | Adenylyl Cyclase Inhibition | 33 | Rat fat cell membranes | [1] |
| CPA | Adenylyl Cyclase Inhibition | Not explicitly stated, but noted to have 38-fold A1-selectivity compared to CCPA's >100-fold selectivity | Rat fat cell membranes | [1] |
| R-PIA | Inhibition of Forskolin-stimulated Tyrosine Hydroxylase Activity | 17 | Rat striatal synaptosomes | [2] |
| R-PIA | Adenylyl Cyclase Inhibition | ED50: 12.8 | Non-failing human ventricular myocardium | [3] |
| L-PIA | Reduction of Isoproterenol-induced cAMP accumulation | Effective at 1000 nM (1 µM) | 3T3-L1 adipocytes | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and verifying the presented data.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A1 adenosine receptor.
Objective: To determine the Ki of A1 receptor agonists.
Materials:
-
HEK293 cells stably expressing the human A1AR.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand: [3H]PIA (N6-(R)-phenylisopropyladenosine) or [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).
-
Unlabeled test compounds (L-PIA, CPA, CCPA).
-
Non-specific binding control (e.g., a high concentration of a known A1AR ligand like theophylline).
-
Glass fiber filter mats.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Harvest cells expressing the A1AR and homogenize them in an ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand. Then, add increasing concentrations of the unlabeled test compound. For determining total binding, only the radioligand and buffer are added. For non-specific binding, the radioligand is added along with a saturating concentration of a non-labeled A1AR ligand.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Workflow Diagram:
Radioligand Competition Binding Assay Workflow
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of A1 receptor agonists to inhibit the activity of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50) of A1 receptor agonists.
Materials:
-
Cell membranes from a suitable source (e.g., rat fat cells, CHO cells expressing A1AR).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
ATP (substrate for adenylyl cyclase).
-
Test agonists (L-PIA, R-PIA, CPA, CCPA).
-
Assay buffer containing components like Tris-HCl, MgCl2, and an ATP regenerating system.
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Reaction Setup: In reaction tubes, combine the cell membranes, assay buffer, and the adenylyl cyclase activator (Forskolin) to stimulate enzyme activity.
-
Agonist Addition: Add increasing concentrations of the A1 receptor agonist to the reaction tubes.
-
Initiation and Incubation: Start the reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for cAMP production.
-
Termination: Stop the reaction, typically by heating or adding a stop solution.
-
cAMP Measurement: Quantify the amount of cAMP produced in each tube using a suitable detection method.
-
Data Analysis: Plot the percentage of inhibition of adenylyl cyclase activity against the log concentration of the agonist. The IC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition, is determined from the resulting dose-response curve.
Workflow Diagram:
Adenylyl Cyclase Inhibition Assay Workflow
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist initiates a cascade of intracellular events. The A1 receptor is primarily coupled to inhibitory G proteins (Gi/o).
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Modulation of Ion Channels: The G protein subunits can directly modulate the activity of ion channels, such as activating potassium channels (leading to hyperpolarization) and inhibiting calcium channels (reducing calcium influx).
-
Activation of Phospholipase C (PLC): In some cell types, A1 receptor activation can stimulate PLC, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The A1 receptor can also activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Signaling Pathway Diagram:
A1 Adenosine Receptor Signaling Pathway
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling L-PIA's Binding Affinity: A Comparative Guide to Validation via Competition Assays
For researchers, scientists, and professionals in drug development, understanding the binding affinity of a ligand is paramount. This guide provides a comprehensive comparison for validating the binding affinity of L-PIA (L-N6-phenylisopropyladenosine), a well-characterized adenosine (B11128) receptor agonist, using competition assays. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways.
L-PIA Binding Affinity: A Competitive Landscape
Competition assays are a cornerstone in pharmacology for determining the affinity of an unlabeled ligand (the "competitor," in this case, L-PIA) by measuring its ability to displace a labeled ligand from a receptor. The data is typically presented as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the labeled ligand. A lower Ki value signifies a higher binding affinity.
Here, we compare the binding affinity of R-PIA, the active stereoisomer of L-PIA, with other key adenosine receptor agonists across the four main adenosine receptor subtypes (A1, A2A, A2B, and A3).
| Ligand | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| R-PIA | 1.1 - 3.57[1] | 290 | >10,000 | 158[2] |
| NECA | 14 | 20 | 2,400 | 6.2[3] |
| CGS-21680 | 290 | 27 | >100,000 | 67[3] |
| CPA | 0.8 | 290 | >10,000 | 240 |
Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used.
As the data indicates, R-PIA demonstrates high affinity and selectivity for the A1 adenosine receptor, a key characteristic that underpins its pharmacological effects.
Visualizing the A1 Adenosine Receptor Signaling Pathway
Upon binding of an agonist like L-PIA, the A1 adenosine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol details a common method for determining the binding affinity of L-PIA for the A1 adenosine receptor using a radioligand competition assay.
Materials:
-
Membrane Preparation: Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.
-
Competitor: L-PIA (or R-PIA).
-
Non-specific Binding Control: A high concentration of a non-labeled A1 agonist or antagonist (e.g., 10 µM CPA or DPCPX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Workflow:
References
A Comparative Guide to the In Vitro and In Vivo Effects of (-)-N⁶-Phenylisopropyladenosine (R-PIA)
For Researchers, Scientists, and Drug Development Professionals
(-)-N⁶-Phenylisopropyladenosine (R-PIA) is a potent and selective agonist for the A₁ adenosine (B11128) receptor, a member of the G protein-coupled receptor family. Its high affinity and specificity have made it an invaluable tool in cardiovascular, neurological, and metabolic research. This guide provides a comprehensive comparison of the in vitro and in vivo effects of R-PIA, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of R-PIA's activity both in isolated systems and within a whole organism.
In Vitro Efficacy and Binding Affinity of R-PIA
| Parameter | Receptor/Enzyme/Process | Value | Species/Cell Type | Reference |
| Binding Affinity (Kᵢ) | A₁ Adenosine Receptor | 0.4 nM | Rat brain membranes | [1] |
| A₂ₐ Adenosine Receptor | 3900 nM | Rat striatal membranes | [1] | |
| A₃ Adenosine Receptor | >1 µM | Rat | [2] | |
| Dissociation Constant (Kᴅ) | A₁ Adenosine Receptor | 3-5 nM | Chick heart membranes | [3] |
| Inhibitory Concentration (IC₅₀) | Adenylate Cyclase | 1 µM | Chick heart | [3] |
| Forskolin-stimulated Tyrosine Hydroxylase | 17 nM | Rat striatal synaptosomes | [4] | |
| K⁺-evoked Ca²⁺ uptake | 0.5 µM | Not specified | [5] | |
| Effective Concentration (EC₅₀) | Inhibition of Lipolysis | Not specified | Rat adipocytes | [6] |
In Vivo Effects of R-PIA
| Effect | Species | Dose | Observed Effect | Reference |
| Cardiovascular | Rat | Not specified | Coronary vasodilation | [7] |
| Mouse | Not specified | Coronary dilation (pEC₅₀ = 7.7±0.1) | [8] | |
| Anti-inflammatory | Mouse | Not specified | Reduction in TPA-induced ear edema | Not specified |
| Behavioral | Rat | Not specified | Increased food intake | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Adenosine Receptor Signaling Pathway
This diagram illustrates the primary signaling cascade initiated by the activation of A₁ and A₂ₐ adenosine receptors. R-PIA selectively activates the A₁ receptor, leading to the inhibition of adenylate cyclase.
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feeding behavior in three-year-old children born <30 weeks and term-born peers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory adenosine receptors in the heart: characterization by ligand binding studies and effects on beta-adrenergic receptor stimulated adenylate cyclase and membrane protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. N6-FUNCTIONALIZED CONGENERS OF ADENOSINE WITH HIGH POTENCY AT A2-ADENOSINE RECEPTORS: POTENTIAL LIGANDS FOR AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: (-)-N6-Phenylisopropyladenosine vs. 2-chloroadenosine for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used adenosine (B11128) receptor agonists, (-)-N6-Phenylisopropyladenosine (R-PIA) and 2-chloroadenosine (B27285) (2-CADO). The information presented herein is curated from experimental data to assist researchers in selecting the appropriate compound for their specific preclinical research needs.
Introduction
(-)-N6-Phenylisopropyladenosine (R-PIA) and 2-chloroadenosine (2-CADO) are synthetic analogs of adenosine, a purine (B94841) nucleoside that plays a crucial role in numerous physiological processes. Both compounds are potent agonists at adenosine receptors, but they exhibit distinct profiles in terms of receptor selectivity, potency, and metabolic stability. Understanding these differences is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the adenosinergic system.
Quantitative Data Summary
The following tables summarize the key quantitative data for R-PIA and 2-CADO, focusing on their binding affinities for adenosine receptor subtypes. It is important to note that the presented Ki values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Adenosine Receptor Binding Affinities (Ki in nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| (-)-N6-Phenylisopropyladenosine (R-PIA) | 4[1] | 190[2] | Data not available | 158[3] |
| 2-chloroadenosine (2-CADO) | 9.3[4] | 80[5] | Data not available | 1900[5] |
Note: Lower Ki values indicate higher binding affinity.
Receptor Selectivity and Functional Activity
(-)-N6-Phenylisopropyladenosine is a well-established A1 adenosine receptor-selective agonist. Its high affinity for the A1 receptor makes it a valuable tool for investigating A1 receptor-mediated processes. Activation of the A1 receptor is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
In contrast, 2-chloroadenosine is considered a non-selective adenosine receptor agonist, with activity at A1, A2A, and to a lesser extent, A3 receptors.[4][5] Its broader receptor activation profile can be advantageous for studying the overall effects of adenosine signaling but requires careful consideration when dissecting the roles of individual receptor subtypes. Activation of A2A receptors, for example, stimulates adenylyl cyclase and increases cAMP levels.
Signaling Pathways
The differential receptor selectivity of R-PIA and 2-CADO leads to the activation of distinct downstream signaling pathways. The following diagram illustrates the primary signaling cascades associated with A1 and A2A adenosine receptor activation.
Caption: Adenosine receptor signaling pathways for R-PIA and 2-CADO.
Physiological and Pharmacological Effects
Cardiovascular Effects
Both R-PIA and 2-CADO exert significant effects on the cardiovascular system. As an A1 receptor agonist, R-PIA can induce bradycardia (slowing of the heart rate) and has a negative inotropic effect (reduction in the force of heart muscle contraction). 2-chloroadenosine, acting on both A1 and A2A receptors, can cause a biphasic response, with an initial A1-mediated decrease in heart rate followed by an A2A-mediated vasodilation, leading to hypotension.[6]
Neuronal Effects
In the central nervous system, R-PIA is known to have sedative, anticonvulsant, and neuroprotective effects, primarily through its action on presynaptic A1 receptors, which inhibit the release of excitatory neurotransmitters. 2-chloroadenosine also exhibits neuroprotective and anticonvulsant properties.[7] However, its non-selective nature can lead to more complex neuronal responses due to the opposing effects of A1 and A2A receptor activation in different brain regions.
Metabolic Stability
2-chloroadenosine is often described as a metabolically stable analog of adenosine, being resistant to deamination by adenosine deaminase.[8] This stability contributes to its longer duration of action in vivo compared to adenosine. Quantitative data on the metabolic half-life of 2-CADO is limited. There is a notable lack of published data on the metabolic stability and half-life of R-PIA.
Off-Target Effects
While both compounds are primarily characterized by their activity at adenosine receptors, the potential for off-target effects should be considered, especially at higher concentrations. However, there is a lack of comprehensive studies systematically evaluating the off-target pharmacology of both R-PIA and 2-CADO.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Method:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the adenosine receptor subtype of interest.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]R-PIA for A1 receptors) and a range of concentrations of the unlabeled test compound (R-PIA or 2-CADO). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist).
-
Separation: After incubation to equilibrium, rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the bound radioligand, is then quantified using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol provides a general method for assessing the functional effect of adenosine receptor agonists on adenylyl cyclase activity.
Caption: Workflow for a cAMP accumulation assay.
Detailed Method:
-
Cell Culture: Plate cells stably or transiently expressing the adenosine receptor of interest in a suitable multi-well format.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the enzymatic degradation of cAMP.
-
Agonist Stimulation:
-
For Gs-coupled receptors (e.g., A2A): Add increasing concentrations of the test compound (2-CADO).
-
For Gi-coupled receptors (e.g., A1): Add increasing concentrations of the test compound (R-PIA or 2-CADO) in the presence of forskolin, an adenylyl cyclase activator. The inhibitory effect of the agonist on forskolin-stimulated cAMP production is then measured.
-
-
Cell Lysis: After the stimulation period, lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the agonist concentration. Use non-linear regression to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) values.
Conclusion
(-)-N6-Phenylisopropyladenosine and 2-chloroadenosine are both valuable pharmacological tools for investigating the adenosinergic system. R-PIA's high selectivity for the A1 receptor makes it an ideal choice for studies focused on this specific subtype. In contrast, 2-CADO's non-selective profile allows for the examination of broader adenosinergic effects.
The selection of either compound should be guided by the specific research question, with careful consideration of their respective receptor affinities and functional activities. It is also crucial to acknowledge the current gaps in the literature, particularly concerning the metabolic stability of R-PIA and the comprehensive off-target profiles of both compounds. Further research is warranted to fully characterize these important pharmacological parameters.
References
- 1. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the enantiomeric purity of R- and S-N6-phenylisopropyladenosine (PIA): implications for adenosine receptor subclassification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloroadenosine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 6. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
A Researcher's Guide to Validating L-PIA Induced Phosphorylation Events
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate protein phosphorylation induced by L-PIA (N6-(2-phenylisopropyl)adenosine), a potent A1 adenosine (B11128) receptor agonist. This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams of the associated signaling pathways.
L-PIA is a widely used research tool for studying the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR). Activation of A1AR by agonists like L-PIA initiates a signaling cascade that can lead to the phosphorylation of various downstream proteins, thereby modulating their activity and function. Validating these phosphorylation events is crucial for understanding the mechanism of action of L-PIA and its potential therapeutic applications.
L-PIA Signaling and Key Phosphorylation Events
L-PIA primarily signals through the Gi alpha subunit of the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Beyond this canonical pathway, GPCRs, including A1AR, are known to activate other critical signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] Activation of these pathways involves a series of phosphorylation events that regulate fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[4][5]
Key proteins that are often investigated for phosphorylation changes upon A1AR activation include:
-
Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Central components of the MAPK pathway, their phosphorylation indicates pathway activation.[6]
-
Akt (Protein Kinase B): A key node in the PI3K pathway, its phosphorylation is a marker of cell survival and metabolic regulation.[4]
The following diagram illustrates the primary signaling pathways activated by L-PIA.
Caption: L-PIA signaling pathways leading to phosphorylation events.
Comparison of Methods for Validating Phosphorylation
Several robust techniques are available to validate and quantify L-PIA-induced phosphorylation. The choice of method depends on the specific research question, available resources, and the desired level of quantification.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Western Blotting | Immunoassay using phospho-specific antibodies to detect phosphorylated proteins separated by size. | Widely accessible, relatively inexpensive, provides information on protein size. | Semi-quantitative, dependent on antibody specificity and availability. | Low to medium |
| Mass Spectrometry (MS) | Identifies and quantifies peptides, including those with post-translational modifications like phosphorylation. | High specificity and sensitivity, can identify novel phosphorylation sites, highly quantitative. | Requires specialized equipment and expertise, can be expensive. | High |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Plate-based immunoassay for detecting and quantifying a specific phosphorylated protein. | Highly quantitative, high throughput. | Dependent on antibody availability, less information than Western blotting (no size information). | High |
| Kinase Activity Assays | Measures the activity of specific kinases that may be activated by L-PIA. | Provides functional information about the signaling pathway. | Indirect measure of phosphorylation, may not identify the specific phosphorylated protein. | Medium |
| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | Uses antibodies to visualize the subcellular localization of phosphorylated proteins in cells or tissues. | Provides spatial information. | Generally qualitative or semi-quantitative. | Low to medium |
Quantitative Data on A1 Adenosine Receptor Agonist-Induced Phosphorylation
While specific quantitative data for L-PIA is not extensively tabulated in the literature, studies on potent A1AR agonists like N6-cyclohexyladenosine (CHA) provide valuable insights into the expected phosphorylation changes.
One study on CHO cells stably expressing the A1R and the delta opioid receptor (DOR) demonstrated that treatment with 1 µmol/L CHA for 1 hour significantly attenuated the DPDPE (a DOR agonist)-stimulated phosphorylation of Akt.[7] This indicates a heterologous desensitization mechanism where A1R activation can modulate the signaling of other receptors.
Another study investigating the crosstalk between MAPK/ERK and PI3K/Akt pathways showed that after 0.5 hours of reperfusion following brain ischemia, the phosphorylation of ERK1/2 and Akt significantly increased.[8] While not directly induced by an A1AR agonist, this data provides a reference for the magnitude of phosphorylation changes that can be expected in these pathways.
Table 1: Example of Quantitative Phosphorylation Data (CHA on Akt)
| Treatment | Fold Change in p-Akt (relative to control) | Reference |
| DPDPE (1 µM) | ~3.5 | [7] |
| CHA (1 µM) + DPDPE (1 µM) | ~2.0 | [7] |
Table 2: Example of Quantitative Phosphorylation Data (Reperfusion on ERK and Akt)
| Condition | Fold Change in p-ERK1/2 (relative to contralateral hemisphere) | Fold Change in p-Akt (relative to contralateral hemisphere) | Reference |
| 0.5 hr Reperfusion | ~2.8 | ~2.5 | [8] |
| 2 hr Reperfusion | ~1.5 | ~1.8 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments used to validate L-PIA-induced phosphorylation events.
Western Blotting for Phospho-ERK1/2 and Phospho-Akt
This protocol outlines the steps for detecting the phosphorylation of ERK1/2 and Akt in cell lysates following treatment with L-PIA.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., CHO, HEK293, or a relevant primary cell line) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Treat the cells with the desired concentration of L-PIA for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
The following diagram outlines the general workflow for a Western blotting experiment.
Caption: Experimental workflow for Western blotting.
Mass Spectrometry-Based Phosphoproteomics
This protocol provides a general overview of a quantitative phosphoproteomics workflow to identify and quantify L-PIA-induced phosphorylation changes on a global scale.
1. Sample Preparation:
-
Follow steps 1 and 2 from the Western blotting protocol for cell culture, treatment, and lysis. Use a lysis buffer compatible with mass spectrometry (e.g., urea-based buffer).
-
Quantify the protein concentration.
2. Protein Digestion:
-
Reduce the disulfide bonds in the proteins using dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a protease such as trypsin.
3. Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). This step is crucial as phosphopeptides are often of low abundance.
4. LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides using liquid chromatography (LC).
-
Analyze the separated peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides to determine their amino acid sequence (MS/MS scan).
5. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and their phosphorylation sites from the MS/MS spectra by searching against a protein sequence database.
-
Quantify the relative abundance of the phosphopeptides between different treatment conditions (e.g., L-PIA vs. control) using label-free quantification or isotopic labeling methods (e.g., SILAC, TMT).
-
Perform bioinformatics analysis to identify signaling pathways that are significantly affected by L-PIA treatment.
The following diagram illustrates the logical relationship between the key steps in a mass spectrometry-based phosphoproteomics experiment.
Caption: Mass spectrometry workflow for phosphoproteomics.
Conclusion
Validating L-PIA-induced phosphorylation events is a multi-faceted process that requires careful experimental design and the selection of appropriate analytical techniques. While Western blotting offers a straightforward and accessible method for examining the phosphorylation of specific target proteins like ERK and Akt, mass spectrometry-based phosphoproteomics provides a more comprehensive and quantitative view of the cellular response to L-PIA. By combining these powerful techniques, researchers can gain a deeper understanding of the molecular mechanisms underlying A1 adenosine receptor signaling and its physiological consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A1 receptor agonist N6-cyclohexyl-adenosine induced phosphorylation of delta opioid receptor and desensitization of its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Regulators: Unraveling the Dichotomous Effects of L-PIA and Insulin on Lipolysis
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of lipolysis is paramount in the quest for novel therapeutics targeting metabolic disorders. This guide provides a comprehensive comparison of the effects of the adenosine (B11128) A1 receptor agonist, N6-(L-2-phenylisopropyl)adenosine (L-PIA), and the pivotal metabolic hormone, insulin (B600854), on the breakdown of fats in adipocytes. While both molecules exhibit acute antilipolytic properties, their long-term effects diverge dramatically, a critical consideration for therapeutic development.
This comparison delves into their distinct signaling pathways, presents quantitative experimental data, and outlines detailed methodologies for the key experiments cited.
Quantitative Comparison of L-PIA and Insulin Effects on Lipolysis
The following tables summarize the dose-dependent effects of L-PIA and insulin on the inhibition of lipolysis, as well as the stimulatory effect of prolonged L-PIA treatment.
| Agent | Concentration | Species/Cell Type | Effect on Stimulated Lipolysis | Key Findings |
| L-PIA (acute) | 0.3 µM | Human Adipocytes | Half-maximal inhibition of isoproterenol-stimulated lipolysis | Demonstrates potent acute antilipolytic activity.[1] |
| 1 µM | 3T3-L1 Adipocytes | As effective as 1 nM insulin in reducing isoproterenol (B85558) (1 nM)-stimulated lipolysis | Highlights comparable acute potency to insulin at specific concentrations.[2][3] | |
| Insulin | 1 nM | 3T3-L1 Adipocytes | Effective in reducing isoproterenol (1 nM)-stimulated lipolysis | A standard concentration demonstrating significant antilipolytic effect.[2][3] |
| 13 ± 2 µU/ml | Human (in vivo) | Half-maximal suppression of glycerol (B35011) appearance | Illustrates the high sensitivity of lipolysis to insulin.[2][4][5] | |
| 104 ± 6 µU/ml | Human (in vivo) | ~85% maximal suppression of glycerol appearance | Shows that even at high physiological concentrations, insulin may not completely suppress lipolysis.[2][4][5] | |
| L-PIA (prolonged) | 300 nM (24h) | Rat Adipocytes | ~2 to 3-fold increase in basal lipolysis (glycerol release) | Prolonged exposure reverses the effect from antilipolytic to lipolytic.[5] |
| 100 nM (time-course) | Adipocytes | Lipolysis stimulation corresponds with Gi down-regulation | The stimulatory effect is linked to a change in the signaling machinery.[3] |
Signaling Pathways: A Study in Contrasts
The acute antilipolytic effects of both L-PIA and insulin converge on the reduction of intracellular cyclic AMP (cAMP) levels, a key activator of lipolysis. However, their primary mechanisms and long-term consequences differ significantly.
L-PIA's Dual-Action Signaling
Acutely, L-PIA binds to the adenosine A1 receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi). This activation of Gi directly inhibits adenylyl cyclase, the enzyme responsible for cAMP production, thus exerting an antilipolytic effect.[1][2][3]
However, prolonged exposure to L-PIA leads to a downregulation of the Gi protein.[3][5] This reduction in Gi removes a key inhibitory signal on adenylyl cyclase, leading to an increase in basal cAMP levels and a subsequent stimulation of lipolysis.
Insulin's Robust Antilipolytic Pathway
Insulin initiates its antilipolytic effect by binding to the insulin receptor, a receptor tyrosine kinase. This binding triggers a phosphorylation cascade, leading to the activation of phosphoinositide 3-kinase (PI3K) and subsequently protein kinase B (Akt).[4][6] A key downstream effector of Akt is phosphodiesterase 3B (PDE3B).[4] Activated PDE3B catalyzes the hydrolysis of cAMP to 5'AMP, thereby reducing cAMP levels and inhibiting lipolysis.[4] This pathway provides a sustained antilipolytic signal in the presence of insulin.
Experimental Protocols
The following are generalized protocols for assessing the effects of L-PIA and insulin on lipolysis in adipocytes. Specific details may vary based on the cell type and experimental setup.
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is designed to measure the release of glycerol, a product of lipolysis, from cultured 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA and 5 mM glucose
-
L-PIA and Insulin stock solutions
-
Isoproterenol (or other lipolytic agent)
-
Glycerol assay kit
Procedure:
-
Cell Preparation: Differentiated 3T3-L1 adipocytes are washed twice with phosphate-buffered saline (PBS).
-
Pre-incubation: The cells are pre-incubated in KRBH buffer for 2 hours to establish basal conditions.
-
Treatment: The buffer is replaced with fresh KRBH buffer containing the desired concentrations of L-PIA, insulin, and/or a lipolytic stimulator like isoproterenol. Control wells receive the vehicle.
-
Incubation: The cells are incubated for a specified period (e.g., 2 hours for acute effects, or up to 24-48 hours for prolonged L-PIA treatment).
-
Sample Collection: At the end of the incubation, the medium is collected.
-
Glycerol Measurement: The glycerol concentration in the collected medium is determined using a colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions.
-
Data Normalization: Glycerol release is typically normalized to the total protein content of the cells in each well.
Protocol 2: Ex Vivo Lipolysis Assay in Primary Adipocytes
This protocol is used to measure lipolysis in freshly isolated adipocytes.
Materials:
-
Adipose tissue explants
-
Collagenase solution
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA
-
L-PIA and Insulin stock solutions
-
Lipolytic agent (e.g., norepinephrine)
-
Glycerol and free fatty acid (FFA) assay kits
Procedure:
-
Adipocyte Isolation: Adipose tissue is minced and digested with collagenase to isolate primary adipocytes.
-
Incubation: Isolated adipocytes are incubated in KRBH buffer containing the test substances (L-PIA, insulin, lipolytic agent) for the desired duration.
-
Sample Collection: The incubation is stopped, and the infranatant (the aqueous layer below the floating fat cells) is collected for analysis.
-
Measurement of Lipolysis Products: The concentrations of glycerol and FFAs in the infranatant are measured using appropriate assay kits.
-
Data Expression: Results are typically expressed as the amount of glycerol or FFA released per million cells or per gram of lipid.
Conclusion
The comparison between L-PIA and insulin reveals a fascinating dichotomy in the regulation of lipolysis. While both agents can acutely suppress fat breakdown, their long-term effects are opposing. Insulin maintains a robust and sustained antilipolytic action, crucial for postprandial energy storage. In contrast, prolonged exposure to L-PIA induces a paradoxical increase in lipolysis due to the downregulation of its own signaling machinery. This dual nature of L-PIA underscores the complexity of GPCR signaling and highlights the importance of considering the temporal effects of pharmacological agents in the development of therapies for metabolic diseases. For researchers in this field, these findings emphasize the need for careful dose-response and time-course studies to fully characterize the effects of potential drug candidates on adipocyte metabolism.
References
Safety Operating Guide
Safe Disposal of (-)-N6-Phenylisopropyl Adenosine: A Guide for Laboratory Professionals
For immediate reference, treat (-)-N6-Phenylisopropyl adenosine (B11128) as a hazardous chemical waste and adhere to all local, state, and federal regulations. This compound is known to be harmful to aquatic organisms with long-term adverse effects.
This document provides essential safety and logistical information for the proper disposal of (-)-N6-Phenylisopropyl adenosine, a potent A1 adenosine receptor agonist. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Waste Characterization and Segregation
Key Disposal Principles:
-
Avoid Drain Disposal: Due to its aquatic toxicity, do not dispose of this compound or its solutions down the drain.[1]
-
Segregate Waste Streams: Do not mix solid and liquid waste. Furthermore, do not mix incompatible chemical wastes.
-
Consult Institutional Guidelines: Always follow your institution's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
Procedural Steps for Disposal
The following steps outline the process for disposing of solid this compound and contaminated labware.
1. Solid Waste Collection:
-
Pure Compound and Formulations: Collect unused or expired solid this compound in its original container or a clearly labeled, compatible container.
-
Contaminated Labware: Dispose of items such as gloves, weighing paper, and pipette tips that are contaminated with the compound as solid chemical waste.
-
Container Requirements: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For solid waste, a sturdy container lined with a polyethylene (B3416737) bag is often recommended.
2. Labeling Hazardous Waste:
Properly label the waste container immediately upon starting waste accumulation. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
Liquid waste containers should be stored in secondary containment to prevent spills.
4. Requesting Waste Pickup:
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Follow their specific procedures for waste collection requests.
Spill and Emergency Procedures
In the event of a spill, follow these guidelines:
-
Minor Spills:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For powdered solids, a dust respirator is recommended.[1]
-
Use a dry clean-up method to avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled material. If vacuuming, use a HEPA-filtered vacuum.[1]
-
Place the collected material into a designated hazardous waste container and label it accordingly.
-
-
Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team for assistance.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (pending generator's determination) | [1] |
| Aquatic Toxicity | Harmful to aquatic organisms, may cause long-term adverse effects. | [1] |
| Disposal Method | Burial in an authorized landfill. | [1] |
| Spill Cleanup | Use dry procedures; avoid generating dust. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for (-)-N6-Phenylisopropyl adenosine
Researchers and drug development professionals require immediate and reliable safety information to ensure a secure laboratory environment. This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of (-)-N6-Phenylisopropyl adenosine (B11128), a potent A1 adenosine receptor agonist. By adhering to these protocols, you can minimize risks and maintain the integrity of your research.
Essential Safety and Handling Information
Proper handling of (-)-N6-Phenylisopropyl adenosine is crucial to prevent exposure and ensure laboratory safety. The compound is a white crystalline solid that is slightly soluble in water. While no significant acute toxicological data has been identified, good laboratory hygiene and adherence to safety protocols are mandatory.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment should be worn at all times when handling this compound:
-
Eye Protection: Use chemical safety goggles or glasses with side shields.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary.[2]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
Handling Procedures
Safe handling practices are critical to minimize the risk of inhalation, ingestion, or skin contact:
-
Avoid Dust Formation: Handle the solid compound in a way that minimizes the generation of dust. Use dry clean-up procedures like vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water to prevent dust from becoming airborne.[1]
-
Avoid Personal Contact: Avoid all personal contact with the material, including inhalation of dust and contact with skin and eyes.[1]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or when there is a potential for dust generation.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
Spill and Disposal Procedures
In the event of a spill, follow these procedures to ensure safe cleanup and disposal:
-
Minor Spills: For small spills, wear appropriate PPE, dampen the material with water to prevent dusting, and then sweep or vacuum it up. Place the collected material in a suitable, labeled container for disposal.[1]
-
Major Spills: For larger spills, evacuate the area and alert emergency responders.[1]
-
Disposal: All waste containing this compound must be handled in accordance with local, state, and federal regulations. Puncture containers to prevent reuse and dispose of them at an authorized landfill. Do not allow wash water from cleaning equipment to enter drains.[1]
Physicochemical and Toxicological Data
While comprehensive toxicological data is not available, the following table summarizes key information for this compound.
| Property | Value | Reference |
| Chemical Formula | C19H23N5O4 | [4] |
| Molecular Weight | 385.42 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Solubility | H2O: Slightly soluble (0.3 mg/mL) | |
| DMSO: 14 mg/mL | ||
| Storage Temperature | 2-8°C | [5] |
| Acute Toxicity | No significant acute toxicological data identified in literature search. | [1] |
| Occupational Exposure Limits | Not established. | [6][7] |
Experimental Protocol: A1 Adenosine Receptor Competitive Binding Assay
This compound is a selective agonist for the A1 adenosine receptor.[5][8] A common application is in competitive binding assays to determine the affinity of other compounds for this receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the A1 adenosine receptor using this compound as a competitor against a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the A1 adenosine receptor
-
Radiolabeled A1 adenosine receptor antagonist (e.g., [3H]DPCPX)
-
This compound (for determining non-specific binding)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filter mats and cell harvester
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Membrane preparation
-
Radiolabeled antagonist at a concentration near its Kd.
-
Either:
-
Vehicle (for total binding)
-
A high concentration of this compound (e.g., 10 µM) (for non-specific binding)
-
Varying concentrations of the test compound.
-
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Workflows and Pathways
To further enhance understanding and safety, the following diagrams illustrate key processes.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified A1 adenosine receptor signaling pathway activated by an agonist.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scbt.com [scbt.com]
- 5. Cas 38594-96-6,(-)-N6-(2-PHENYLISOPROPYL)-ADENOSINE | lookchem [lookchem.com]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 8. bluetigerscientific.com [bluetigerscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
